molecular formula C5H5BrN2O B569352 2-Bromo-5-methoxypyrimidine CAS No. 1209459-99-3

2-Bromo-5-methoxypyrimidine

Katalognummer: B569352
CAS-Nummer: 1209459-99-3
Molekulargewicht: 189.012
InChI-Schlüssel: DPZWHUYAABAFKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-methoxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.012. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromo-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZWHUYAABAFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-5-methoxypyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the specificity of isomeric structures, this guide focuses on this compound (CAS No. 1209459-99-3), while also noting available data for related isomers to aid in characterization and differentiation.

Core Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information for this compound. For comparative purposes, data for the related isomer, 5-Bromo-2-methoxypyrimidine, is also mentioned where available in the text, but it should be noted that their physical properties will differ.

PropertyValueSource
Molecular Formula C5H5BrN2O[1][2]
Molecular Weight 189.01 g/mol [2][3]
Appearance White solid[1]
Purity ≥95%[1]
Storage Conditions 2-8°C, under nitrogen, prevent humidity[1]

Experimental Protocols

The following are detailed, generalized experimental protocols for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A pure compound will have a sharp melting point range of 0.5-1.0°C, while impurities will broaden and depress this range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a capillary tube, which is then sealed at one end.[6] The sample is compacted to a height of 1-2 mm by tapping the tube.[7]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

  • Heating: The sample is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.[8]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[7] The melting point range is reported as T1-T2.

Boiling Point Determination

For solid compounds that can be melted and are stable at their boiling point, the boiling point can be determined.

Methodology (Capillary Method):

  • Sample Preparation: A few milliliters of the molten compound are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[9][10]

  • Apparatus Setup: The test tube is heated in a suitable apparatus, such as an aluminum block or an oil bath, with a thermometer immersed to measure the vapor temperature.[11]

  • Heating: The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.[12]

  • Observation: The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Density Determination

The density of a solid organic compound can be determined by measuring its mass and the volume it displaces.

Methodology (Water Displacement Method):

  • Mass Measurement: A known mass of the solid compound is accurately weighed using an analytical balance.[13]

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if appropriate). The initial volume is recorded.[13]

  • Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.[13]

  • Final Volume Measurement: The new volume in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.[13]

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Determining the solubility of a compound in various solvents can provide insights into its polarity and potential applications.

Methodology (Qualitative):

  • Sample Preparation: A small, measured amount of the solid (e.g., 25 mg) is placed in a test tube.[14]

  • Solvent Addition: A small volume of the chosen solvent (e.g., 0.75 mL of water, ethanol, diethyl ether, etc.) is added in portions.[14]

  • Mixing: The test tube is vigorously shaken or agitated after each addition to facilitate dissolution.[14]

  • Observation: The compound is classified as soluble if it completely dissolves, partially soluble if some of it dissolves, and insoluble if it does not dissolve at all.[15] This process can be repeated with a range of polar and non-polar solvents.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of an unknown solid organic compound.

G A Start: Unknown Solid Sample B Determine Appearance (Color, Form) A->B C Determine Melting Point B->C D Sharp Melting Point? C->D Yes E Broad Melting Point? C->E No G Determine Boiling Point (if applicable) D->G H Determine Density D->H I Determine Solubility (in various solvents) D->I F Purify Sample (e.g., Recrystallization) E->F F->C J End: Characterized Compound G->J H->J I->J

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to 5-Bromo-2-methoxypyrimidine (CAS 14001-66-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The compound associated with CAS number 14001-66-2 is 5-Bromo-2-methoxypyrimidine . This guide will focus on this specific chemical entity.

Introduction

5-Bromo-2-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a key building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure found in a vast array of biologically active molecules, including numerous approved therapeutic agents. The presence of a reactive bromine atom at the C5 position and a methoxy group at the C2 position makes this compound a versatile intermediate for the synthesis of complex molecular architectures, especially in the development of kinase inhibitors, antiviral, and anticancer agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, along with detailed experimental protocols.

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValueReference(s)
CAS Number 14001-66-2[3]
Molecular Formula C₅H₅BrN₂O[4]
Molecular Weight 189.01 g/mol [4]
Appearance White to light yellow crystalline powder or solid[3]
Melting Point 55.5-59.5 °C[3]
IUPAC Name 5-bromo-2-methoxypyrimidine[4]
SMILES COC1=NC=C(C=N1)Br[4]
InChIKey DWVCZDMMGYIULX-UHFFFAOYSA-N[4]
Predicted Spectroscopic Data

The following tables outline the expected spectroscopic data for 5-Bromo-2-methoxypyrimidine. These predictions are based on the analysis of structurally related pyrimidine and pyridine derivatives.[5][6]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Singlet2HH-4, H-6
~4.0Singlet3H-OCH₃

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~164C-2
~159C-4, C-6
~110C-5
~55-OCH₃

Predicted Mass Spectrometry Data (Electron Ionization)

m/zIonPredicted Relative Abundance
188/190[M]⁺High (Characteristic Br isotope pattern)
159/161[M - CHO]⁺Medium
108[M - Br]⁺Medium
79[Br]⁺Medium

Predicted FT-IR Spectral Data (cm⁻¹)

Wavenumber (cm⁻¹)Bond
~3050C-H aromatic stretch
~2950, 2850C-H aliphatic stretch (-OCH₃)
~1570, 1460C=N, C=C ring stretch
~1280, 1030C-O-C stretch
~780C-Br stretch

Safety and Handling

5-Bromo-2-methoxypyrimidine should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Information

PictogramSignal WordHazard Statement(s)
alt text
Warning H302: Harmful if swallowed. H317: May cause an allergic skin reaction.

Experimental Protocols

Detailed methodologies for the synthesis of 5-Bromo-2-methoxypyrimidine and its subsequent use in key synthetic transformations are provided below.

Synthesis of 5-Bromo-2-methoxypyrimidine

This protocol describes the synthesis from 5-bromo-2-chloropyrimidine.[3]

  • Materials:

    • 5-bromo-2-chloropyrimidine

    • Methanol (MeOH)

    • Sodium methanolate (CH₃ONa)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Water

  • Procedure:

    • To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in methanol, add sodium methanolate (4.0 eq).

    • Stir the reaction mixture at 70 °C overnight.

    • Upon completion (monitored by TLC or LC-MS), remove the methanol under reduced pressure.

    • Slowly add water to the residue and extract with ethyl acetate (3x).

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 5-bromo-2-chloropyrimidine 5-bromo-2-chloropyrimidine ReactionVessel Stir at 70°C overnight 5-bromo-2-chloropyrimidine->ReactionVessel Sodium Methanolate Sodium Methanolate Sodium Methanolate->ReactionVessel Methanol Methanol Methanol->ReactionVessel RemoveMethanol Remove Methanol ReactionVessel->RemoveMethanol AddWater Add Water & Extract with Ethyl Acetate RemoveMethanol->AddWater DryAndConcentrate Dry & Concentrate AddWater->DryAndConcentrate Product 5-Bromo-2-methoxypyrimidine DryAndConcentrate->Product

Synthesis workflow for 5-Bromo-2-methoxypyrimidine.
Suzuki-Miyaura Cross-Coupling

This generalized protocol outlines the palladium-catalyzed coupling of 5-Bromo-2-methoxypyrimidine with an arylboronic acid.[7][8]

  • Materials:

    • 5-Bromo-2-methoxypyrimidine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Bromo-2-methoxypyrimidine, the arylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This generalized protocol describes the C-N bond formation using 5-Bromo-2-methoxypyrimidine.[9][10]

  • Materials:

    • 5-Bromo-2-methoxypyrimidine (1.0 eq)

    • Amine (1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, 1.5 eq)

    • Anhydrous, degassed solvent (e.g., Toluene)

  • Procedure:

    • To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base.

    • Seal the flask, and evacuate and backfill with an inert gas three times.

    • Under a positive pressure of inert gas, add 5-Bromo-2-methoxypyrimidine and the amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-2-methoxypyrimidine is primarily dictated by the reactivity of the C-Br bond at the C5 position. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for constructing complex molecular scaffolds.[2]

Reactivity Profile
  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, making it an excellent substrate for reactions like Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C alkyne bond formation) couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, amine, and alkyne functionalities at the C5 position.[7][9]

  • Nucleophilic Aromatic Substitution (SNAr): While the C5-Br bond is the primary site for cross-coupling, the pyrimidine ring is inherently electron-deficient, making it susceptible to SNAr. However, the methoxy group at C2 is generally stable under these conditions.

G cluster_reactions Key Transformations cluster_products Product Scaffolds Start 5-Bromo-2-methoxypyrimidine Suzuki Suzuki Coupling (+ R-B(OH)2) Start->Suzuki Buchwald Buchwald-Hartwig (+ R-NH2) Start->Buchwald Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira ArylPyrimidine 5-Aryl-2-methoxypyrimidine Suzuki->ArylPyrimidine AminoPyrimidine 5-Amino-2-methoxypyrimidine Buchwald->AminoPyrimidine AlkynylPyrimidine 5-Alkynyl-2-methoxypyrimidine Sonogashira->AlkynylPyrimidine

Reactivity of 5-Bromo-2-methoxypyrimidine.
Applications in Kinase Inhibitor Synthesis

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, as it can mimic the purine ring of ATP and form crucial hydrogen bonds in the kinase hinge region.[2][11] 5-Bromo-2-methoxypyrimidine is an ideal starting material for creating libraries of potential kinase inhibitors. The C5 position can be functionalized via Suzuki coupling to introduce various aryl or heteroaryl groups that can occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.[2]

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase Activates Transcription Transcription Factors Kinase->Transcription Phosphorylates Response Cell Proliferation, Survival Transcription->Response Regulates Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Kinase Inhibits ATP binding

Targeting kinase pathways with pyrimidine inhibitors.
Applications in Antiviral and Anticancer Drug Discovery

Beyond kinase inhibitors, substituted pyrimidines are integral to many antiviral and anticancer drugs.[12][13] 5-Bromo-2-methoxypyrimidine serves as a precursor to more complex heterocyclic systems and nucleoside analogs that can interfere with viral replication or tumor cell proliferation.[14] The ability to easily modify the C5 position allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.

References

2-Bromo-5-methoxypyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthetic applications of 2-Bromo-5-methoxypyrimidine, a key intermediate in the development of novel therapeutics.

Core Molecular Data

This compound is a substituted pyrimidine ring, a heterocyclic aromatic organic compound. Its structural and molecular properties are fundamental for its reactivity and use in medicinal chemistry.

PropertyValue
Chemical Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
IUPAC Name This compound
Canonical SMILES COC1=CN=C(N=C1)Br
InChI Key DPZWHUYAABAFKP-UHFFFAOYSA-N
CAS Number 1209459-99-3

Synthetic Protocols and Methodologies

This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecules for drug discovery. The bromine atom at the 2-position is susceptible to various palladium-catalyzed cross-coupling reactions. Below are detailed experimental protocols for two common and powerful transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This reaction is pivotal for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

Generalized Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water in a 4:1 ratio.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, essential for the synthesis of arylamines.[1]

Generalized Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.1-1.2 equivalents).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involving this compound.

G reagents Reagents (this compound, Boronic Acid, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Palladium Catalyst & Ligand catalyst->setup solvent Degassed Solvent solvent->setup reaction Heating & Stirring (80-100 °C) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 2-Bromo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for 2-Bromo-5-methoxypyrimidine, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

The compound with the topic name this compound is a substituted pyrimidine ring. The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In this specific molecule, a bromine atom is attached to the carbon at position 2, and a methoxy group (-OCH₃) is attached to the carbon at position 5.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: A diagram showing the arrangement of atoms in this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 1209459-99-3[1][2][3]
Molecular Formula C₅H₅BrN₂O[2][3][4]
Molecular Weight 189.01 g/mol [2][3][4]
Physical Form Solid[1]
Purity ≥95-98%[1][3]
Storage Temperature Ambient[1]
SMILES COC1=CN=C(N=C1)Br[2][3]
InChI 1S/C5H5BrN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3[1][2]
InChIKey DPZWHUYAABAFKP-UHFFFAOYSA-N[1][2]

Experimental Data

Synthesis Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the reviewed scientific literature. However, the synthesis of structurally similar pyrimidine derivatives often involves the halogenation of a pyrimidine precursor. For instance, the synthesis of the isomer, 5-Bromo-2-methoxypyrimidine, has been reported and involves the reaction of 5-bromo-2-chloropyrimidine with sodium methoxide. It is plausible that a similar nucleophilic substitution strategy could be employed for the synthesis of this compound, likely starting from a di-halogenated pyrimidine.

Applications in Research and Development

The pyrimidine scaffold is a common feature in many biologically active molecules and approved drugs. Substituted pyrimidines are known to be key intermediates in the synthesis of a wide range of therapeutic agents, including kinase inhibitors for oncology.

While the specific biological activity or use in signaling pathways for this compound has not been reported, its structure suggests potential as a building block in medicinal chemistry. The bromine atom can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity, while the methoxy group can influence the electronic properties and metabolic stability of a larger molecule.

Due to the lack of information on its biological interactions, a signaling pathway diagram cannot be provided at this time. The following diagram illustrates a generalized workflow for the potential use of a pyrimidine intermediate like this compound in a drug discovery context.

G Generalized Drug Discovery Workflow cluster_0 Synthesis & Characterization cluster_1 Screening & Optimization cluster_2 Preclinical Development start This compound reaction Cross-Coupling Reaction (e.g., Suzuki) start->reaction library Library of Derivatives reaction->library screen High-Throughput Screening library->screen hit Hit Compound screen->hit lead_opt Lead Optimization hit->lead_opt preclinical In Vivo Studies lead_opt->preclinical candidate Drug Candidate preclinical->candidate

Caption: A generalized workflow for the use of a chemical intermediate in drug discovery.

Safety Information

Based on GHS hazard statements, this compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this compound.

References

An In-depth Technical Guide on the Physicochemical Characterization of Brominated Methoxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of brominated methoxypyrimidine derivatives, with a specific focus on their melting points. Brominated pyrimidines are crucial intermediates in the synthesis of a wide range of biologically active molecules and serve as key building blocks in the development of novel therapeutics.[1] Accurate determination of their physical properties, such as the melting point, is a fundamental step in their characterization, ensuring purity and consistency in research and development processes.

While a definitive, published melting point for 2-Bromo-5-methoxypyrimidine (CAS No. 1209459-99-3) is not consistently available in the cited literature, data for its isomer, 5-Bromo-2-methoxypyrimidine, is well-documented. This guide presents the available data for related isomers and provides a comprehensive, generalized protocol for melting point determination applicable to novel or uncharacterized compounds like this compound.

Physicochemical Data of Brominated Methoxypyrimidine Isomers

The following table summarizes the available quantitative data for brominated methoxypyrimidine isomers. This information is critical for researchers working with these compounds, as the position of the bromo and methoxy groups significantly influences the molecule's physical properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)Appearance
5-Bromo-2-methoxypyrimidine 14001-66-2C5H5BrN2O189.0155.5-59.5[2][3]Crystalline powder or solid[4]
This compound 1209459-99-3C5H5BrN2O189.01Not consistently reportedWhite solid

Experimental Protocols

General Protocol for Melting Point Determination

This section details a standard methodology for determining the melting point of a solid organic compound, such as this compound, using a capillary melting point apparatus. This procedure is adapted from general pharmacopeia and laboratory guidelines.[5][6]

Objective: To determine the melting range of a solid compound, which is an indicator of its purity. A pure substance typically melts over a narrow range of 1-2°C.

Materials:

  • Melting point apparatus

  • Capillary tubes (closed at one end)

  • The sample to be analyzed (e.g., this compound), finely powdered and dried

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation:

    • Place a small amount of the dry, solid sample onto a clean, dry watch glass.

    • Finely powder the sample using a spatula.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the sample into the tube.

    • Tap the closed end of the tube gently on a hard surface to pack the sample tightly into the bottom.

    • The packed sample height should be approximately 2-3 mm.[5]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a controlled rate. For an unknown sample, a rapid heating rate (e.g., 5-10°C per minute) can be used to determine an approximate melting point.

    • For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point.

    • Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[5]

  • Observation and Recording:

    • Observe the sample closely through the magnifying lens of the apparatus.

    • Record the temperature at which the first drop of liquid appears. This is the onset of melting.

    • Continue heating and record the temperature at which the entire sample has turned into a clear liquid. This is the clear point.

    • The melting range is the range between these two temperatures.

  • Post-Analysis:

    • Allow the apparatus to cool before performing subsequent measurements.

    • Perform at least two determinations to ensure the reproducibility of the results.

Synthesis of 5-Bromo-2-methoxypyrimidine

For context and utility in a drug development setting, a representative synthesis protocol for a related isomer is provided. This method describes the conversion of 5-bromo-2-chloropyrimidine to 5-bromo-2-methoxypyrimidine.[3]

Reaction: 5-bromo-2-chloropyrimidine + Sodium methoxide → 5-bromo-2-methoxypyrimidine

Materials:

  • 5-bromo-2-chloropyrimidine

  • Methanol (MeOH)

  • Sodium methoxide (CH3ONa)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 5-bromo-2-chloropyrimidine (e.g., 2.0 g, 10 mmol) in methanol (15 mL).

  • Add sodium methoxide (e.g., 2.16 g, 40 mmol) to the solution.

  • Stir the reaction mixture at 70°C overnight.

  • Monitor the reaction for completion (e.g., by TLC).

  • Once complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Slowly add water (10 mL) to the residue.

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.[3]

Workflow Visualization

The following diagram illustrates a standard workflow for the characterization of a newly synthesized chemical compound, a critical process in drug discovery and development. This workflow highlights the logical progression from synthesis to physicochemical and biological evaluation, with melting point determination being a key initial step for solid compounds.

Caption: Workflow for New Compound Characterization.

References

Spectroscopic Profile of 2-Bromo-5-methoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-methoxypyrimidine (CAS No: 1209459-99-3).[1] The information contained herein is essential for the structural elucidation, quality control, and application of this compound in synthetic chemistry and drug discovery. The guide presents available spectroscopic data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.19Singlet1HH-6
~7.42Singlet1HH-4
~3.84Singlet3H-OCH₃

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [2]

Chemical Shift (δ, ppm)Assignment
~155.9C-5
~148.1C-6
~141.8C-2
~123.1C-4
~55.8-OCH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion.[3][4]

Mass Spectrometry Data (Electron Ionization) [2]

PropertyValue
Molecular FormulaC₅H₅BrN₂O
Molecular Weight189.01 g/mol [1]
Monoisotopic Mass187.95853 Da[1]
[M]⁺ (m/z)187/189
Key Fragment Ions (m/z)159/161 ([M-CO]⁺), 108 ([M-Br]⁺), 78
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are based on data from analogous compounds.[2]

FT-IR Spectroscopic Data (cm⁻¹) [2]

Wavenumber (cm⁻¹)Assignment
~3050ν(C-H) aromatic
~1570, 1460ν(C=C), ν(C=N)
~1280, 1030ν(C-O-C)
~780ν(C-Br)

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data for pyrimidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh 5-10 mg of purified this compound.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5]

  • ¹H NMR Data Acquisition :

    • Acquire the spectrum on a 400 MHz NMR spectrometer.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (adjust for optimal signal-to-noise).[5]

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[5]

  • ¹³C NMR Data Acquisition :

    • Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.[5]

    • Typical acquisition parameters include:

      • Pulse angle: 30-45°[5]

      • Acquisition time: 1-2 seconds[5]

      • Relaxation delay: 2-10 seconds[5]

      • Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance).[5]

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Ionization Method :

    • Electron Impact (EI) : This technique is suitable for relatively volatile and thermally stable compounds. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]

    • Electrospray Ionization (ESI) : This is a soft ionization technique suitable for a wider range of compounds. The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating protonated molecules ([M+H]⁺) or other adducts.

  • Mass Analysis :

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For a solid sample, the KBr pellet technique is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition :

    • The spectrum is recorded on a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Typically, the spectrum is scanned over a range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Purified_Sample Purified 2-Bromo- 5-methoxypyrimidine NMR_Sample Dissolve in Deuterated Solvent Purified_Sample->NMR_Sample MS_Sample Dissolve in Volatile Solvent Purified_Sample->MS_Sample IR_Sample Prepare KBr Pellet or use neat (ATR) Purified_Sample->IR_Sample NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR_Acq MS_Acq Mass Spectrometer (EI or ESI) MS_Sample->MS_Acq IR_Acq FT-IR Spectrometer IR_Sample->IR_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings, Integration) NMR_Acq->NMR_Data MS_Data Mass Spectrum (m/z, Isotopic Pattern, Fragmentation) MS_Acq->MS_Data IR_Data IR Spectrum (Absorption Bands, Functional Groups) IR_Acq->IR_Data Structure_Elucidation Structural Confirmation & Purity Assessment NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-bromo-5-methoxypyrimidine, a key building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical research. This document outlines the material's hazards, proper handling and storage procedures, and emergency protocols. Furthermore, it details an experimental protocol for a common reaction involving this compound, offering a practical resource for laboratory professionals.

Chemical and Physical Properties

This compound is a substituted pyrimidine with the molecular formula C₅H₅BrN₂O.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol [1]
CAS Number 1209459-99-3[1]
Appearance Not explicitly stated in provided results
Boiling Point Not explicitly stated in provided results
Melting Point Not explicitly stated in provided results
Density Not explicitly stated in provided results
Solubility Not explicitly stated in provided results
InChI InChI=1S/C5H5BrN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3[1]
SMILES COC1=CN=C(N=C1)Br[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS hazard classifications and associated precautionary statements are summarized below.

GHS Hazard Classification

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Irritation2
Serious Eye Irritation2A
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)3

Source: PubChem CID 72207412

Hazard Statements (H-Statements)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements is provided in Table 3.

Table 3: Precautionary Statements for this compound

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ eye protection/ face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/ physician if you feel unwell.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/ attention.
P337 + P313If eye irritation persists: Get medical advice/ attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/ container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

Safe Handling Practices
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store locked up.

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures.

First-Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a suitable container for disposal.

Experimental Protocols

This compound is a valuable intermediate in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. Below is a representative protocol for a Suzuki-Miyaura coupling reaction, a common application for this class of compounds.

Synthesis of a Biarylpyrimidine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of a pyrimidine halide with a boronic acid. While this is a general procedure, specific reaction conditions may need to be optimized for different substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Round-bottom flask or reaction vial

  • Magnetic stir bar

  • Inert gas supply (e.g., argon or nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask or reaction vial containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biarylpyrimidine.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: This compound Arylboronic acid Base B Add Palladium Catalyst A->B C Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) B->C D Add Degassed Solvents C->D E Heat and Stir (80-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Aqueous Workup (Dilute with water, extract with organic solvent) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Final Product: Biarylpyrimidine J->K Kinase_Inhibitor_Synthesis_Concept cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action Start This compound (Building Block) Reaction Chemical Transformations (e.g., Suzuki Coupling, Nucleophilic Substitution) Start->Reaction Intermediate Substituted Pyrimidine Intermediate Reaction->Intermediate Final_Drug Kinase Inhibitor (Final Product) Intermediate->Final_Drug Kinase Target Kinase Final_Drug->Kinase Inhibits Pathway Signaling Pathway (e.g., Proliferation, Survival) Kinase->Pathway Regulates Disease Disease State (e.g., Cancer) Pathway->Disease Contributes to

References

The Strategic Role of 2-Bromo-5-methoxypyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, with pyrimidine derivatives standing out for their prevalence in a wide array of therapeutic agents. The pyrimidine core, a key constituent of nucleobases, offers a versatile framework for designing molecules that can interact with a variety of biological targets. Among the numerous substituted pyrimidines, 2-Bromo-5-methoxypyrimidine has emerged as a particularly valuable and strategic building block in medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites make it an ideal starting point for the synthesis of complex molecules, especially in the development of kinase inhibitors for oncology and inflammatory diseases.

This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry. It covers its application in the synthesis of bioactive molecules, details key experimental protocols, and discusses the signaling pathways often targeted by its derivatives.

Synthetic Utility of this compound

The synthetic versatility of this compound stems from the presence of two key functional groups: a bromine atom at the 2-position and a methoxy group at the 5-position. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxy group, on the other hand, modulates the electronic properties of the pyrimidine ring, influencing its reactivity and the binding of the final compound to its biological target.

The most common and powerful methods for elaborating the this compound scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of 2-aryl-5-methoxypyrimidines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (0.02 - 0.05 equiv.).

  • Seal the vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine

This protocol outlines a general method for the synthesis of 2-amino-5-methoxypyrimidine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Therapeutic Targets and Signaling Pathways

Derivatives of this compound are frequently designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. Two of the most relevant signaling pathways targeted by pyrimidine-based inhibitors are the p38 MAP Kinase and the ATR-CHK1 pathways.

p38 Mitogen-Activated Protein (MAP) Kinase Pathway

The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1] Inhibition of p38α, a key isoform in this pathway, can block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for anti-inflammatory drug discovery.[1]

p38_MAPK_pathway Stress Stimuli Stress Stimuli MAP3Ks MAP3Ks Stress Stimuli->MAP3Ks MKK3/6 MKK3/6 MAP3Ks->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2/3 MK2/3 p38 MAPK->MK2/3 Apoptosis Apoptosis p38 MAPK->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p38 MAPK->Cell Cycle Arrest Inflammatory Response Inflammatory Response MK2/3->Inflammatory Response 2-Anilino-5-methoxypyrimidine Derivative 2-Anilino-5-methoxypyrimidine Derivative 2-Anilino-5-methoxypyrimidine Derivative->p38 MAPK

p38 MAPK signaling pathway and point of inhibition.
ATR-CHK1 Signaling Pathway

The ATR-CHK1 pathway is a crucial component of the DNA damage response (DDR), a network of signaling pathways that detect and repair DNA damage to maintain genomic integrity.[2] In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the S and G2-M checkpoints, which are controlled by the ATR-CHK1 pathway. Therefore, inhibiting ATR or CHK1 can selectively kill cancer cells, especially in combination with DNA-damaging agents.

ATR_CHK1_pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR CHK1 CHK1 ATR->CHK1 Cdc25 Cdc25 CHK1->Cdc25 DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis CHK1->Apoptosis If damage is irreparable CDK1/2 CDK1/2 Cdc25->CDK1/2 Cell Cycle Arrest Cell Cycle Arrest CDK1/2->Cell Cycle Arrest Inhibition of progression 2-Amino-5-methoxypyrimidine Derivative 2-Amino-5-methoxypyrimidine Derivative 2-Amino-5-methoxypyrimidine Derivative->CHK1

ATR-CHK1 signaling pathway and point of inhibition.

Biological Activity of 5-Methoxypyrimidine Derivatives

While specific data for compounds directly synthesized from this compound is limited in publicly available literature, the biological activity of closely related 5-methoxypyrimidine derivatives provides valuable insights into the potential of this scaffold. The following tables summarize the in vitro activity of representative 5-methoxypyrimidine-containing kinase inhibitors.

Table 1: In Vitro Activity of 5-Methoxypyrimidine Derivatives as p38 MAPK Inhibitors

Compound IDTargetIC₅₀ (nM)Cell-based AssayReference
Compound Ap38α15LPS-stimulated TNFα release in THP-1 cellsFictionalized Data
Compound Bp38α8IL-1β induced PGE₂ production in SW982 cellsFictionalized Data
Compound Cp38α22Inhibition of MK2 phosphorylation in U937 cellsFictionalized Data

Table 2: In Vitro Activity of 5-Methoxypyrimidine Derivatives as CHK1 Inhibitors

Compound IDTargetIC₅₀ (nM)Cell-based AssayReference
Compound DCHK15Potentiation of gemcitabine-induced cytotoxicity in HT-29 cellsFictionalized Data
Compound ECHK112Inhibition of hydroxyurea-induced Chk1 phosphorylation in HeLa cellsFictionalized Data
Compound FCHK12.5G2/M checkpoint abrogation in p53-deficient HCT116 cellsFictionalized Data

Note: The data in the tables above is representative and fictionalized for illustrative purposes, based on typical activities of pyrimidine-based kinase inhibitors.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening and Evaluation start This compound reaction1 Suzuki or Buchwald-Hartwig Coupling start->reaction1 intermediate 2,5-Disubstituted Pyrimidine Intermediate reaction1->intermediate reaction2 Further Functionalization (optional) intermediate->reaction2 final_compound Final Compound Library reaction2->final_compound biochemical_assay Biochemical Kinase Assay (IC50) final_compound->biochemical_assay cell_based_assay Cell-based Assays (e.g., Proliferation, Apoptosis) biochemical_assay->cell_based_assay in_vivo_studies In Vivo Efficacy Studies (Animal Models) cell_based_assay->in_vivo_studies lead_optimization Lead Optimization in_vivo_studies->lead_optimization cluster_synthesis cluster_synthesis lead_optimization->cluster_synthesis Iterative Design

General experimental workflow for drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its amenability to a range of powerful cross-coupling reactions allows for the efficient generation of diverse chemical libraries. The resulting 2,5-disubstituted pyrimidine scaffold is a privileged motif in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. The ability of these compounds to target key signaling pathways, such as the p38 MAPK and ATR-CHK1 pathways, underscores the potential of this compound in the development of new treatments for cancer and inflammatory diseases. As our understanding of the molecular drivers of disease continues to grow, the strategic use of such well-defined chemical starting points will remain a cornerstone of successful drug discovery programs.

References

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a simple six-membered aromatic heterocycle, stands as a cornerstone in the architecture of life and medicine. Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—underpins the very blueprint of genetic information. Beyond this central biological function, the pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in the development of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to substituted pyrimidines, offering a comprehensive resource for professionals in drug development and chemical research.

A Journey Through Time: The Discovery and Evolution of Substituted Pyrimidines

The story of pyrimidines begins not with a synthetic chemist's flask, but with the curiosity of early biochemists. In 1818, Brugnatelli isolated the first pyrimidine derivative, alloxan, through the oxidation of uric acid. However, the systematic chemical synthesis of this class of compounds would not commence for several more decades. A pivotal moment arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, barbituric acid, by reacting urea and malonic acid in the presence of phosphorus oxychloride. This foundational work laid the groundwork for the extensive exploration of pyrimidine chemistry.

The early 20th century witnessed the rise of barbiturates, derivatives of barbituric acid, as the first widely used central nervous system depressants. This marked the initial significant therapeutic application of substituted pyrimidines and spurred further investigation into the pharmacological potential of this scaffold.

A paradigm shift in the understanding of pyrimidine function came with the elucidation of the structure of DNA. The recognition of cytosine and thymine (and uracil in RNA) as integral components of nucleic acids solidified the biological importance of the pyrimidine ring. This knowledge opened the door to the rational design of pyrimidine analogs as antimetabolites, a strategy that has yielded some of the most important anticancer and antiviral drugs to date.

The latter half of the 20th century and the beginning of the 21st century have seen an explosion in the discovery of substituted pyrimidine-based drugs targeting a wide range of diseases. From the antiviral activity of zidovudine against HIV to the targeted anticancer therapy of imatinib, and the cholesterol-lowering effects of rosuvastatin, the pyrimidine core has proven to be an exceptionally adaptable framework for drug design.

Key Substituted Pyrimidine Drugs: A Quantitative Overview

The therapeutic success of substituted pyrimidines is underscored by the potent and selective activity of numerous approved drugs. The following table summarizes key quantitative data for a selection of landmark substituted pyrimidine-based therapeutics, highlighting their primary targets and inhibitory activities.

Drug NameTherapeutic ClassPrimary TargetQuantitative Data (IC50/Ki)
Imatinib AnticancerBCR-ABL Tyrosine KinaseIC50: ~300-800 nM (in vitro kinase assays)
Trimethoprim AntibacterialDihydrofolate Reductase (DHFR)Ki: ~1-5 nM (bacterial DHFR)
5-Fluorouracil AnticancerThymidylate Synthase (TS)IC50: Varies widely with cell line and assay conditions
Gefitinib AnticancerEpidermal Growth Factor Receptor (EGFR) Tyrosine KinaseIC50: ~2-80 nM (EGFR kinase assays)
Rosuvastatin AntihyperlipidemicHMG-CoA ReductaseIC50: ~5-10 nM (in vitro enzyme assays)

Foundational Synthetic Methodologies: Experimental Protocols

The vast chemical space of substituted pyrimidines is accessible through a variety of robust and versatile synthetic methods. The following sections provide detailed experimental protocols for two of the most fundamental and widely utilized reactions in pyrimidine synthesis: the Pinner Synthesis and the Biginelli Reaction.

The Pinner Pyrimidine Synthesis

The Pinner synthesis is a classic method for the preparation of substituted pyrimidines involving the condensation of an amidine with a 1,3-dicarbonyl compound.

Protocol: Synthesis of a Substituted Pyrimidine via Pinner Reaction

Materials:

  • Amidine hydrochloride (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Sodium ethoxide (2.0 eq)

  • Absolute ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, the amidine hydrochloride and the 1,3-dicarbonyl compound are added sequentially with stirring.

  • The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).

The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones or their thio-analogs.

Protocol: Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, a mixture of benzaldehyde, ethyl acetoacetate, and urea in ethanol is prepared.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is heated to reflux with constant stirring for 3-4 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol to remove unreacted starting materials.

  • The product is purified by recrystallization from hot ethanol to yield the pure dihydropyrimidinone.[1][2][3]

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of substituted pyrimidines often stems from their ability to specifically modulate key signaling pathways involved in disease pathogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for several prominent pyrimidine-based drugs.

BCR_ABL_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Uncontrolled Cell Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition

Caption: Imatinib inhibits the BCR-ABL pathway, blocking downstream signaling and promoting cancer cell apoptosis.[1][2][4][5][6][7][8]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR), halting DNA synthesis.[9][10][11][12][13][14]

TS_Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Five_FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) Five_FU->FdUMP FdUMP->TS Inhibition EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibition HMG_CoA_Reductase_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps Rosuvastatin Rosuvastatin Rosuvastatin->HMGCR Inhibition

References

The Pivotal Role of Physicochemical Properties in the Development of Methoxypyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxypyrimidine derivatives represent a significant class of heterocyclic compounds, forming the structural core of numerous therapeutic agents and biologically active molecules. Their efficacy and behavior in a biological system are intrinsically linked to their physicochemical properties. This technical guide provides an in-depth analysis of the core physicochemical characteristics of methoxypyrimidine derivatives, detailed experimental protocols for their determination, and an exploration of their role in relevant signaling pathways.

Core Physicochemical Properties of Methoxypyrimidine Derivatives

The therapeutic potential of a methoxypyrimidine derivative is heavily influenced by its physicochemical profile. Key parameters such as solubility, lipophilicity (LogP), and the ionization constant (pKa) govern the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Understanding and optimizing these characteristics is a critical aspect of modern drug discovery.

Data Summary

The following tables summarize the available quantitative physicochemical data for a selection of methoxypyrimidine derivatives. It is important to note that experimental values can vary based on the specific conditions and methodologies employed.

Table 1: General Physicochemical Data of Selected Methoxypyrimidine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical Form
2-MethoxypyrimidineC₅H₆N₂O110.11Liquid[1]
4-MethoxypyrimidineC₅H₆N₂O110.12Colorless to yellow clear liquid[2]
2,4-DimethoxypyrimidineC₆H₈N₂O₂140.14Liquid
4,6-DimethoxypyrimidineC₆H₈N₂O₂140.14White or colorless to almost white or almost colorless powder or lump[3]
2-Amino-4-methoxypyrimidineC₅H₇N₃O125.13-
2-Amino-4,6-dimethoxypyrimidineC₆H₉N₃O₂155.15-
2-Chloro-4-methoxypyrimidineC₅H₅ClN₂O144.56-

Table 2: Melting and Boiling Points of Selected Methoxypyrimidine Derivatives

Compound NameMelting Point (°C)Boiling Point (°C)
2-Methoxypyrimidine-190.5 at 760 mmHg[4]
4-Methoxypyrimidine-70 at 22 mmHg[2]
2,4-Dimethoxypyrimidine-204-205
4,6-Dimethoxypyrimidine33[3]186[3]
2-Amino-4,6-dimethoxypyrimidine94-96[5]-
2-Chloro-4-methoxypyrimidine54-57[6]-

Table 3: Lipophilicity and Ionization Constants of Selected Methoxypyrimidine Derivatives

Compound NameLogP (Calculated)pKa
2-Methoxypyrimidine0.2[7]-
4-Methoxypyrimidine0.5[8]-
2,4-Dimethoxypyrimidine0.8[9]-
4,6-Dimethoxypyrimidine0.8[10]-
2-Amino-4-methoxypyrimidine0.2[11]-
2-Amino-4,6-dimethoxypyrimidine0.5[12]-

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible measurement of physicochemical properties is fundamental to drug development. The following sections detail standardized methodologies for determining key parameters.

Solubility Determination

Solubility is a critical factor influencing a drug's absorption and bioavailability. Two common methods for its determination are kinetic and thermodynamic solubility assays.

1. Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[13][14]

  • Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous buffer. The concentration at which the compound precipitates is determined, providing a measure of its kinetic solubility.[15][16]

  • Methodology:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of the methoxypyrimidine derivative in 100% DMSO (e.g., 10 mM).

    • Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with DMSO.

    • Aqueous Buffer Addition: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well.

    • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C) with shaking.[17]

    • Precipitation Detection: Determine the presence of precipitate in each well using methods such as:

      • Nephelometry: Measures the scattering of light by suspended particles.[14][17]

      • UV Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by UV absorbance.[15][17]

    • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[18]

  • Principle: An excess of the solid compound is equilibrated with a specific solvent over a prolonged period until a saturated solution is formed. The concentration of the dissolved compound is then measured.[14]

  • Methodology:

    • Sample Preparation: Add an excess amount of the solid methoxypyrimidine derivative to a known volume of the test solvent (e.g., water, PBS pH 7.4) in a sealed vial.

    • Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

    • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

    • Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution.

Lipophilicity (LogP/LogD) Determination: The Shake-Flask Method

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of membrane permeability and interaction with biological targets. The octanol-water partition coefficient (LogP for the neutral form, LogD for a specific pH) is the most common measure. The shake-flask method is considered the "gold standard" for its determination.[19][20]

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., PBS pH 7.4). The ratio of the compound's concentration in the two phases at equilibrium is measured.[21]

  • Methodology:

    • Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by vigorous mixing, followed by separation of the two phases.

    • Compound Addition: Dissolve a known amount of the methoxypyrimidine derivative in one of the phases (usually the one in which it is more soluble).

    • Partitioning: Combine the two phases in a vessel and shake vigorously for a set period to facilitate partitioning.

    • Equilibration: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

    • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

    • Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP or LogD is the base-10 logarithm of this value.

Ionization Constant (pKa) Determination: Potentiometric Titration

The pKa value indicates the strength of an acidic or basic functional group and determines the charge state of a molecule at a given pH. This is crucial for solubility, receptor binding, and membrane transport. Potentiometric titration is a highly precise method for pKa determination.[22][23]

  • Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.[24][25]

  • Methodology:

    • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[22][24]

    • Sample Preparation: Dissolve a precise amount of the methoxypyrimidine derivative in a suitable solvent (often with a co-solvent like methanol for poorly soluble compounds) to a known concentration.[22]

    • Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the calibrated pH electrode.

    • Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the sample solution.[22][24]

    • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Signaling Pathways and Experimental Workflows

The biological activity of methoxypyrimidine derivatives often stems from their interaction with specific signaling pathways. Furthermore, their synthesis and characterization follow structured experimental workflows.

PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[26][27] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[27][28] Several pyrimidine derivatives have been developed as inhibitors of this pathway.[29]

PI3K_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylates mtorc1 mTORC1 akt->mtorc1 Activates survival Cell Survival akt->survival mtorc2 mTORC2 mtorc2->akt Phosphorylates pten PTEN pten->pip3 Inhibits s6k1 p70S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 proliferation Cell Growth & Proliferation s6k1->proliferation eif4ebp1->proliferation inhibitor Methoxypyrimidine Inhibitor inhibitor->pi3k Inhibits inhibitor->mtorc1 Inhibits

Caption: PI3K/mTOR signaling pathway with points of inhibition by methoxypyrimidine derivatives.

General Experimental Workflow for Synthesis and Characterization

The development of novel methoxypyrimidine derivatives follows a logical progression from synthesis to biological evaluation.

experimental_workflow synthesis Synthesis of Methoxypyrimidine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification structural_elucidation Structural Elucidation (NMR, Mass Spectrometry, X-ray) purification->structural_elucidation physchem Physicochemical Profiling (Solubility, LogP, pKa) structural_elucidation->physchem in_vitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Viability) physchem->in_vitro in_vivo In Vivo Studies (e.g., Animal Models) in_vitro->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A generalized experimental workflow for the development of methoxypyrimidine derivatives.

References

2-Bromo-5-methoxypyrimidine: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxypyrimidine is a versatile heterocyclic building block playing a crucial role in the fields of medicinal chemistry and materials science. Its unique electronic properties and strategically positioned functional groups, a reactive bromine atom at the 2-position and an electron-donating methoxy group at the 5-position, make it an invaluable synthon for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Appearance White to off-white solid
Melting Point 55.5-59.5 °C (for 5-Bromo-2-methoxypyrimidine)[1]
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate.
CAS Number 1209459-99-3

Table 2: Spectroscopic Data of this compound and Analogs

Data TypeThis compound (Predicted/Analog Data)2-Bromo-5-methoxypyridine (Reference)
¹H NMR (CDCl₃) δ (ppm): 8.45 (s, 2H), 3.95 (s, 3H)δ (ppm): 8.12 (d, J=2.9 Hz, 1H), 7.42 (d, J=8.8 Hz, 1H), 7.08 (dd, J=8.8, 2.9 Hz, 1H), 3.84 (s, 3H)
¹³C NMR (CDCl₃) δ (ppm): 158.8, 156.5, 148.2, 110.5, 56.2δ (ppm): 155.9, 148.1, 141.8, 123.1, 110.2, 55.8
IR (KBr, cm⁻¹) ~3100-3000 (C-H aromatic), ~1570 (C=N), ~1470 (C=C), ~1250 (C-O), ~680 (C-Br)Not readily available
Mass Spectrum (EI) m/z (%): 188/190 ([M]⁺, Br isotope pattern), 159/161 ([M-CHO]⁺), 108 ([M-Br]⁺)m/z (%): 187/189 ([M]⁺), 159/161 ([M-CO]⁺), 108 ([M-Br]⁺)

Note: Spectroscopic data for this compound is primarily based on prediction and comparison with the closely related analog, 2-Bromo-5-methoxypyridine. Experimental verification is recommended.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the bromination of a suitable pyrimidine precursor being a common strategy. A general synthetic workflow is outlined below.

G cluster_synthesis Synthesis Workflow Start 5-Methoxypyrimidine Bromination Bromination (e.g., NBS or Br₂) Start->Bromination Reagents Product This compound Bromination->Product Purification G cluster_reactions Key Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Product_Suzuki 2-Aryl/Vinyl-5-methoxypyrimidines Suzuki->Product_Suzuki Product_Buchwald 2-Amino-5-methoxypyrimidines Buchwald->Product_Buchwald Product_Sonogashira 2-Alkynyl-5-methoxypyrimidines Sonogashira->Product_Sonogashira G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->EGFR Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-5-methoxypyrimidine from 5-bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-bromo-5-methoxypyrimidine, a valuable building block in medicinal chemistry. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, displacing the chlorine atom of 5-bromo-2-chloropyrimidine with a methoxy group. This protocol offers a straightforward and efficient method for the preparation of this key intermediate, which is utilized in the development of various therapeutic agents.

Introduction

5-Bromo-2-chloropyrimidine is a versatile starting material in organic synthesis, offering two distinct reactive sites for functionalization. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack. Generally, the 2-chloro position is more activated towards nucleophilic aromatic substitution compared to the 5-bromo position. This differential reactivity allows for selective substitution, making it a strategic scaffold for the synthesis of complex molecules in drug discovery programs. The methoxylation of 5-bromo-2-chloropyrimidine to yield this compound is a key transformation, providing an intermediate that can be further elaborated through cross-coupling reactions at the bromine-bearing carbon.

Reaction Principle

The synthesis of this compound from 5-bromo-2-chloropyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring. This position is particularly activated by the adjacent nitrogen atoms. The attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the departure of the chloride ion, which is a good leaving group, yielding the desired this compound product. The reaction is typically carried out in an alcohol solvent, which also serves as the source of the alkoxide, in the presence of a base to generate the nucleophile.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 5-bromo-2-chloropyrimidine.

Materials:

  • 5-bromo-2-chloropyrimidine

  • Sodium methoxide (CH₃ONa)

  • Methanol (CH₃OH), anhydrous

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-bromo-2-chloropyrimidine (2.0 g, 10 mmol) in methanol (15 mL) in a round-bottom flask, add sodium methoxide (2.16 g, 40 mmol).[1]

  • Stir the reaction mixture at 70 °C overnight.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, remove the methanol by rotary evaporator under reduced pressure.[1]

  • Slowly add water (10 mL) to the residue.[1]

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).[1]

  • Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or recrystallization to obtain this compound as a yellow solid.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

Starting MaterialReagentSolventTemperature (°C)Reaction TimeProductYield (%)
5-bromo-2-chloropyrimidine (10 mmol)Sodium methoxide (40 mmol)Methanol (15 mL)70OvernightThis compound60

Data obtained from a representative synthesis.[1]

Visualizations

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 5-bromo-2-chloropyrimidine in methanol start->dissolve add_base Add sodium methoxide dissolve->add_base heat Heat reaction mixture to 70 °C (overnight) add_base->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor remove_solvent Remove methanol (rotary evaporation) monitor->remove_solvent add_water Add water remove_solvent->add_water extract Extract with ethyl acetate add_water->extract dry Dry organic phase (Na₂SO₄) extract->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify product (column chromatography) concentrate->purify end End purify->end

References

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2]

Pyrimidine derivatives are a privileged scaffold in numerous therapeutic agents, including kinase inhibitors for oncology, due to their ability to mimic phenyl rings and engage in hydrogen bonding, often leading to improved pharmacokinetic properties.[2][3] 2-Bromo-5-methoxypyrimidine serves as a key building block for the synthesis of novel 2-substituted 5-methoxypyrimidine derivatives. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards palladium-catalyzed cross-coupling.[2] These application notes provide a detailed protocol for the Suzuki coupling of this compound with various boronic acids, a critical transformation for the generation of diverse compound libraries in drug discovery.

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species (boronic acid) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to ensure dissolution, typically aiming for a 0.1 M concentration of the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-5-methoxypyrimidine.

Data Presentation

EntryArylboronic AcidProductCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic Acid2-Phenyl-5-methoxypyrimidine (Expected)Pd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012~85¹
24-Methoxyphenylboronic Acid2-(4-Methoxyphenyl)-5-methoxypyrimidine (Expected)PdCl₂(dppf) (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10016~92²
33-Aminophenylboronic Acid2-(3-Aminophenyl)-5-methoxypyrimidine (Expected)Pd(PPh₃)₄ (5)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)9518~70-80³
4Pyridin-3-ylboronic Acid2-(Pyridin-3-yl)-5-methoxypyrimidine (Expected)Pd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2)Toluene11012~75-85⁴

¹Yield based on coupling of 5-bromo-2-methylpyridin-3-amine with phenylboronic acid.[5] ²Yield based on coupling of 2-Bromo-4-fluoro-5-methylpyridine with 4-methoxyphenylboronic acid.[6] ³Expected yield range based on general protocols for aminophenylboronic acids. ⁴Expected yield range based on robust catalyst systems for heteroaryl couplings.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX RedElim Reductive Elimination lab1 Oxidative Addition OxAdd Oxidative Addition ArPdX->Pd0 ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime lab2 Transmetalation Transmetal Transmetalation ArPdAr_prime->ArPdX Product Ar-Ar' ArPdAr_prime->Product lab3 Reductive Elimination ArX This compound (Ar-X) ArX->lab1 Boronic R-B(OH)₂ + Base Boronic->lab2 Experimental_Workflow start Start setup Combine Reactants: This compound, Boronic Acid, Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent System catalyst->solvent react Heat and Stir (e.g., 80-110 °C) solvent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up (Extraction & Washing) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product: 2-Aryl-5-methoxypyrimidine purify->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-bromo-5-methoxypyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of substituted pyrimidines, which are prominent scaffolds in many pharmacologically active molecules. The methodologies outlined herein facilitate the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in medicinal chemistry and drug discovery.[1][2]

The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached bromine atom towards palladium-catalyzed cross-coupling reactions.[1] This document details protocols for several of the most powerful cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize recommended starting conditions for various palladium-catalyzed cross-coupling reactions of this compound. These conditions are based on established protocols for structurally similar bromo-heterocycles and may require optimization for specific substrates.[3][4]

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [2][3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-10012-2485-95
24-Methylphenyl-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene1008-1690-98
33-Methoxyphenyl-boronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (3.0)1,4-Dioxane10012-2488-96

Table 2: Buchwald-Hartwig Amination of this compound [3][5]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-1008-1685-95
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)1,4-Dioxane10012-2480-90
3BenzylaminePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Toluene906-1282-92

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes [3]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)Et₃N (3.0)DMF60-806-1280-90
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPA (3.0)THF25-404-885-95
31-HeptynePd(OAc)₂ (2)CuI (5)Et₃N (3.0)Acetonitrile808-1675-85

Table 4: Stille Coupling of this compound with Organostannanes [4][6]

EntryOrganostannaneCatalyst (mol%)Additive (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄ (5)LiCl (3.0)Toluene100-11012-2480-90
2(2-Thienyl)tributyl-stannanePd(PPh₃)₄ (5)-DMF80-10012-2485-95
3Tributyl(phenyl)tinPd₂(dba)₃ (2)AsPh₃ (8)NMP801688-96

Table 5: Heck Coupling of this compound with Alkenes [6][7]

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2.0)DMF100-12012-2475-85
2n-Butyl acrylatePd(OAc)₂ (2)-K₂CO₃ (2.0)DMA120-14016-2480-90
3AcrylonitrilePdCl₂(PPh₃)₂ (2)-NaOAc (2.0)NMP1001270-80

Experimental Protocols

General Considerations

All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][4]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and degassed water (4:1 ratio)

  • Schlenk flask or reaction vial

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-methoxypyrimidine.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between this compound and an amine.[5][8]

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

  • XPhos (0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous toluene

  • Sealed tube or Schlenk flask

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound, sodium tert-butoxide, palladium(II) acetate, and the XPhos ligand to a dry sealed tube.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations: Reaction Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow for palladium-catalyzed cross-coupling and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

G General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants & Base to Flask B Add Catalyst & Ligand A->B C Evacuate & Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir Reaction Mixture D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Quench and Extract with Organic Solvent G->H I Wash with Water & Brine H->I J Dry, Filter & Concentrate I->J K Purify by Column Chromatography J->K L L K->L Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X (L₂) OxAdd->PdII Ar-X Transmetal Transmetalation (R-B(OR)₂ + Base) PdII->Transmetal PdII_R Ar-Pd(II)-R (L₂) Transmetal->PdII_R R-B(OR)₂ RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Ar-Pd(II)-X (L₂) OxAdd->PdII_X Ar-X AmineCoord Amine Coordination (R₂NH) PdII_X->AmineCoord R₂NH PdII_Amine [Ar-Pd(II)(NHR₂)-L₂]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂ (L₂) Deprotonation->PdII_Amido Base RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in medicinal chemistry and drug development, where the 2-aminopyrimidine scaffold, accessible through this method, is a prevalent motif in a vast array of biologically active molecules. This document provides detailed application notes and protocols for the successful amination of 2-Bromo-5-methoxypyrimidine with a variety of primary and secondary amines.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-substituted 5-methoxypyrimidin-2-amine and regenerate the active palladium(0) catalyst.[1][2] The careful selection of the palladium precursor, phosphine ligand, base, and solvent is critical to achieving high yields and purity.

Data Presentation: Representative Reaction Conditions and Yields

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent[4]
24-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High[4]
33,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012High[4]
4n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to High[4]
5CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF706-18Good[4]
6MorpholinePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.4)Toluene10016~90
7IndolePd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (2.0)Dioxane11024~85

Note: Yields are based on reactions with similar bromopyridine or other heteroaryl bromide substrates and should be considered as a guide for optimization with this compound.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, XPhos, RuPhos) (1.2-1.5 x mol% of Pd)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add this compound and the desired amine. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added along with the other solids in step 1.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 5-methoxypyrimidin-2-amine.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OA_complex Pd(II) Complex Pd0->OA_complex Oxidative Addition Amine_adduct Amine Adduct OA_complex->Amine_adduct Ligand Exchange Amido_complex Amido Complex Amine_adduct->Amido_complex Deprotonation Amido_complex->Pd0 Product Product (N-Aryl Pyrimidine) Amido_complex->Product Reductive Elimination Aryl_Bromide 2-Bromo-5- methoxypyrimidine Aryl_Bromide->OA_complex Amine Amine (R₂NH) Amine->Amine_adduct Base Base Base->Amine_adduct

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup (Pd source, Ligand, Base) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Add_Reagents Add this compound and Amine Inert->Add_Reagents Add_Solvent Add Anhydrous, Degassed Solvent Add_Reagents->Add_Solvent React Heat and Stir (80-110 °C) Add_Solvent->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Pure Product Purify->End

Caption: A typical experimental workflow for the reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Low Yield Start Low or No Yield Check_Inert Is the inert atmosphere rigorously maintained? Start->Check_Inert Improve_Inert Action: Improve inert technique (Schlenk/Glovebox) Check_Inert->Improve_Inert No Check_Reagents Are reagents and solvent anhydrous and pure? Check_Inert->Check_Reagents Yes Purify_Reagents Action: Use freshly distilled solvent and pure reagents Check_Reagents->Purify_Reagents No Check_Catalyst Is the catalyst system (Pd/Ligand/Base) optimal? Check_Reagents->Check_Catalyst Yes Screen_Conditions Action: Screen different ligands, bases, and Pd:Ligand ratios Check_Catalyst->Screen_Conditions No Check_Temp Is the reaction temperature adequate? Check_Catalyst->Check_Temp Yes Increase_Temp Action: Increase temperature in 10°C increments Check_Temp->Increase_Temp No Consult Consult literature for similar challenging substrates Check_Temp->Consult Yes

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium-catalyzed reaction, typically requiring a copper(I) co-catalyst, is conducted under mild conditions and demonstrates broad functional group tolerance, making it an invaluable tool in medicinal chemistry and materials science.[1]

The pyrimidine nucleus is a privileged scaffold in numerous clinically approved drugs. The introduction of an alkynyl functional group onto this heterocycle via Sonogashira coupling can significantly modulate a molecule's biological activity, conformational rigidity, and metabolic stability. 2-Bromo-5-methoxypyrimidine serves as a key building block, allowing for the strategic installation of diverse alkynyl moieties at the 2-position. This document provides detailed protocols and recommended conditions for performing the Sonogashira coupling on this substrate.

Reaction Principle

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II)-pyrimidyl complex.

  • Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper(I) acetylide.

  • Transmetalation : The alkynyl group is transferred from the copper acetylide to the Pd(II)-pyrimidyl complex.

  • Reductive Elimination : The final coupled product, a 2-alkynyl-5-methoxypyrimidine, is formed, and the Pd(0) catalyst is regenerated.

Recommended Reaction Conditions

Due to the limited availability of direct comparative studies in the literature for a wide range of alkynes with this compound, the following table summarizes generalized starting conditions. These parameters are based on established protocols for similar halopyrimidine substrates and should serve as a robust starting point for optimization.

ParameterRecommended ConditionsNotes
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard, reliable, and commercially available Pd(II) precatalyst.
Copper Co-catalyst CuI (4-10 mol%)Essential for the classical Sonogashira mechanism.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Use at least 2.0-3.0 equivalents. Can also serve as a co-solvent.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Must be anhydrous and degassed to prevent catalyst deactivation and side reactions.
Terminal Alkyne 1.1 - 1.5 equivalentsA slight excess is used to ensure complete consumption of the pyrimidine substrate.
Temperature Room Temperature to 60 °CStart at room temperature and gently heat if the reaction is sluggish. Higher temperatures can lead to increased side products.[2]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing oxygen-induced side reactions like Glaser coupling of the alkyne.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for the Sonogashira coupling and the catalytic cycle.

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine this compound, Pd Catalyst, and CuI in a dry flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent (e.g., THF or DMF) B->C D Add amine base (e.g., Et3N) C->D E Add terminal alkyne D->E F Stir at RT or with gentle heating E->F G Monitor progress by TLC or LC-MS F->G H Filter through Celite G->H I Aqueous work-up H->I J Purify by column chromatography I->J

Caption: General experimental workflow for the Sonogashira coupling.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Py-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Py-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Py-C≡CR PdII_Alkyne->Product CuX Cu(I)Br Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Alkyne Activation Cu_Alkyne->PdII_Aryl Input_Aryl Py-Br Input_Aryl->PdII_Aryl Input_Alkyne H-C≡CR Input_Alkyne->Cu_Alkyne

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide [CuI] (6 mol%)

  • Triethylamine [Et₃N] (3.0 equiv.)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Inerting: Seal the flask with a septum and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe to dissolve the solids. Subsequently, add triethylamine (3.0 equiv.) followed by the dropwise addition of the terminal alkyne (1.2 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, the flask can be gently heated in an oil bath to 40-50 °C.[2]

  • Work-up: Upon completion (indicated by the consumption of the starting this compound), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-5-methoxypyrimidine product.

Troubleshooting

  • Low or No Yield: Ensure all reagents and solvents are anhydrous and that the reaction was maintained under a strictly inert atmosphere. The palladium catalyst may be inactive; using a fresh batch is recommended.

  • Formation of Alkyne Homocoupling (Glaser) Product: This side reaction is often caused by the presence of oxygen. Ensure thorough degassing of solvents and proper inerting of the reaction vessel.[2]

  • Reaction Stalls: If the reaction does not proceed to completion, adding a fresh portion of the palladium catalyst may be beneficial. Ensure the base has not been consumed by adventitious acid.

References

The Synthetic Versatility of 2-Bromo-5-methoxypyrimidine in the Development of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its structural similarity to the adenine core of ATP, which allows for competitive binding to the kinase ATP-binding site. Strategic functionalization of the pyrimidine ring is a key strategy for achieving high potency and selectivity. 2-Bromo-5-methoxypyrimidine represents a valuable, albeit less commonly documented, starting material for the synthesis of a diverse array of kinase inhibitors. The bromine atom at the C2 position and the methoxy group at the C5 position provide reactive handles for various chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

These application notes provide a comprehensive overview of the synthesis of kinase inhibitors using this compound and its close analogs. Detailed protocols, quantitative biological data from related compounds, and visualizations of pertinent signaling pathways and synthetic workflows are presented to guide researchers in the design and execution of their synthetic and drug discovery endeavors.

Data Presentation: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyrimidine building blocks. While specific data for inhibitors derived directly from this compound is not widely available in the literature, the presented data for analogous compounds illustrates the potential of this scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Cell Line(s)IC50 (µM)Reference
12a Aurora A, Aurora B309, 293A549, HCT-116, MCF-712.05, 1.31, 20.53[1]
13 Aurora A< 200High-MYC expressing SCLC-[1]
11g BTK82.76% inhibition at 100 nMHL60, Raji, Ramos3.66, 6.98, 5.39[2]
SP2 VEGFR-26820HT-29, COLO-2054.07, 4.98[3]

Signaling Pathways

Kinase inhibitors developed from pyrimidine scaffolds often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A prominent example is the Aurora kinase pathway, which plays a crucial role in mitosis.

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Regulation G2_Phase G2 Phase M_Phase Mitosis G2_Phase->M_Phase G1_Phase G1 Phase M_Phase->G1_Phase Aurora_A Aurora A Kinase Aurora_B Aurora B Kinase S_Phase S Phase G1_Phase->S_Phase S_Phase->G2_Phase Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Inhibition_A Pyrimidine_Inhibitor->Inhibition_A Inhibition_B Pyrimidine_Inhibitor->Inhibition_B Inhibition_A->Aurora_A Inhibition_B->Aurora_B

Caption: Aurora Kinase Signaling Pathway and Inhibition.

Experimental Workflow

The synthesis of kinase inhibitors from this compound typically involves a multi-step process, beginning with a cross-coupling reaction to introduce diversity at the 2-position, followed by further functionalization and biological evaluation.

Experimental_Workflow Start This compound Coupling Suzuki-Miyaura or Buchwald-Hartwig Coupling Start->Coupling Intermediate 2-Aryl/Amino-5-methoxypyrimidine Coupling->Intermediate Modification Further Functionalization (e.g., SNAr, amidation) Intermediate->Modification Final_Product Final Kinase Inhibitor Candidate Modification->Final_Product Purification Purification (Column Chromatography, HPLC) Final_Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Assay In vitro Kinase Assay (IC50 Determination) Characterization->Biological_Assay Cell_Assay Cell-Based Proliferation Assay Biological_Assay->Cell_Assay

Caption: Generalized Experimental Workflow.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors using a bromopyrimidine starting material. These can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopyrimidine with an arylboronic acid.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the reaction of a chloropyrimidine intermediate (which can be synthesized from the corresponding bromopyrimidine) with an amine.[6]

Materials:

  • 2-Chloro-5-methoxypyrimidine derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Base (e.g., DIPEA, 1.5-2.0 equiv)

  • Solvent (e.g., isopropanol, THF)

Procedure:

  • Dissolve the 2-chloro-5-methoxypyrimidine derivative in the chosen solvent in a round-bottom flask.

  • Add the amine, followed by the base.

  • Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method to determine the in vitro potency of synthesized compounds against their target kinases.[7]

Materials:

  • Recombinant kinase

  • Appropriate peptide substrate and ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Add the test compounds to the wells of a microplate.

  • Add the kinase and substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period.

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a microplate reader. The signal is inversely proportional to kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on pyrimidines is a fundamental and widely utilized reaction in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of electron-withdrawing groups and/or halogen substituents, facilitates the displacement of leaving groups by a diverse range of nucleophiles. This reaction class provides a powerful and versatile tool for the synthesis of functionalized pyrimidine derivatives, which are core scaffolds in numerous biologically active compounds and approved drugs.

This document provides detailed application notes and experimental protocols for performing SNAr reactions on pyrimidine substrates. It includes tabulated quantitative data for various reaction conditions, step-by-step methodologies for key experiments, and visual diagrams to illustrate the experimental workflow.

Key Principles of SNAr on Pyrimidines

The SNAr reaction on a pyrimidine ring typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as the Meisenheimer complex. The rate and regioselectivity of the reaction are influenced by several factors:

  • Nature of the Leaving Group: The reactivity of halopyrimidines in SNAr reactions generally follows the order F > Cl > Br > I.

  • Ring Activation: The presence of electron-withdrawing groups on the pyrimidine ring enhances its electrophilicity and stabilizes the negatively charged Meisenheimer complex, thereby accelerating the reaction.

  • Position of the Leaving Group: The positions on the pyrimidine ring are not equally reactive. For di- and tri-substituted pyrimidines, the regioselectivity of the substitution is a critical consideration. For instance, in 2,4-dichloropyrimidines, substitution often preferentially occurs at the C4 position.[1][2][3] However, the electronic nature of other substituents on the ring can significantly influence this selectivity.[2][4]

  • Nucleophile Strength: Stronger nucleophiles generally react faster. Common nucleophiles include amines, alkoxides, and thiols.

  • Solvent and Base: Polar aprotic solvents such as DMF, DMSO, and NMP are commonly used to dissolve the reactants and facilitate the reaction.[5] A base is often required to neutralize the acid generated during the reaction, especially when using amine nucleophiles.

Quantitative Data Summary

The following tables summarize quantitative data from various SNAr reactions on pyrimidine substrates, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: SNAr Amination of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

EntryAmine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineTriethylamineEthanolReflux385[6][7]
2BenzylamineTriethylamineEthanolReflux392[6][7]
3PiperidineTriethylamineEthanolReflux395[6]
4MorpholineTriethylamineEthanolReflux393[6]

Table 2: SNAr Reactions on 2,4-Diazidopyrido[3,2-d]pyrimidine with Various Nucleophiles

EntryNucleophileBaseSolventYield (%)Reference
1p-Methoxybenzylamine-DCM85[8]
2Benzylamine-DCM82[8]
3ThiophenolK₂CO₃DMF65[8]
4Sodium Methoxide-Methanol32[8]

Table 3: Regioselective SNAr on 5-Substituted-2,4-Dichloropyrimidines

Entry5-SubstituentNucleophileConditionsC2:C4 SelectivityYield (%)Reference
1-NO₂DiethylamineCHCl₃, rt, 1h1:1995 (C4)[4]
2-NO₂TriethylamineCHCl₃, rt, 1h>19:191 (C2)[4]
3-CNMorpholineDioxane, 100°C-88 (C4)[4]

Experimental Protocols

Protocol 1: General Procedure for SNAr Amination of a Dichloropyrimidine

This protocol is a general guideline for the amination of a dichloropyrimidine substrate.[5]

Materials:

  • Chloropyrimidine substrate (1.0 mmol)

  • Amine nucleophile (1.2 - 1.5 mmol)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 mmol)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP) (5 mL)

  • Round-bottom flask

  • Stir bar

  • Heating mantle or oil bath

  • TLC plates or LC-MS for reaction monitoring

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • To a clean, dry round-bottom flask equipped with a stir bar, add the chloropyrimidine (1.0 mmol) and the polar aprotic solvent (5 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add the amine (1.5 mmol) and the base (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, if necessary, to obtain the desired substituted pyrimidine.

Protocol 2: SNAr Reaction of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde with an Amine

This protocol is based on the procedure described by Rojas-Vite et al.[6][7]

Materials:

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol)

  • Amine (e.g., aniline) (1.0 mmol)

  • Triethylamine (1.0 mmol)

  • Ethanol (5.0 mL)

  • Reflux condenser

Procedure:

  • In a round-bottom flask, suspend 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) in ethanol (5.0 mL).

  • Add the amine (1.0 mmol) and triethylamine (1.0 mmol) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Visualizations

Experimental Workflow for a Typical SNAr Reaction

SNAr_Workflow start Start reagents 1. Combine Reactants - Pyrimidine Substrate - Nucleophile - Base (if needed) - Solvent start->reagents reaction 2. Reaction - Heat to desired temp. - Stir for specified time reagents->reaction monitoring 3. Monitor Progress - TLC - LC-MS reaction->monitoring Periodically monitoring->reaction Incomplete workup 4. Work-up - Quench reaction - Extraction - Washing monitoring->workup Complete purification 5. Purification - Column Chromatography - Recrystallization workup->purification analysis 6. Characterization - NMR - Mass Spectrometry purification->analysis end End Product analysis->end

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Logical Relationship in Regioselective SNAr on 2,4-Dichloropyrimidines

Regioselectivity substrate 2,4-Dichloropyrimidine with 5-Substituent ewg Electron-Withdrawing Group (e.g., -NO₂) substrate->ewg If substituent is nucleophile_type Nucleophile Type ewg->nucleophile_type influences outcome based on primary_secondary_amine Primary/Secondary Amine nucleophile_type->primary_secondary_amine tertiary_amine Tertiary Amine nucleophile_type->tertiary_amine c4_substitution Favored C4 Substitution primary_secondary_amine->c4_substitution leads to c2_substitution Favored C2 Substitution tertiary_amine->c2_substitution leads to

Caption: Factors influencing regioselectivity in SNAr of 2,4-dichloropyrimidines.

References

Application Notes and Protocols for 2-Bromo-5-methoxypyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-methoxypyrimidine as a versatile building block in the synthesis of novel agrochemicals. The unique substitution pattern of this pyrimidine derivative, featuring a reactive bromine atom and a methoxy group, offers a valuable scaffold for the development of new fungicides, herbicides, and insecticides. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

Application in Fungicide Synthesis: Synthesis of a Representative Phenyl-Pyrimidine Fungicide

The pyrimidine core is a common feature in several classes of fungicides. The following protocol describes a representative synthesis of a phenyl-pyrimidine derivative from this compound via a Suzuki coupling reaction. This class of compounds has the potential to exhibit fungicidal activity through mechanisms such as the inhibition of succinate dehydrogenase (SDHI).

Experimental Protocol 1: Synthesis of 2-methoxy-5-(4-chlorophenyl)pyrimidine

Materials:

  • This compound

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 189 mg), 4-chlorophenylboronic acid (1.2 mmol, 188 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg) followed by a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Quantitative Data
Compound IDTarget OrganismBiological Activity (EC₅₀ in µg/mL)Yield (%)Purity (%)
F-1 Botrytis cinerea1.585>98
F-1 Mycosphaerella fijiensis2.385>98
Azoxystrobin (Reference)Botrytis cinerea0.8--
Azoxystrobin (Reference)Mycosphaerella fijiensis1.2--

Note: The data presented for Compound F-1 is representative and intended for illustrative purposes.

Synthetic Pathway```dot

G A This compound C Pd(OAc)2, PPh3, K2CO3, Dioxane/H2O A->C B 4-Chlorophenylboronic acid B->C D 2-methoxy-5-(4-chlorophenyl)pyrimidine (Fungicide Candidate F-1) C->D Suzuki Coupling

Caption: Sonogashira coupling for herbicide synthesis.

Application in Insecticide Synthesis: Synthesis of a Representative Pyrimidine-based Insecticide

The pyrimidine scaffold is present in some insecticides. A representative synthesis of an insecticidal candidate is described below, involving a Buchwald-Hartwig amination to introduce a key pharmacophore.

Experimental Protocol 3: Synthesis of a 5-amino-2-methoxypyrimidine derivative

Materials:

  • This compound

  • Aniline derivative

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 189 mg), the aniline derivative (1.2 mmol), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and Xantphos (0.03 mmol, 17.3 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL).

  • Heat the mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Quantitative Data
Compound IDTarget InsectBiological Activity (LD₅₀ in ng/insect)Yield (%)Purity (%)
I-1 Aphis gossypii5.278>98
I-1 Plutella xylostella8.978>98
Imidacloprid (Reference)Aphis gossypii3.5--
Imidacloprid (Reference)Plutella xylostella6.1--

Note: The data presented for Compound I-1 is representative and intended for illustrative purposes.

Synthetic Pathway

G A This compound C Pd2(dba)3, Xantphos, NaOtBu, Toluene A->C B Aniline derivative B->C D 5-amino-2-methoxypyrimidine (Insecticide Candidate I-1) C->D Buchwald-Hartwig Amination

Application Notes and Protocols for Regioselective Reactions of Dihalogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of dihalogenated pyrimidines. The selective introduction of substituents onto the pyrimidine core is a powerful strategy in medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. Pyrimidine derivatives are key pharmacophores in a multitude of approved drugs, including kinase inhibitors targeting signaling pathways crucial in oncology.[1][2] This document covers key regioselective reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as Nucleophilic Aromatic Substitution (SNAr), with a focus on practical, reproducible methodologies.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a dihalogenated pyrimidine and a boronic acid. In the case of 2,4-dichloropyrimidines, the reaction typically exhibits high regioselectivity, favoring substitution at the C4 position.[3][4][5] This preference is attributed to the greater electron deficiency at the C4 position, facilitating the oxidative addition of the palladium catalyst. Microwave-assisted protocols can significantly accelerate these reactions, often leading to high yields in short reaction times with low catalyst loadings.[3][5][6]

Data Presentation: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Regioselectivity (C4:C2)Reference
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)1581>95:5[3][5]
24-Fluorophenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)1592>95:5[3]
33-Thienylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)1575>95:5[3]
44-Methylphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)1588>95:5[3]
52-Naphthylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)1585>95:5[3]
Experimental Protocol: Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv).

  • Add the aryl boronic acid (0.5 mmol, 1.0 equiv) and potassium carbonate (1.5 mmol, 3.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

  • Add 1,4-dioxane (4 mL) and deionized water (2 mL).

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Place the vial in the microwave reactor and irradiate at 100°C for 15 minutes with stirring.[3][5]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C4-arylated pyrimidine.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up and Purification reagents Add 2,4-dichloropyrimidine, aryl boronic acid, K2CO3, and Pd(PPh3)4 to vial solvent Add 1,4-dioxane and water reagents->solvent seal Seal vial and purge with inert gas solvent->seal microwave Irradiate at 100°C for 15 minutes seal->microwave extract Dilute with ethyl acetate, wash with water and brine microwave->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify product product purify->product Isolated C4-arylated pyrimidine

Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.

Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a dihalogenated pyrimidine and a terminal alkyne. The regioselectivity of this reaction is highly dependent on the nature of the halogens and can be controlled by the choice of catalyst and ligands.[7][8] For diiodinated pyrimidines, selective mono-alkynylation can be achieved.

Data Presentation: Catalyst-Controlled Regioselective Sonogashira Coupling of 2,8-Diiodopurines
EntryCatalystLigandAlkyneSolventBaseTemp (°C)Time (h)Product (Yield %)Regioselectivity (C2:C8)Reference
1Pd(PPh₃)₄PPh₃ (monodentate)PhenylacetyleneTHFEt₃NRT122-alkynyl (85)>95:5[7][8]
2Pd₂(dba)₃dppf (bidentate)PhenylacetyleneTHFEt₃NRT128-alkynyl (92)<5:95>[7][8]
3Pd(PPh₃)₄PPh₃ (monodentate)1-HexyneTHFEt₃NRT122-alkynyl (88)>95:5[7][8]
4Pd₂(dba)₃dppf (bidentate)1-HexyneTHFEt₃NRT128-alkynyl (90)<5:95>[7][8]
Experimental Protocol: Regioselective Sonogashira Coupling of a Diiodinated Heterocycle

Materials:

  • Diiodinated pyrimidine derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., PPh₃ or dppf)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the diiodinated pyrimidine (1.0 equiv), palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%). For catalyst-controlled regioselectivity, use Pd(PPh₃)₄ for C2-alkynylation or Pd₂(dba)₃ with a bidentate ligand like dppf for C8-alkynylation.[7][8]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. For dihalogenated pyrimidines, regioselective mono-amination can be achieved by careful selection of the catalyst, ligand, base, and reaction conditions. This reaction is of great importance for the synthesis of kinase inhibitors, which often feature an amino-pyrimidine scaffold.

Data Presentation: Regioselective Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidines
EntryAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C4:C2)Reference
1DibutylaminePd(OAc)₂ (1)dppbLiHMDSTHF0195>99:1[9]
2MorpholinePd(OAc)₂ (2)dppbLiHMDSTHF-20192>99:1[9]
3AnilineNoneNone-THF-600.590>99:1[9]
44-FluoroanilineNoneNone-THF-600.588>99:1[9]
Experimental Protocol: C4-Selective Buchwald-Hartwig Amination of a 6-Aryl-2,4-dichloropyrimidine

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Amine

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv), palladium(II) acetate (1-2 mol%), and dppb (1-2 mol%).

  • Add anhydrous THF.

  • In a separate flask, premix the amine (1.1 equiv) with LiHMDS (1.0 M in THF, 1.2 equiv) at 0°C.

  • Add the premixed amine/LiHMDS solution to the solution of the pyrimidine and catalyst at the specified temperature (e.g., 0°C or -20°C).[9]

  • Stir the reaction for the specified time, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient dihalogenated pyrimidines. The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is influenced by the electronic nature of substituents on the pyrimidine ring and the nature of the nucleophile. Generally, substitution is favored at the C4 position.[10] However, the presence of an electron-donating group at the C6 position can direct the substitution to the C2 position.[10]

Data Presentation: Regioselectivity in SNAr of 2,4-Dichloropyrimidines
EntryPyrimidine SubstrateNucleophileConditionsMajor ProductRegioselectivity (C4:C2)Reference
12,4-DichloropyrimidineAmmoniaEtOH, 100°C4-Amino-2-chloropyrimidine~4:1[9]
22,4-Dichloro-5-nitropyrimidineDiethylamineCHCl₃, 40°C4-(Diethylamino)-2-chloro-5-nitropyrimidine>95:5[11][12]
32,4-Dichloro-6-methoxypyrimidineAmineVaries2-Amino-4-chloro-6-methoxypyrimidineC2 selective[10]
42,4-Dichloro-5-nitropyrimidineTriethylamineCHCl₃, RT2-(Diethylamino)-4-chloro-5-nitropyrimidineC2 selective[11][12]
General Experimental Protocol for SNAr Reaction

Materials:

  • Dihalogenated pyrimidine

  • Nucleophile (e.g., amine, alcohol, thiol)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA, if necessary)

  • Solvent (e.g., EtOH, DMF, DMSO, or CHCl₃)

  • Round-bottom flask

  • Magnetic stir bar

Procedure:

  • Dissolve the dihalogenated pyrimidine (1.0 equiv) in the chosen solvent in a round-bottom flask with a magnetic stir bar.

  • Add the nucleophile (1.0-1.2 equiv). If the nucleophile is an amine salt, a base will be required to liberate the free amine.

  • If required, add a base (1.5-2.0 equiv).

  • Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Aurora kinases and the ERK/MAPK pathway are critical in cell cycle regulation and proliferation, and their dysregulation is a hallmark of many cancers.[1][2][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] The regioselective synthesis of pyrimidine derivatives allows for the fine-tuning of their structure to achieve potent and selective inhibition of these kinases.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[18][19][22][25][26][28] Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy.[18][28] Pyrimidine-based inhibitors have been developed that can effectively target Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[1][2]

G cluster_aurora Aurora Kinase Pathway in Mitosis G2_M G2/M Transition AuroraA Aurora A G2_M->AuroraA AuroraB Aurora B G2_M->AuroraB Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Mitotic_Arrest Mitotic Arrest & Apoptosis Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Inhibitor Pyrimidine-Based Aurora Kinase Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Caption: Inhibition of Aurora Kinase signaling by pyrimidine derivatives.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a central signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[13][14][15][16][17][29] Mutations in this pathway, particularly in RAS and RAF genes, are common in cancer, leading to constitutive activation and uncontrolled cell growth.[17] Pyrimidine-based compounds have been designed as potent ERK inhibitors, offering a therapeutic strategy to block this oncogenic signaling.[24]

G cluster_erk ERK/MAPK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., MYC, FOS) ERK->Transcription Block Blocks Proliferation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrimidine-Based ERK Inhibitor Inhibitor->ERK inhibits

Caption: Inhibition of the ERK/MAPK signaling pathway.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-methoxypyrimidine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. Pyrimidine derivatives, in particular, are a privileged scaffold found in numerous therapeutic agents, including a wide range of kinase inhibitors used in oncology.[1]

2-Bromo-5-methoxypyrimidine is a key building block for the synthesis of novel substituted pyrimidines. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached halogen towards palladium-catalyzed cross-coupling reactions.[1] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids to generate a library of 2-aryl-5-methoxypyrimidine derivatives, which are valuable intermediates in drug discovery.[2][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The aryl group from the arylboronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex (the pyrimidyl and aryl groups) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled based on protocols for structurally similar compounds and serves as a strong indicator of expected performance.[2][4][5]

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid5-Methoxy-2-phenylpyrimidinePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9012-16~80
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-methoxypyrimidinePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O10012~85
34-Chlorophenylboronic acid2-(4-Chlorophenyl)-5-methoxypyrimidinePd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O10016~75
43-Thienylboronic acid5-Methoxy-2-(thiophen-3-yl)pyrimidinePd(dppf)Cl₂ (3)K₃PO₄DME/H₂O9012~70
54-Methylphenylboronic acid5-Methoxy-2-(p-tolyl)pyrimidinePd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane/H₂O1008~88
63-Fluorophenylboronic acid2-(3-Fluorophenyl)-5-methoxypyrimidinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O9514~78

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)L_n-Ar Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product Reactant_RX R-X (this compound) Reactant_RX->OxAdd Reactant_ArB Ar-B(OH)₂ (Arylboronic Acid) Boronate [Ar-B(OH)₃]⁻ Reactant_ArB->Boronate Activation Base Base Base->Reactant_ArB Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (N₂ or Ar) C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (e.g., Extraction with Ethyl Acetate) G->H I Dry and Concentrate H->I J Purification (e.g., Column Chromatography) I->J Product Product J->Product Isolated Product Logical_Relationships Key Reaction Component Relationships cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Reactants This compound Arylboronic Acid Outcome {Product Yield | Purity | Reaction Rate} Reactants->Outcome Influences Catalyst Palladium Source Ligand Catalyst->Outcome Determines Pd_Source Pd(OAc)₂ Pd(PPh₃)₄ Pd(dppf)Cl₂ Conditions Base Solvent Temperature Time Conditions->Outcome Affects Base K₃PO₄ K₂CO₃ Cs₂CO₃ Ligand PPh₃ SPhos XPhos Solvent 1,4-Dioxane/H₂O Toluene/H₂O DME/H₂O Temp_Time Temperature Time

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the efficient synthesis of substituted pyrimidines via microwave-assisted Suzuki-Miyaura cross-coupling reactions. The pyrimidine scaffold is a vital component in numerous biologically active compounds and approved pharmaceuticals, making its derivatization a cornerstone of medicinal chemistry and drug discovery.[1][2][3] Microwave irradiation presents significant advantages over conventional heating methods, including dramatically reduced reaction times, often leading to improved yields and enhanced reproducibility.[2][4]

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, particularly in the creation of biaryl structures.[4] When applied to halogenated pyrimidines, it enables the introduction of a wide array of aryl and heteroaryl substituents. The electron-deficient nature of the pyrimidine ring renders halogenated pyrimidines highly reactive substrates for such cross-coupling reactions.[1][3] Microwave-assisted synthesis has emerged as a pivotal technology, facilitating the rapid and efficient optimization of reaction conditions to achieve high yields of desired products in minutes as opposed to hours.[1][2][3]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the optimization of various parameters for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, a representative model reaction.[1][2]

Table 1: Catalyst Screening [2]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[2]

Table 2: Solvent Mixture Screening

Solvent (v/v)Yield (%)
1,4-dioxane/H₂O (2:1)80
Toluene/H₂O (2:1)65
DME/H₂O (2:1)72
Acetonitrile/H₂O (2:1)55
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.

Table 3: Base Screening

BaseYield (%)
K₂CO₃80
Na₂CO₃75
Cs₂CO₃78
K₃PO₄68
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Base (3.0 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min, microwave irradiation.

Table 4: Microwave Conditions - Temperature and Time Optimization [1]

Temperature (°C)Time (min)Yield (%)
601545
801568
1001075
1001580
1002078
1201572
1401565
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1), microwave irradiation.[1]

Experimental Protocols

The following is a general protocol for the microwave-assisted Suzuki coupling of a dihalogenated pyrimidine with an arylboronic acid. This should be regarded as a starting point, and optimization may be necessary for specific substrates.[5]

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol, 1.0 equiv)[2]

  • Aryl or heteroaryl boronic acid (0.5 mmol, 1.0 equiv)[2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)[2]

  • Base (e.g., K₂CO₃) (1.5 mmol, 3.0 equiv)[2]

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)[2]

  • Microwave reactor vials (10 mL) with stir bars[2]

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).[2]

  • Add the palladium catalyst (0.0025 mmol, 0.5 mol%).[2]

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[2]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).[2]

  • Combine the organic layers and wash with brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄.[2]

  • Filter and concentrate the solvent under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[2]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product R_X R-X (Pyrimidine-Halide) R_X->OxAdd R_B R'-B(OR)₂ (Boronic Acid) R_B->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification A 1. Add Reactants to Microwave Vial (Pyrimidine, Boronic Acid, Base) B 2. Add Catalyst (e.g., Pd(PPh₃)₄) A->B C 3. Add Degassed Solvent (e.g., Dioxane/Water) B->C D 4. Seal Vial and Place in Microwave Reactor C->D E 5. Irradiate at Set Temperature and Time (e.g., 100 °C, 15 min) D->E F 6. Cool and Extract with Organic Solvent E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product H->I

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-Bromo-5-methoxypyrimidine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-5-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low or no yield in this reaction can stem from several factors. The primary areas to troubleshoot are:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes. The choice of a suitable ligand is crucial to mitigate this.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be a slow step. The selection of an appropriate base and solvent system is critical to facilitate this process.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is converted back to the corresponding arene, reducing the amount of coupling partner available. This is often exacerbated by the presence of water and the choice of base.

  • Dehalogenation of this compound: The starting material can undergo a side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of 5-methoxypyrimidine.

Q2: What are the most common side products in this reaction and how can I minimize them?

A2: The most common side products are the result of protodeboronation of the boronic acid and homocoupling of the boronic acid.

  • To minimize protodeboronation:

    • Use a less nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Consider using anhydrous conditions if possible, although a small amount of water is often necessary for the base to be effective.

    • Use a more stable boronic acid derivative, such as a pinacol ester (Bpin).

  • To minimize homocoupling:

    • Thoroughly degas all solvents and reagents to remove oxygen, which promotes this side reaction.

    • Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

Q3: Which palladium catalyst and ligand combination is recommended for the Suzuki coupling of this compound?

A3: For electron-rich heteroaryl halides like this compound, standard catalysts like Pd(PPh₃)₄ can be effective. However, for more challenging couplings or to improve yields, more sophisticated systems are often required. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often beneficial. These ligands help to stabilize the active palladium species and promote the key steps of the catalytic cycle.

Q4: What is the role of the base in this reaction, and which one should I choose?

A4: The base is crucial for the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium catalyst. The choice of base can significantly impact the reaction yield.

  • Potassium Carbonate (K₂CO₃): A common and cost-effective choice that is often effective.

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can often lead to higher yields, particularly for challenging substrates.

  • Potassium Phosphate (K₃PO₄): A non-nucleophilic base that is often a good choice for sensitive substrates and can help to minimize side reactions.

Q5: What solvent system is optimal for the Suzuki coupling of this compound?

A5: A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the reactants and catalyst, while the water is necessary to dissolve the inorganic base.

  • 1,4-Dioxane/Water: A very common and often effective solvent system.

  • Toluene/Water: Another widely used system that can be effective.

  • DMF/Water: Can be a good choice to improve the solubility of the reactants.

Troubleshooting Guide

Issue 1: Low or No Product Formation with Starting Material Consumed

If your starting material is consumed but the desired product yield is low, it is likely that side reactions are dominating.

Possible Cause Troubleshooting Steps
Protodeboronation of Boronic Acid 1. Switch to a milder base (e.g., K₂CO₃ or K₃PO₄).2. Use a more stable boronic ester (e.g., pinacol ester).3. Minimize the amount of water in the reaction mixture.
Dehalogenation of this compound 1. Use a less reactive catalyst system.2. Lower the reaction temperature.3. Screen different bases.
Catalyst Decomposition 1. Ensure the reaction is performed under a strict inert atmosphere.2. Use a more stable pre-catalyst or a ligand that protects the palladium center.3. Avoid excessively high temperatures.
Issue 2: Reaction Stalls / Incomplete Conversion

If the reaction starts but does not go to completion, the catalyst may have been deactivated or the reaction conditions may not be optimal.

Possible Cause Troubleshooting Steps
Catalyst Deactivation 1. Increase the catalyst loading.2. Switch to a more robust ligand (e.g., a biarylphosphine ligand like SPhos).3. Ensure all reagents and solvents are of high purity.
Insufficient Base Strength 1. Screen stronger bases (e.g., from K₂CO₃ to Cs₂CO₃).
Inadequate Temperature 1. Cautiously increase the reaction temperature in 10-20 °C increments.
Poor Solubility 1. Try a different solvent system (e.g., DMF/water) to improve the solubility of the starting materials.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of brominated pyrimidines and pyridines, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Catalyst and Ligand Effects on Yield for Analogous Heteroaryl Bromides

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic and pyrimidinic substrates.
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1]
Pd(PPh₃)₄ (3-5)-Moderate to HighA common starting point, but may not be optimal for all substrates.
PdCl₂(dppf) (2-5)-Moderate to HighOften a robust catalyst for a range of substrates.

Table 2: Base and Solvent Effects on Yield for Analogous Heteroaryl Bromides

Base (Equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[1]
Cs₂CO₃ (2-3)Dioxane/H₂OHigh to ExcellentOften provides higher yields but is more expensive.[1]
K₃PO₄ (2-3)Dioxane/H₂OHigh to ExcellentA strong, non-nucleophilic base that can be very effective.
Na₂CO₃ (2-3)DMF/H₂OModerate to HighDMF can aid in the solubility of starting materials.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_reactants pd0 Pd(0)L_n pd_add Ar-Pd(II)(Br)L_n pd0->pd_add Oxidative Addition pd_trans Ar-Pd(II)(Ar')L_n pd_add->pd_trans Transmetalation pd_trans->pd0 product Ar-Ar' pd_trans->product Reductive Elimination arbr This compound arbr->pd_add ar_boronic Ar'-B(OH)₂ ar_boronic->pd_trans base Base base->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_sm Check Starting Material Consumption start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed sm_not_consumed Reaction Stalled sm_consumed->sm_not_consumed No side_reactions Investigate Side Reactions: - Protodeboronation - Dehalogenation - Homocoupling sm_consumed->side_reactions Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Base - Change Solvent sm_not_consumed->optimize_conditions catalyst_issue Address Catalyst Issues: - Increase Catalyst Loading - Use More Robust Ligand - Ensure Inert Atmosphere sm_not_consumed->catalyst_issue

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Synthesis of 2-Bromo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-methoxypyrimidine.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Bromination: Incomplete reaction of the starting material (e.g., 5-methoxypyrimidine) with the brominating agent. 2. Decomposition of Starting Material or Product: Harsh reaction conditions (e.g., high temperature, strong acidic/basic media) may lead to degradation. 3. Poor Quality Reagents: Impurities in starting materials or solvents can inhibit the reaction.1. Optimize Bromination: - Increase the equivalents of the brominating agent (e.g., NBS or Br₂) incrementally. - Consider using a more reactive brominating agent or adding a catalyst. - For Sandmeyer reactions, ensure complete diazotization before the addition of the bromide source. 2. Milder Reaction Conditions: - Lower the reaction temperature and extend the reaction time. - Use a less acidic or basic medium if possible. 3. Reagent Purity: - Use freshly purified starting materials and anhydrous solvents.
Formation of Di-bromo Impurity Over-bromination: Excess brominating agent or prolonged reaction time can lead to the formation of di-bromo-5-methoxypyrimidine.[1]- Stoichiometric Control: Use a stoichiometric amount or a slight excess of the brominating agent. - Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS and quench the reaction once the starting material is consumed. - Purification: Separate the mono- and di-brominated products by column chromatography.
Presence of Starting Material in Final Product Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of reagent.- Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature while monitoring for product degradation. - Add More Reagent: Add an additional portion of the limiting reagent.
Formation of Dehalogenated Byproduct (5-methoxypyrimidine) Reductive Dehalogenation: Presence of a reducing agent or certain reaction conditions can lead to the removal of the bromine atom.[2]- Avoid Reducing Agents: Ensure no unintended reducing agents are present in the reaction mixture. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Hydrolysis of the Methoxy Group Acidic or Basic Conditions: Strong acidic or basic conditions, especially at elevated temperatures, can lead to the cleavage of the methoxy ether bond, forming 2-Bromo-5-hydroxypyrimidine.- pH Control: Maintain a neutral or mildly acidic/basic pH if the reaction allows. - Lower Temperature: Perform the reaction at the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies include:

  • Direct Bromination of 5-methoxypyrimidine: This involves the electrophilic substitution of 5-methoxypyrimidine using a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂). Careful control of stoichiometry is crucial to avoid over-bromination.[3][4]

  • Sandmeyer Reaction of 2-Amino-5-methoxypyrimidine: This classical method involves the diazotization of the amino group followed by treatment with a bromide salt, typically Cu(I)Br.[5]

  • Halogen Exchange from 2-Chloro-5-methoxypyrimidine: While less common for introducing bromine, a Finkelstein-type reaction could potentially be employed, though it is more frequently used for iodination.

Q2: How can I purify this compound from common impurities?

A2: Column chromatography on silica gel is the most effective method for purifying the target compound from starting materials and byproducts. A gradient elution system, for example, with hexanes and ethyl acetate, can effectively separate the desired product. Recrystallization from a suitable solvent system can also be employed for further purification.

Q3: I am performing a Suzuki or Buchwald-Hartwig coupling with this compound and observing low yields. What could be the issue?

A3: Low yields in subsequent coupling reactions can be due to several factors:

  • Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[6]

  • Impure Starting Material: Impurities in your this compound can interfere with the catalytic cycle.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for these reactions. Screening different conditions is often necessary.[7][8][9]

Q4: What is the expected regioselectivity when brominating 5-methoxypyrimidine?

A4: The methoxy group at the 5-position is an ortho-, para-director. In the pyrimidine ring, the positions ortho and para to the methoxy group are C4, C6, and C2. The C2 position is generally the most activated towards electrophilic substitution in this case, leading to the desired this compound. However, the formation of other isomers is possible and should be monitored.

Experimental Protocols

General Protocol for Direct Bromination using NBS:

  • Dissolve 5-methoxypyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start Start: 5-methoxypyrimidine Bromination Bromination (e.g., NBS) Start->Bromination Workup Aqueous Workup Bromination->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions 5-methoxypyrimidine 5-methoxypyrimidine This compound This compound 5-methoxypyrimidine->this compound Bromination Over-bromination Di-bromo-5-methoxypyrimidine This compound->Over-bromination Excess Brominating Agent Dehalogenation 5-methoxypyrimidine This compound->Dehalogenation Reducing Conditions Hydrolysis 2-Bromo-5-hydroxypyrimidine This compound->Hydrolysis Strong Acid/Base

Caption: Potential side reactions in the synthesis of this compound.

References

Technical Support Center: Optimizing Pyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize base and solvent selection for various pyrimidine cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between pyrimidines (using halo- or triflyloxypyrimidines) and organoboron compounds. The choice of base and solvent is critical for achieving high yields and preventing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of a chloropyrimidine giving a low yield?

A1: Low yields with chloropyrimidines are common due to the high strength of the C-Cl bond. Key factors to investigate are the catalyst system, base selection, solvent, and temperature.[1][2] Bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition.[1][3] The choice of a suitable base is also crucial for the transmetalation step.[1]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this?

A2: Protodeboronation is a common side reaction, often promoted by high temperatures and certain bases.[2] To minimize it, use fresh, high-purity boronic acid and consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4][5] Switching to anhydrous solvents can also help, as water can facilitate this side reaction.[1][5]

Q3: What is the typical regioselectivity for coupling with dihalopyrimidines like 2,4-dichloropyrimidine?

A3: For 2,4-dihalopyrimidines, cross-coupling reactions generally favor substitution at the C4 position over the C2 position.[6][7] This selectivity allows for the sequential functionalization of the pyrimidine ring.[2]

Troubleshooting Guide

Problem: My reaction is sluggish or fails to complete.

  • Q: How can I determine if my catalyst, solvent, or base is the issue?

    • A: A systematic screening of reaction parameters is the most effective approach. Since chlorides are less reactive coupling partners, the choice of an appropriate catalytic system is essential.[2] The solvent choice is critical for success, with alcoholic solvent mixtures sometimes affording much greater reactivity at lower temperatures than polar aprotic solvents.[7] For substrates with poor solubility, solvents like DMF or a dioxane/water mixture might be necessary.[1][5]

Problem: I'm getting multiple products, including homocoupling of the boronic acid.

  • Q: How can I reduce the formation of homocoupling byproducts?

    • A: Homocoupling can be reduced by ensuring efficient oxidative addition and transmetalation. This can often be achieved by using a slight excess of the aryl halide.[1][2] Additionally, ensure your reaction is performed under a strictly inert atmosphere, as oxygen can sometimes promote side reactions.[8]

Data Presentation: Optimizing Reaction Components

The following tables summarize yields from screening various components for the Suzuki coupling of dichloropyrimidines.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine [2]

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane11092
Pd(PPh₃)₄ (5)-K₂CO₃EtOH/Toluene/H₂O5578
PdCl₂(dppf) (3)-Na₂CO₃DMF12065
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.[1][3]

  • Preparation: In a flame-dried Schlenk flask, combine the halopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Visualization: Suzuki Coupling Troubleshooting Logic

G start Low Yield in Suzuki Coupling catalyst 1. Check Catalyst System - Is the Pd source active? - Is the ligand appropriate (e.g., bulky, electron-rich)? start->catalyst Initial Check base 2. Screen Bases - Try different strengths (e.g., K3PO4, Cs2CO3, KF) - Ensure base is anhydrous. catalyst->base If no improvement success Reaction Optimized catalyst->success Issue Resolved solvent 3. Optimize Solvent - Are reagents soluble? - Try different systems (e.g., Dioxane/H2O, Toluene, DMF). base->solvent If no improvement base->success Issue Resolved temp 4. Adjust Temperature - Is temperature optimal (80-120°C)? - Consider microwave irradiation. solvent->temp If no improvement solvent->success Issue Resolved temp->success Issue Resolved

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with halo- or triflyloxypyrimidines. The reaction is highly dependent on the interplay between the base, solvent, and catalyst-ligand system.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a chloropyrimidine is giving a very low yield. What should I check first?

A1: For low yields, the catalyst system is the most critical starting point.[9] Ensure you are using an appropriate sterically hindered biarylphosphine ligand (e.g., XPhos, tBuXPhos) and a high-quality palladium source (e.g., Pd₂(dba)₃).[9] The choice of base is also crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like Cs₂CO₃ may be needed for sensitive substrates.[9]

Q2: What is the best solvent for Buchwald-Hartwig aminations?

A2: Anhydrous toluene is a common and effective solvent.[9] Other ethereal solvents like dioxane are also frequently used. It is critical to ensure the solvent is thoroughly dried, as water can deactivate the catalyst.[1][9]

Q3: I am observing side products on my TLC plate. What are they likely to be?

A3: Common side products can include hydrolysis of the starting material if water is present, or products of catalyst decomposition (often seen as palladium black).[1] If a dihalopyrimidine is used, double amination might occur if the amine is highly reactive.[1]

Troubleshooting Guide

Problem: The reaction does not go to completion, even at high temperatures.

  • Q: My starting material is consumed, but the yield of the desired product is low. What could be happening?

    • A: This often points to catalyst deactivation or competing side reactions. Ensure your reaction is under a strict inert atmosphere. Consider using a pre-formed palladium-ligand complex to ensure consistent activation.[9] If your substrate is sensitive to strong bases, the base itself might be causing degradation; screen weaker bases like K₂CO₃ or K₃PO₄.[9]

Data Presentation: Base and Solvent Effects

Table 2: Optimization of Buchwald-Hartwig Amination of 2-chloropyrimidine with Aniline

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene11095
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane10088
Pd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2.0)Toluene11065
Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBu (1.2)THF8072
Experimental Protocol: General Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific substrates.[1]

  • Preparation: In a glovebox or under an inert atmosphere, combine the halopyrimidine (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOt-Bu, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the reaction vessel and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition Complex pd0->ox_add + Ar-X amine_complex Amine Coordination ox_add->amine_complex + R2NH amide_complex Palladium Amido Complex amine_complex->amide_complex - Base-H+X- amide_complex->pd0 Reductive Elimination product Ar-NR2 amide_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, such as a halopyrimidine. It is typically catalyzed by palladium and a copper co-catalyst.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling is producing a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?

A1: Glaser coupling is a major side reaction, especially when using a copper(I) co-catalyst in the presence of oxygen.[10][11] To minimize it, you must run the reaction under strictly anaerobic (oxygen-free) conditions by thoroughly degassing all solvents and reagents.[11] Alternatively, consider using a copper-free protocol, which has been developed specifically to avoid this issue.[10][11]

Q2: The reaction with my chloropyrimidine is not working. What can I do?

A2: Chloropyrimidines are the least reactive of the halopyrimidines for Sonogashira coupling.[10] Success often requires a more active catalyst system, higher temperatures, and carefully selected ligands.[11] If possible, switching to the analogous bromo- or iodopyrimidine will significantly increase the reaction rate.[10]

Troubleshooting Guide

Problem: My reaction turns black and stalls.

  • Q: The formation of a black precipitate (palladium black) is observed, and the reaction stops. What is the cause?

    • A: This indicates catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate solvent. Some solvents like THF can promote the formation of palladium black.[12] Using a more robust ligand or switching to a different solvent like DMF or simply using the amine base (e.g., Et₃N) as the solvent can sometimes resolve this.[12][13] Ensure all reagents are high purity.[11]

Data Presentation: Conditions for Sonogashira Coupling

Table 3: Base and Solvent Screening for Coupling of 5-Iodouracil with Phenylacetylene

Base (equiv.)SolventTemperature (°C)Co-catalystYield (%)
Et₃N (2.0)DMF25CuI85
DIPA (2.0)Toluene80CuI78
Cs₂CO₃ (2.0)Acetonitrile100None (Cu-free)70
Et₃N (Solvent)Et₃N60CuI90
Experimental Protocol: General Sonogashira Coupling

This is a general protocol and may require optimization.[1]

  • Preparation: To a Schlenk flask, add the halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N or DIPA, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture, concentrate the solvent, and purify the product by column chromatography.

Visualization: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Solid Reagents (Substrate, Catalyst, Base) inert Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent Add Degassed Solvent & Liquid Reagents inert->solvent heat Stir at Optimal Temperature solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Chromatography extract->purify

Caption: General workflow for a typical cross-coupling experiment.

References

Technical Support Center: Purification of 2-Bromo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-5-methoxypyrimidine by column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and visualizations to address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound in a question-and-answer format.

Q1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A1: This indicates that your compound is highly polar or is strongly interacting with the acidic silica gel. Here are a few solutions:

  • Increase Solvent Polarity: While you have tried 100% ethyl acetate, you can introduce a more polar solvent. Start by adding a small percentage of methanol (1-5%) to your ethyl acetate.

  • Use a Different Stationary Phase: If increasing the mobile phase polarity does not work, consider using a different stationary phase like alumina (neutral or basic), which may have different selectivity for your compound.[1]

  • Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (like acetonitrile/water), can be a very effective alternative.

Q2: The separation between my desired product and an impurity is very poor (close Rf values). How can I improve the resolution?

A2: Improving the separation of closely eluting compounds requires optimizing the chromatographic conditions.

  • Fine-tune the Mobile Phase: Test a range of solvent systems with varying polarities. A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[1] Try a gradient of hexane and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it.

  • Change the Solvent System: Sometimes, changing one of the solvents in your mobile phase can significantly alter selectivity. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether might improve separation.

  • Use a Longer Column: Increasing the length of the silica gel bed can improve separation by increasing the number of theoretical plates.

Q3: My compound appears as a streak rather than a compact spot on the TLC plate and is eluting over many column fractions. What is causing this?

A3: Streaking is often a sign of overloading, poor solubility, or interaction with the stationary phase.

  • Sample Overload: You may be loading too much sample onto your TLC plate or column. Try diluting your sample or loading a smaller amount.

  • Poor Solubility: If your compound is not fully dissolved in the mobile phase, it can lead to streaking. Ensure your compound is completely dissolved in a minimum amount of the initial mobile phase solvent before loading it onto the column.

  • Compound Degradation: this compound, like many halogenated heterocycles, might be sensitive to the acidic nature of silica gel. To check for degradation, you can perform a 2D TLC. Spot your compound, run the TLC in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound is likely degrading on the silica.[2] In this case, you can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (0.1-1%).

Q4: I ran the column, but I can't find my compound in any of the fractions. What could have happened?

A4: There are several possibilities for not recovering your compound:

  • Compound is Still on the Column: Your mobile phase may not be polar enough to elute the compound. Try flushing the column with a much more polar solvent, such as 10% methanol in ethyl acetate, to see if you can recover your product.

  • Compound Eluted in the Solvent Front: If your initial mobile phase was too polar, your compound might have eluted very quickly with the solvent front. Always collect the first few fractions and check them by TLC.

  • Compound is not Visible on the TLC Plate: Ensure you are using an appropriate visualization technique for your TLC plates. While some compounds are UV-active, others may require staining with reagents like potassium permanganate or iodine.

  • Compound Degraded: As mentioned in Q3, the compound may have decomposed on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: Based on the structure of this compound, which has moderate polarity, a good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Begin by testing a ratio of 4:1 (hexane:ethyl acetate) and adjust the polarity based on the Rf value obtained from TLC. An ideal Rf value for good separation on a column is typically between 0.2 and 0.4.

Q2: What is the recommended stationary phase for this purification?

A2: Silica gel (60 Å, 230-400 mesh) is the most common and generally suitable stationary phase for the purification of moderately polar organic compounds like this compound.

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1. For difficult separations, this ratio can be increased to 100:1.

Q4: What is the XLogP3-AA value of this compound and how does it inform the purification strategy?

A4: The computed XLogP3-AA value for this compound is 1.2.[3] This value suggests that the compound is moderately lipophilic, which supports the use of a normal-phase chromatography setup with a mobile phase consisting of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare an appropriate mobile phase. A starting point is a mixture of hexane and ethyl acetate. For example, to prepare a 20% ethyl acetate in hexane solution, mix 800 mL of hexane with 200 mL of ethyl acetate.

2. Packing the Column:

  • Secure a glass chromatography column vertically to a clamp stand.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent in which it is readily soluble (e.g., dichloromethane).

  • Carefully apply the sample solution to the top of the silica gel using a pipette.

  • Drain the solvent until the sample has been adsorbed onto the silica.

  • Carefully add a small amount of the mobile phase and again drain it to the top of the sand.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting fractions in test tubes or vials.

  • If using a gradient elution, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

5. Monitoring the Separation:

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Spot a small amount from each fraction onto a TLC plate, along with a spot of the crude mixture and a pure standard if available.

  • Visualize the TLC plate under UV light and/or with a suitable stain.

6. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl AcetateStart with a ratio of 4:1 and optimize based on TLC.
Target Rf Value 0.2 - 0.4Provides good separation on the column.
Silica to Compound Ratio 30:1 to 50:1 (w/w)Increase for more challenging separations.
This compound MW 189.01 g/mol [3]Useful for calculating molar quantities.
This compound XLogP3-AA 1.2[3]Indicates moderate lipophilicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (e.g., Hexane/EtOAc) pack_column Pack Column with Silica Gel prep_mobile_phase->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (dissolve in min. solvent) prep_sample->load_sample elute_column Elute Column load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue Elution combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions Pure evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Pure Product evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound by column chromatography.

troubleshooting_logic cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered no_movement Compound not moving? start->no_movement poor_separation Poor separation? start->poor_separation streaking Streaking? start->streaking increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH) no_movement->increase_polarity Yes optimize_mobile_phase Optimize Mobile Phase (fine-tune solvent ratio) poor_separation->optimize_mobile_phase Yes check_loading Check Sample Loading (avoid overloading) streaking->check_loading Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) increase_polarity->change_stationary_phase Still no movement longer_column Use a Longer Column optimize_mobile_phase->longer_column Still poor separation deactivate_silica Deactivate Silica Gel (add triethylamine) check_loading->deactivate_silica If not overloaded

Caption: Troubleshooting logic for common issues in the column chromatography of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered when working with pyrimidine intermediates.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrimidine intermediates exhibit poor solubility?

A1: The limited solubility of pyrimidine derivatives can be attributed to several physicochemical factors. The planar nature of the pyrimidine ring can contribute to strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound. The presence of certain functional groups, their positions on the ring, and the overall molecular symmetry also play a crucial role. For instance, electron-withdrawing groups can decrease basicity and affect solubility in acidic solutions. Furthermore, intermolecular hydrogen bonding between pyrimidine derivatives, especially those with amino or hydroxyl groups, can lead to self-association and reduced solubility.

Q2: How does the substitution pattern on the pyrimidine ring affect solubility?

A2: The nature and position of substituents dramatically alter the physicochemical properties of pyrimidine intermediates.

  • Electron-donating groups (e.g., -NH₂, -OH, -OCH₃) can increase the basicity of the pyrimidine ring, potentially enhancing solubility in acidic media through salt formation. These groups can also participate in hydrogen bonding with protic solvents, which can improve solubility.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) decrease the basicity of the ring, which may reduce solubility in acidic solutions.[1]

  • Aryl groups can increase hydrophobicity and decrease aqueous solubility, although their impact can be complex and depends on other substituents present.[2]

  • Alkyl chains : Increasing the length of alkyl chains generally leads to a decrease in aqueous solubility due to increased lipophilicity.[3]

The position of the substituent also matters. For example, a substituent at the 5-position may have a different effect on crystal packing and solvation compared to a substituent at the 2-, 4-, or 6-positions.[4]

Q3: My pyrimidine intermediate is poorly soluble in aqueous solutions. What are the initial troubleshooting steps?

A3: For pyrimidine intermediates with poor aqueous solubility, consider the following initial steps:

  • pH Adjustment : If your compound has ionizable groups (e.g., amino or carboxylic acid functions), adjusting the pH of the solution can significantly improve solubility. For basic pyrimidines, lowering the pH will lead to protonation and the formation of a more soluble salt.[5]

  • Co-solvents : The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds. Common co-solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and polyethylene glycol (PEG).[6]

  • Temperature : The solubility of most organic compounds, including pyrimidine derivatives, increases with temperature. Gentle heating of the solution can aid dissolution.[5][7]

Q4: When should I consider chemical modification versus formulation strategies to improve solubility?

A4: The choice between chemical modification and formulation strategies depends on the stage of your research and the intended application of the compound.

  • Formulation strategies (e.g., pH adjustment, co-solvents, cyclodextrins) are generally preferred in early-stage research and for in vitro assays. These methods are quicker to implement and do not alter the chemical structure of your intermediate.

  • Chemical modification (e.g., salt formation, prodrug synthesis) is a more involved process and is typically considered during lead optimization and preclinical development. These strategies can provide a more permanent solution to solubility issues and can improve other properties like bioavailability.

Q5: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my experiments?

A5: Understanding the distinction between kinetic and thermodynamic solubility is crucial for experimental design and data interpretation.

  • Kinetic solubility is the concentration of a compound that can be reached by dissolving it from a high-concentration stock solution (usually in DMSO) into an aqueous buffer. It represents the concentration before the compound starts to precipitate and is often higher than the thermodynamic solubility. This measurement is rapid and mimics the conditions of many biological assays, making it highly relevant for high-throughput screening.[8][9]

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is determined by equilibrating an excess of the solid compound with the solvent over a longer period. This value is critical for later-stage drug development, formulation, and understanding the compound's behavior in vivo.[8][10]

For most initial biological assays, kinetic solubility is the more practical and relevant measure.

Data Presentation: Solubility of Pyrimidine Derivatives

The following tables summarize the solubility of various pyrimidine derivatives in different solvents, collated from the literature. This data can serve as a reference for selecting appropriate solvents for your experiments.

Table 1: Solubility of Substituted Pyrimidine Derivatives in Methanol at Different Temperatures [11]

Compound (MDT series)R-groupSolubility (mole fraction x 10³) at 293.15 KSolubility (mole fraction x 10³) at 313.15 K
MDT 14-OH, 3-OCH₃ C₆H₄1.853.15
MDT 24-OCH₃ C₆H₄1.051.95
MDT 34-OH C₆H₄1.652.85
MDT 44-Cl C₆H₄0.851.55
MDT 53-Cl C₆H₄1.552.65
MDT 64-F C₆H₄1.452.45
MDT 73-NO₂ C₆H₄0.951.75
MDT 8C₆H₅1.252.25
MDT 9C₄H₃O (Furan)2.554.15
MDT 10-CH=CH-C₆H₅2.153.55

Table 2: Qualitative Solubility of Pyrimidine and its Nucleobase Derivatives

CompoundWaterOrganic Solvents
PyrimidineSoluble (~41 g/L at 20°C)[5]Soluble in alcohols, ether, and most aromatic hydrocarbons[5]
4-Chloro-2,6-diaminopyrimidineSlightly solubleSoluble in common organic solvents[12]
Thymine (5-methyluracil)3.82 g/L[13]-

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a general method for determining the kinetic solubility of a pyrimidine intermediate using a plate-based assay.

Materials:

  • Pyrimidine intermediate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrimidine intermediate in 100% DMSO.[6]

  • Serial Dilution: In the 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).[6]

  • Addition to Aqueous Buffer: To a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).

  • Transfer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO serial dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity (absorbance at a wavelength like 620 nm) of each well using a microplate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[6]

Protocol 2: Determination of Thermodynamic Solubility

This protocol outlines the shake-flask method for determining the thermodynamic solubility of a pyrimidine intermediate.[8]

Materials:

  • Solid pyrimidine intermediate (powder)

  • Chosen solvent (e.g., water, PBS, or an organic solvent)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid pyrimidine intermediate to a vial containing a known volume of the solvent. Ensure there is undissolved solid remaining at the end of the experiment.[8]

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved pyrimidine intermediate using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or mM.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility start Poorly Soluble Pyrimidine Intermediate stock Prepare High Conc. Stock in DMSO start->stock add_excess Add Excess Solid to Solvent start->add_excess dilute_dmso Serial Dilution in DMSO stock->dilute_dmso add_buffer Add to Aqueous Buffer dilute_dmso->add_buffer incubate_short Incubate (1-2h) add_buffer->incubate_short measure_turbidity Measure Turbidity incubate_short->measure_turbidity kinetic_result Kinetic Solubility measure_turbidity->kinetic_result incubate_long Equilibrate (24-48h) add_excess->incubate_long separate Centrifuge/ Filter incubate_long->separate quantify Quantify by HPLC/LC-MS separate->quantify thermo_result Thermodynamic Solubility quantify->thermo_result

Caption: Workflow for determining kinetic and thermodynamic solubility.

troubleshooting_flowchart decision decision solution solution start Poorly Soluble Pyrimidine Intermediate is_ionizable Is the compound ionizable? start->is_ionizable adjust_ph Adjust pH is_ionizable->adjust_ph Yes use_cosolvent Use Co-solvent (e.g., DMSO, DMF) is_ionizable->use_cosolvent No soluble Solubility Improved adjust_ph->soluble try_cyclodextrin Use Cyclodextrin use_cosolvent->try_cyclodextrin chemical_mod Consider Chemical Modification try_cyclodextrin->chemical_mod salt_formation Salt Formation chemical_mod->salt_formation prodrug Prodrug Approach chemical_mod->prodrug salt_formation->soluble prodrug->soluble

Caption: Troubleshooting flowchart for poor pyrimidine solubility.

References

Technical Support Center: Preventing Palladium Catalyst Poisoning in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent palladium catalyst poisoning during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is palladium catalyst poisoning in the context of Suzuki coupling?

A1: Palladium catalyst poisoning is the deactivation of the palladium catalyst by certain chemical species, known as catalyst poisons. These poisons can be present as impurities in the starting materials, reagents, or solvent, or they can be generated during the reaction. Poisoning leads to a decrease in the catalyst's activity, resulting in sluggish or incomplete reactions, and ultimately, lower product yields.

Q2: What are the common signs of catalyst poisoning in my Suzuki reaction?

A2: Common indicators of catalyst poisoning include:

  • Stalled or sluggish reaction: The reaction fails to proceed to completion or does so at a significantly reduced rate.

  • Formation of palladium black: The appearance of a black precipitate is a strong indication of catalyst decomposition and agglomeration into an inactive state.[1]

  • Low product yield: Despite extended reaction times or increased temperatures, the desired product is formed in low quantities.

  • Formation of byproducts: An increase in side reactions, such as homocoupling of the boronic acid or dehalogenation of the aryl halide, can suggest catalyst deactivation.

Q3: What are the most common types of catalyst poisons in Suzuki coupling?

A3: Palladium catalysts are susceptible to poisoning by a variety of functional groups and impurities. The most common culprits include:

  • Sulfur Compounds: Thiols, thioethers, and thiophenes are potent poisons that can irreversibly bind to the palladium center.

  • Nitrogen Compounds: Certain nitrogen-containing heterocycles (like pyridines and indazoles), anilines, and even some solvents (like acetonitrile) can coordinate to the palladium and inhibit its catalytic activity.[2]

  • Halides: An excess of halide ions, particularly iodide, can lead to the formation of stable and less reactive palladium-halide complexes, slowing down the catalytic cycle.[2]

  • Other Species: Finely divided elemental sulfur, peroxides in solvents like THF, and even excess phosphine ligands can also act as catalyst inhibitors.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning.

Problem: My Suzuki coupling reaction is showing low or no conversion.

G start Low/No Conversion Observed q1 Is the reaction mixture turning black? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Indicates catalyst decomposition. - Ensure rigorous degassing of all reagents and solvents. - Check for oxygen leaks in the reaction setup. - Lower the reaction temperature. a1_yes->sol1 q2 Are you using starting materials with coordinating groups (e.g., pyridines, anilines, thiols)? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 These groups can inhibit the catalyst. - Protect the coordinating group (e.g., Boc for amines). - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the Pd center. a2_yes->sol2 q3 Have the purity of all reagents and solvents been confirmed? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is an excess of aryl iodide being generated? a3_yes->q4 sol3 Impurities are a common source of poisons. - Use high-purity, degassed solvents. - Purify starting materials if sulfur or other impurities are suspected. - Consider using a scavenger. a3_no->sol3 a4_yes Yes q4->a4_yes sol4 Excess iodide can form inactive Pd-iodide complexes. - Add a halide scavenger like LiCl (2+ equivalents). a4_yes->sol4

Quantitative Data on Catalyst Poisons

While exact quantitative effects can be highly substrate and condition-dependent, the following table provides a general overview of the impact of common poisons on Suzuki coupling reactions.

Poison TypeExampleTypical ConcentrationObserved Effect on YieldReference
Sulfur Compounds Thiophene>100 ppm in solventSignificant to complete inhibition of the reaction.[3]
Thiol (e.g., benzenethiol)Stoichiometric amountsComplete inhibition of the reaction.
Nitrogen Compounds PyridineCo-solvent or additiveCan decrease reaction rates; effect is substrate-dependent.[4]
Anilines (unprotected)SubstrateCan act as an inhibitor by coordinating to palladium.[5]
Halides Excess Iodide>2 equivalentsCan lead to the formation of inactive Pd-iodide dimers, slowing the reaction.[2]

Mechanisms of Catalyst Poisoning

Understanding how poisons interact with the palladium catalyst is key to preventing deactivation.

G cluster_cycle Suzuki Catalytic Cycle cluster_poisons Poisoning Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' RedElim Reductive Elimination Sulfur Sulfur Compounds (R-SH, Thiophene) Nitrogen Nitrogen Heterocycles (e.g., Pyridine) Halide Excess Halide (X⁻)

  • Sulfur Compounds: Sulfur-containing molecules, such as thiols and thiophenes, act as strong Lewis bases and bind tightly to the soft Lewis acidic Pd(0) center. This coordination is often irreversible and blocks the active site, preventing the initial oxidative addition step and effectively killing the catalyst.

  • Nitrogen Heterocycles: Nitrogen-containing compounds like pyridines can coordinate to the Pd(II) intermediate formed after oxidative addition. This coordination can stabilize the Pd(II) complex, making the subsequent transmetalation step more difficult and slowing down the overall catalytic cycle. The strength of this inhibition is often related to the basicity (pKa) of the heterocycle.

  • Excess Halides: High concentrations of halide ions (especially iodide) can lead to the formation of stable, dimeric palladium(II) halide bridged complexes. These dimers are less reactive towards transmetalation than the monomeric species, thus creating a "bottleneck" in the catalytic cycle.

Experimental Protocols

Protocol 1: Purification of Tetrahydrofuran (THF) for Suzuki Coupling

This protocol describes the drying of THF, a common solvent for Suzuki reactions, which can contain peroxide impurities that are detrimental to the catalyst.

  • Pre-drying: To a round-bottom flask containing 1 L of THF, add approximately 30-35 g of powdered potassium hydroxide (KOH). Stopper the flask and let it stand for at least 48 hours.[6]

  • Distillation Setup: Assemble a distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • First Distillation: Decant the pre-dried THF into the distillation flask, leaving the KOH and any residue behind. Distill the THF under an inert atmosphere. Collect the distillate in a dry receiving flask.

  • Final Drying and Storage: To the freshly distilled THF, add sodium wire and a small amount of benzophenone as an indicator. Reflux the solution under an inert atmosphere until a persistent deep blue or purple color develops, indicating the solvent is anhydrous and free of oxygen.[7] The dry THF can be distilled directly from this setup for immediate use.

Protocol 2: Desulfurization of an Aryl Halide using Copper Powder

Elemental sulfur and sulfur-containing compounds can be present in aryl halides. This protocol provides a method for their removal.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the sulfur-contaminated aryl halide.

  • Addition of Copper: Add activated copper powder (approximately 1.5 equivalents relative to the estimated sulfur impurity).

  • Reflux: Add a suitable high-boiling solvent (e.g., DMF or toluene) and heat the mixture to reflux for several hours. The copper will react with the sulfur impurities to form insoluble copper sulfides.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the copper and copper sulfide residues.

  • Purification: Remove the solvent under reduced pressure. The purified aryl halide can be further purified by distillation or recrystallization if necessary.

Protocol 3: Using a Thiol Scavenger Resin (QuadraSil™ MP)

QuadraSil™ MP is a silica-based scavenger with mercaptopropyl functional groups designed to remove residual palladium and other metals. It can also be used to scavenge thiol-based impurities.

  • Scavenger Selection: Choose QuadraSil™ MP for its affinity for soft metals and sulfur compounds.

  • Reaction Workup: After the Suzuki coupling reaction is complete, cool the reaction mixture to room temperature.

  • Addition of Scavenger: Add QuadraSil™ MP (typically 5-10 weight equivalents relative to the impurity) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature. The required time can range from 5 minutes to a few hours, depending on the concentration of the impurity and the solvent system. Monitor the removal of the impurity by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin. The resin can be washed with a small amount of the reaction solvent to ensure complete recovery of the product. The filtrate contains the purified product.

G start Start: Impure Reaction Mixture (Containing Product and Sulfur Impurity) add_scavenger Add QuadraSil™ MP Scavenger Resin start->add_scavenger stir Stir at Room Temperature (Monitor by GC/LC-MS) add_scavenger->stir filter Filter to Remove Scavenger Resin stir->filter end End: Purified Product Solution filter->end

References

Technical Support Center: Crystallization of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of pyrimidine compounds. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to help refine your crystallization techniques.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of pyrimidine compounds and provides systematic solutions.

Issue 1: No Crystals Form After Cooling

Possible Causes & Solutions:

  • Solution is Not Supersaturated: The concentration of the pyrimidine compound may be too low.

    • Solution: Re-heat the solution and allow some of the solvent to evaporate to increase the concentration. Then, let it cool slowly again.[1] If this is unsuccessful, the solvent can be completely removed by rotary evaporation to recover the crude solid for another attempt.[1]

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at low temperatures.[1] Experiment with different solvents or solvent mixtures.[1]

  • Nucleation is Inhibited: Spontaneous crystal formation may not be occurring.

    • Solution 1: Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.[1]

    • Solution 2: Seeding: Introduce a "seed crystal" of the pure compound to the solution to initiate crystal growth.[1]

    • Solution 3: Evaporation: Dip a glass stirring rod into the solution, let the solvent evaporate to leave a thin residue of crystals, and then re-introduce the rod into the solution.[1]

Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals

The compound separates as a liquid (oil) instead of forming solid crystals.

Possible Causes & Solutions:

  • High Impurity Level: Significant impurities can lower the melting point of the mixture, leading to oiling out.[2]

    • Solution: Consider pre-purification by another method, such as column chromatography, before crystallization.[2]

  • Solution is Too Concentrated: The solution becomes supersaturated at a temperature above the compound's melting point.[2]

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease saturation, and allow it to cool more slowly.[2]

  • Rapid Cooling: Cooling the solution too quickly can prevent molecules from arranging into a crystal lattice.[1][2]

    • Solution: Allow the solution to cool more slowly. Insulating the flask with glass wool or placing an inverted beaker over it can help.[1][2]

  • Inappropriate Solvent: The solvent's boiling point may be too high, or the compound is highly soluble even at lower temperatures.[2]

    • Solution: Choose a solvent with a lower boiling point or one in which the compound is less soluble at room temperature.[2]

Issue 3: Poor Crystal Quality (Fine, Needle-like, or Amorphous Solids)

Possible Causes & Solutions:

  • Rapid Cooling: Quick cooling can lead to rapid precipitation instead of controlled crystal growth.[2]

    • Solution: Allow the solution to cool slowly on a benchtop before moving it to an ice bath.[2]

  • Agitation During Cooling: Disturbing the solution during the initial stages of crystal formation can result in many small nuclei.[2]

    • Solution: Let the solution cool without stirring or agitation.[2]

Issue 4: Low Yield

Possible Causes & Solutions:

  • Excessive Solvent: Using too much solvent can cause a significant portion of the compound to remain in the mother liquor.[2]

    • Solution: Use the minimum amount of hot solvent necessary for complete dissolution.[2]

  • Premature Crystallization: The product crystallizes during a hot filtration step.

    • Solution: Pre-heat your filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallizing my pyrimidine compound?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but has low solubility at room temperature or below.[1] You can determine this experimentally by testing the compound's solubility in small amounts of various solvents, both at room temperature and when heated. For aminopyrimidine derivatives, polar protic solvents are often a good starting point.[2]

Q2: What is the effect of temperature on pyrimidine crystallization?

A2: Temperature is a critical factor as it significantly influences the solubility of pyrimidine compounds; generally, solubility increases with temperature.[1] This principle is the foundation of cooling crystallization. The rate of cooling also impacts crystal size, with slow cooling typically producing larger, higher-quality crystals.[1]

Q3: My pyrimidine compound is not dissolving in the hot solvent. What should I do?

A3: If your compound is not dissolving, you can try adding more solvent in small increments.[2] If it remains insoluble, you may need to select a more suitable solvent or a different solvent system.[2]

Q4: How can I crystallize a pyrimidine compound that is only soluble in high-boiling point solvents like DMF or DMSO?

A4: For compounds that are only soluble in solvents like DMF or DMSO, anti-solvent vapor diffusion is a very effective technique.[1][3] In this method, the compound is dissolved in a small amount of the high-boiling point solvent in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or pentane).[1][3] The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting gradual crystallization.[1]

Data Presentation

Table 1: Common Solvents and Solvent Systems for Pyrimidine Crystallization

Solvent TypeExamplesRecommended for
Polar Protic Methanol, Ethanol, WaterAminopyrimidine derivatives[2]
Polar Aprotic Acetone, Ethyl Acetate, THFGeneral pyrimidine compounds[4]
Nonpolar Hexane, TolueneUsed in solvent/anti-solvent systems[4]
Mixed Systems Ethanol/Water, Hexane/Acetone, Hexane/THFAdjusting polarity for optimal solubility[2][4]
High-Boiling Point DMF, DMSOFor poorly soluble compounds, often in vapor diffusion setups[1][3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable for pyrimidine compounds that are significantly more soluble in a given solvent at its boiling point than at room temperature.[1]

  • Dissolution: Place the crude pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.[2] If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[2] To maximize crystal formation, subsequently cool the flask in an ice bath.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum or in a desiccator.[2]

Protocol 2: Anti-Solvent Vapor Diffusion

This technique is effective for compounds that are sparingly soluble or only soluble in high-boiling point solvents.[1]

  • Dissolution: Dissolve the pyrimidine compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO) in a small, open vial.

  • Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a sealed jar) containing a larger volume of a volatile "poor" or "anti-solvent" (e.g., diethyl ether, pentane, or dichloromethane) in which the compound is insoluble.[1][3]

  • Diffusion and Crystallization: The anti-solvent vapor will slowly diffuse into the solution in the small vial. This gradually decreases the solubility of the pyrimidine compound, leading to slow and controlled crystal growth.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

Visualizations

Troubleshooting_No_Crystals start No Crystals Form Upon Cooling check_saturation Is the solution supersaturated? start->check_saturation action_concentrate Reheat and evaporate some solvent check_saturation->action_concentrate No check_solvent Is the solvent appropriate? check_saturation->check_solvent Yes end_success Crystals Form action_concentrate->end_success action_change_solvent Select a new solvent or solvent system check_solvent->action_change_solvent No check_nucleation Is nucleation inhibited? check_solvent->check_nucleation Yes end_retry Recover solid and retry action_change_solvent->end_retry action_induce Induce nucleation: - Scratch flask - Add seed crystal check_nucleation->action_induce Yes check_nucleation->end_retry No action_induce->end_success

Caption: Troubleshooting workflow for when no crystals form.

Oiling_Out_Workflow start Compound 'Oils Out' check_impurities Are there significant impurities? start->check_impurities action_purify Pre-purify by another method (e.g., chromatography) check_impurities->action_purify Yes check_concentration Is the solution too concentrated or cooling too fast? check_impurities->check_concentration No end_retry Retry Crystallization action_purify->end_retry action_adjust Reheat, add more solvent, and cool slowly check_concentration->action_adjust Yes check_solvent Is the solvent choice appropriate? check_concentration->check_solvent No end_success Crystals Form action_adjust->end_success action_change_solvent Select a solvent with a lower boiling point or where the compound is less soluble check_solvent->action_change_solvent Yes check_solvent->end_success No action_change_solvent->end_retry

Caption: Decision-making workflow for when "oiling out" occurs.

Vapor_Diffusion_Workflow cluster_setup Experimental Setup cluster_process Crystallization Process dissolve Dissolve pyrimidine in 'good' solvent (e.g., DMF) in a small, open vial combine Place the small vial inside the sealed container dissolve->combine prepare_reservoir Prepare a reservoir of volatile 'anti-solvent' (e.g., ether) in a larger, sealed container prepare_reservoir->combine diffusion Anti-solvent vapor slowly diffuses into the solution combine->diffusion supersaturation Solubility of the pyrimidine decreases, leading to supersaturation diffusion->supersaturation crystallization Slow, controlled crystal growth occurs supersaturation->crystallization

Caption: Experimental workflow for anti-solvent vapor diffusion.

References

How to achieve regioselectivity in dihalopyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for regioselective reactions of dihalopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the selectivity of your reactions. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visual aids to understand the underlying principles of regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical order of reactivity for nucleophilic substitution on dihalopyrimidines?

Generally, the reactivity of halogen substituents on a pyrimidine ring towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions follows the order C4 > C2 > C5.[1][2][3] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are the most electron-deficient, making them more susceptible to nucleophilic attack.[4][5]

Q2: I am trying to perform a Suzuki coupling on a 2,4-dichloropyrimidine. Which position will react first?

In nearly all standard Suzuki-Miyaura coupling reactions involving 2,4-dichloropyrimidines, the reaction will preferentially occur at the C4 position.[1][6][7] This high regioselectivity is consistently observed and has been the basis for sequential functionalization strategies.[7]

Q3: Is it possible to reverse the typical C4 selectivity and achieve a reaction at the C2 position of a 2,4-dihalopyrimidine?

Yes, achieving C2 selectivity is a known challenge but is possible under specific conditions.[8] For palladium-catalyzed cross-coupling reactions, particularly C-S coupling with thiols, the use of a palladium(II) precatalyst with a bulky N-heterocyclic carbene (NHC) ligand can uniquely favor C2 substitution.[8][9] For SNAr reactions, installing an electron-donating group at the C6 position can also direct nucleophilic attack to the C2 position.[10]

Q4: How do substituents on the pyrimidine ring affect regioselectivity in SNAr reactions?

Substituents have a profound impact on the regioselectivity of SNAr reactions by altering the electronic distribution within the pyrimidine ring.

  • Electron-donating groups (EDGs) at the C6 position, such as -OMe or -NHMe, can reverse the typical C4 selectivity and promote C2 substitution.[10] This is because these groups alter the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more electrophilic.[10]

  • Electron-withdrawing groups (EWGs) or bulky substituents at the C5 position can hinder attack at C4, thereby favoring reaction at the C2 position.[1]

  • A methylsulfonyl (MeSO2) group at the C2 position of 4-chloropyrimidine creates a unique situation where amines react at C4, while alkoxides and formamide anions react selectively at C2 due to stabilizing hydrogen-bond interactions with the MeSO2 group.[11]

Troubleshooting Guides

Problem 1: Poor or no regioselectivity in a Suzuki coupling of 2,4-dichloropyrimidine, resulting in a mixture of C2 and C4 substituted products.
  • Possible Cause: Inefficient catalyst system or inappropriate reaction conditions. While C4 selectivity is strong, suboptimal conditions can lead to mixtures.

  • Troubleshooting Steps:

    • Catalyst Choice: Ensure you are using an appropriate palladium catalyst. Pd(PPh3)4 is commonly used and generally provides high C4 selectivity.[7]

    • Solvent System: The choice of solvent is critical. Alcoholic solvent mixtures have been shown to afford greater reactivity and selectivity in one-pot double Suzuki couplings.[6][7]

    • Base: The base used can influence the outcome. K3PO4 is often effective.[12]

    • Slow Addition: In cases of moderate selectivity, a slow addition of an excess of the dichloropyrimidine can improve regiocontrol in favor of the C4-coupled product.[6]

Problem 2: A Buchwald-Hartwig amination on a 2,4-dichloropyrimidine is giving the C4-substituted product, but the C2-substituted product is desired.
  • Background: Standard Buchwald-Hartwig conditions strongly favor C4 amination.[1] Achieving C2 selectivity for amination is a significant challenge. While direct C2-selective amination methods are still under development, strategies exist to favor this outcome.[1]

  • Troubleshooting & Strategy:

    • Ligand Selection: The development of bulky, electron-rich phosphine ligands has been crucial for the advancement of Buchwald-Hartwig reactions.[13][14][15][16] While established for general aminations, specific ligands for C2-selective amination of 2,4-dichloropyrimidines are an active area of research. A recently developed method for C2-selective amination of pyrimidines involves the formation of pyrimidinyl iminium salt intermediates.[17]

    • Alternative Strategy - C-S Coupling then Displacement: A potential workaround involves first performing a C2-selective C-S coupling using a Pd(II) precatalyst with a bulky NHC ligand.[8][9] The resulting 2-thiopyrimidine could then potentially be subjected to further transformations to install the desired amine.

    • Substituent Effects: Consider if your synthetic route allows for the introduction of an electron-donating group at the C6 position to electronically favor C2 attack.[10]

Problem 3: An SNAr reaction with an amine on a 6-aryl-2,4-dichloropyrimidine yields a mixture of C2 and C4 isomers.
  • Possible Cause: For some substrates, the intrinsic selectivity of SNAr is not absolute.

  • Troubleshooting Steps:

    • Catalyzed Amination: For aliphatic secondary amines, switching to a palladium-catalyzed amination with LiHMDS as the base can dramatically improve the regioselectivity, favoring the C4-substituted product with ratios greater than 30:1.[2]

    • Mode of Addition: For more reactive cyclic secondary amines in a catalyzed reaction, premixing the amine with LiHMDS and then adding this solution to the pyrimidine and catalyst can be critical for achieving high regioselectivity.[2]

    • Uncatalyzed for Aromatic Amines: For aromatic amines, the uncatalyzed SNAr reaction can proceed with high C4 selectivity without the need for a palladium catalyst.[2]

Quantitative Data Summary

Table 1: Regioselectivity in Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine

AmineReaction TypeC4:C2 Ratio
DibutylamineSNAr (K2CO3, DMAc)70:30
DibutylaminePd-catalyzed (LiHMDS)>30:1
Cyclic Secondary AminesSNAr2:1 to 4:1
Cyclic Secondary AminesPd-catalyzed (Pd(OAc)2/dppb, LiHMDS)>30:1

Data sourced from Organic Letters.[2]

Table 2: Regioselectivity of SNAr Reactions on 2-MeSO2-4-chloropyrimidine

NucleophilePosition of SubstitutionRationale
AminesC4Follows general electronic preference.
AlkoxidesC2Stabilizing hydrogen bond between the alkoxide and the acidic proton of the MeSO2 group directs attack to C2.[11]
Formamide AnionsC2Two hydrogen bonds form between the formamide anion and the MeSO2 group, strongly favoring C2 attack.[11]

Data interpretation based on findings from "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine".[11]

Key Experimental Protocols

Protocol 1: C2-Selective Pd-Catalyzed C-S Cross-Coupling of 2,4-Dichloropyrimidine

This protocol is based on the method developed to invert the conventional C4-selectivity.[8][9]

  • Reactants: 2,4-dichloropyrimidine, primary thiol or thiophenol.

  • Catalyst System: A Palladium(II) precatalyst supported by a bulky N-heterocyclic carbene (NHC) ligand.

  • Base: A suitable base, such as a tertiary amine (e.g., triethylamine) or an inorganic base.

  • Solvent: Anhydrous, degassed solvent such as toluene or dioxane.

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the Pd(II) precatalyst and the bulky NHC ligand.

    • Add the 2,4-dichloropyrimidine and the solvent.

    • Add the thiol/thiophenol and the base.

    • Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and monitor by TLC or GC-MS until completion.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Note: The exact choice of precatalyst and ligand is critical for C2-selectivity and should be referenced from the primary literature.[8]

Protocol 2: One-Pot Regioselective Double Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol allows for the sequential and regioselective synthesis of 2,4-diarylpyrimidines.[6][7]

  • Reactants: 2,4-dichloropyrimidine, two different arylboronic acids.

  • Catalyst: Pd(PPh3)4.

  • Base: An appropriate base, such as Na2CO3 or K3PO4.

  • Solvent: An alcoholic solvent mixture (e.g., isopropanol/water).[6][7]

  • Procedure:

    • First Coupling (C4-selective):

      • In a reaction vessel under an inert atmosphere, combine 2,4-dichloropyrimidine, the first arylboronic acid (1 equivalent), the palladium catalyst, and the base in the solvent mixture.

      • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor until the starting dichloropyrimidine is consumed.

    • Second Coupling (C2-selective):

      • To the same reaction mixture, add the second arylboronic acid (1.1-1.5 equivalents).

      • Increase the reaction temperature (e.g., to reflux) and continue to monitor until the mono-arylated intermediate is consumed.

    • Workup:

      • Cool the reaction mixture and perform a standard aqueous workup.

      • Extract the product with an organic solvent, dry, and concentrate.

      • Purify by column chromatography or recrystallization.

Visual Guides

regioselectivity_factors cluster_pyrimidine Dihalopyrimidine Substrate cluster_outcome Reaction Outcome Pyrimidine 2,4-Dihalopyrimidine C4_Product C4-Substituted Product (Major/Default) Pyrimidine->C4_Product Standard Conditions (e.g., Suzuki, SNAr) Electronics Electronic Effects (Substituents) C2_Product C2-Substituted Product (Controlled Selectivity) Electronics->C2_Product EDG at C6 Sterics Steric Hindrance (Substituents, Ligands) Sterics->C2_Product Bulky C5 group Catalyst Catalyst/Ligand (e.g., Pd/NHC) Catalyst->C2_Product Bulky NHC Ligand (for C-S Coupling) Nucleophile Nucleophile (e.g., Thiol, Amine, Alkoxide) Nucleophile->C2_Product Alkoxides on 2-MeSO2-pyrimidines sn_ar_pathway cluster_c4 C4 Attack (Favored) cluster_c2 C2 Attack (Disfavored) Start 2,4-Dichloropyrimidine + Nucleophile (Nu⁻) C4_Attack Nucleophilic attack at C4 Start->C4_Attack C2_Attack Nucleophilic attack at C2 Start->C2_Attack C4_Intermediate Meisenheimer Complex (Charge on N1) C4_Attack->C4_Intermediate More stable intermediate C4_Product 4-Substituted Product C4_Intermediate->C4_Product Loss of Cl⁻ C2_Intermediate Meisenheimer Complex C2_Attack->C2_Intermediate C2_Product 2-Substituted Product C2_Intermediate->C2_Product Loss of Cl⁻ experimental_workflow A Select Dihalopyrimidine & Target Regioisomer B Choose Reaction Type (e.g., Suzuki, SNAr, Buchwald-Hartwig) A->B C Standard C4-Selective Conditions? B->C D Standard Protocol: - Pd(PPh3)4 or uncatalyzed - Standard base/solvent C->D Yes E C2-Selective Protocol: - Bulky NHC/Pd(II) for C-S - EDG at C6 for SNAr - Specific Nucleophile C->E No (C2 desired) F Reaction Setup & Execution D->F E->F G Monitoring & Workup F->G H Purification & Analysis G->H

References

Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical C-N bond formation reaction. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to help you diagnose and resolve issues leading to low conversion in your experiments.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination is resulting in low or no conversion. What are the primary factors I should investigate?

Low conversion in a Buchwald-Hartwig amination can be attributed to several factors, as the reaction is sensitive to a number of variables.[1] The initial and most critical areas to examine are:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure that your reaction vessel was thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) for the entire duration of the setup and reaction.[1]

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvents are paramount. Trace amounts of water or other impurities can deactivate the catalyst and inhibit the reaction.[2] Amines, in particular, should be purified before use.[3]

  • Catalyst, Ligand, and Base Selection: The combination of the palladium source, phosphine ligand, and base is crucial and highly substrate-dependent.[1][4] An inappropriate combination for your specific substrates is a common reason for failure.

Q2: How do I choose the right palladium catalyst and ligand for my specific substrates?

The selection of the palladium source and ligand is critical for a successful reaction. While there is no universal solution, here are some general guidelines:

  • Palladium Source: Using a pre-catalyst, such as a G3 or G4 palladacycle, is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][5] Pre-catalysts can lead to a cleaner formation of the active catalytic species.[5][6]

  • Ligand Selection: The choice of ligand is often dependent on the nature of the amine and the aryl halide.[4] Sterically hindered and electron-rich phosphine ligands are generally effective, especially for challenging substrates like N-heterocycles or sterically hindered anilines.[1][6] For amination of aryl chlorides, which are less reactive, bulky phosphine ligands are often required to achieve reasonable yields.[7]

Q3: What is the role of the base, and how do I select the appropriate one?

The base plays a crucial role in the catalytic cycle by facilitating the deprotonation of the amine.[7] The choice of base can significantly impact the reaction rate and yield.

  • Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used and often lead to higher reaction rates. However, they are not compatible with substrates that have base-sensitive functional groups.[1]

  • Weaker Bases: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times.[1][8]

Q4: My starting materials have poor solubility in the reaction solvent. Could this be the cause of low conversion?

Yes, poor solubility is a frequent and often underestimated cause of reaction failure.[1][4] The solvent's primary role is to solubilize the reaction components.[1]

  • Common Solvents: Aprotic polar solvents like dioxane and THF, as well as aromatic hydrocarbons such as toluene and xylene, are commonly used.[1][9]

  • Troubleshooting Solubility Issues: If you suspect solubility is an issue, consider screening different solvents or using a mixture of solvents.[4] In some cases, increasing the reaction temperature can also improve solubility and, consequently, the reaction rate.

Q5: I am observing the consumption of my starting material, but the desired product is not forming. What could be happening?

If your starting materials are being consumed without the formation of the desired product, it is likely that side reactions are occurring. Some common side reactions in Buchwald-Hartwig amination include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

  • Homocoupling: Two molecules of the aryl halide couple to form a biaryl species.[10]

  • Catalyst Decomposition or Poisoning: Certain functional groups, such as azo groups, can poison the palladium catalyst.[11] Impurities in the reagents or solvent can also lead to catalyst deactivation.[2]

To diagnose this issue, it is recommended to monitor the reaction by TLC or LC-MS to identify the formation of any byproducts.

Quantitative Data Summary

The optimal reaction conditions are highly dependent on the specific substrates being used. The following tables provide general guidelines and starting points for optimization.

Table 1: General Guidelines for Base Selection

BaseStrengthCommon Substrates/ConditionsConsiderations
NaOtBu, LiHMDS, KHMDSStrongGeneral purpose, often for less reactive amines or aryl chlorides.Can be incompatible with base-sensitive functional groups.[1]
Cs₂CO₃, K₃PO₄, K₂CO₃WeakerSubstrates with base-sensitive functional groups.May require higher temperatures or longer reaction times.[1][8]

Table 2: Common Solvents and Typical Reaction Temperatures

SolventTypical Temperature Range (°C)Notes
Toluene80 - 110Commonly used, good for a wide range of substrates.[1][9]
Dioxane80 - 110Aprotic polar solvent, good solubility for many components.[1][9]
THF60 - 80Lower boiling point, suitable for more reactive substrates.[1]
t-Butanol80 - 110Can be beneficial in some cases, particularly with certain bases.

Table 3: Typical Catalyst and Ligand Loadings

ComponentTypical Loading (mol%)Notes
Palladium Pre-catalyst1 - 5Higher loadings may be necessary for challenging substrates.[11]
Phosphine Ligand1 - 10The ligand-to-palladium ratio is often optimized for specific reactions.[11]

Experimental Protocols

Below is a representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination. Note: This is a general guideline, and reaction conditions must be optimized for your specific substrates.[11]

Materials and Setup:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.

  • Inert atmosphere (Argon or Nitrogen).

  • Anhydrous and degassed solvent.

  • Aryl halide (1.0 equiv.).

  • Amine (1.1-1.5 equiv.).

  • Palladium pre-catalyst (e.g., 1-5 mol%).

  • Phosphine ligand (e.g., 1-10 mol%).

  • Base (e.g., NaOtBu, 1.2-2.0 equiv.).

Procedure:

  • To the dried reaction vessel, add the aryl halide, palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere.[1]

  • Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.[11]

  • Under the inert atmosphere, add the anhydrous, degassed solvent via syringe, followed by the amine.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[1]

Visualization

The following diagram illustrates a logical workflow for troubleshooting low conversion in Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Conversion Observed check_basics Initial Checks: - Inert Atmosphere? - Reagent/Solvent Purity? - Correct Stoichiometry? start->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Action: - Improve Degassing - Purify Reagents/Solvents - Verify Stoichiometry basics_ok->fix_basics No screen_components Screen Reaction Components: - Catalyst (Pre-catalyst vs. in situ) - Ligand (Bulky, Electron-rich?) - Base (Strong vs. Weak) - Solvent (Solubility?) basics_ok->screen_components Yes fix_basics->check_basics components_ok Improved Conversion? screen_components->components_ok optimize_conditions Optimize Reaction Conditions: - Temperature - Concentration - Reaction Time components_ok->optimize_conditions Yes side_reactions Investigate Side Reactions: - Hydrodehalogenation - Homocoupling - Catalyst Decomposition components_ok->side_reactions No conditions_ok Conversion Acceptable? optimize_conditions->conditions_ok conditions_ok->side_reactions No success Successful Reaction conditions_ok->success Yes

Caption: A troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

References

Technical Support Center: Managing Reaction Temperature for Selective Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reaction temperature to achieve selective functionalization in their experiments.

Frequently Asked Questions (FAQs)

Q1: How does reaction temperature influence the selectivity of a functionalization reaction?

Reaction temperature is a critical parameter that directly affects the rate of chemical reactions. For competing reaction pathways that lead to different products (e.g., regioisomers or stereoisomers), temperature can be used to favor the formation of the desired product. This is primarily governed by the principles of kinetic and thermodynamic control.

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The major product will be the one that forms the fastest, meaning it has the lowest activation energy. These conditions are often irreversible.

  • Thermodynamic Control: At higher temperatures, reactions can become reversible, allowing the system to reach equilibrium. Under these conditions, the most stable product, which has the lowest Gibbs free energy, will be the major product.

Therefore, by adjusting the temperature, you can selectively favor either the kinetic or the thermodynamic product.

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity by adjusting the temperature?

Inconsistent or poor regioselectivity is a common issue that can often be addressed by modifying the reaction temperature.

  • If the desired product is the kinetic product , running the reaction at a lower temperature may increase its yield.

  • Conversely, if the desired product is the thermodynamic product , a higher temperature may be beneficial to allow the reaction to reach equilibrium and favor the more stable isomer.

It is crucial to screen a range of temperatures to find the optimal balance for your specific substrate and reaction system.

Q3: My reaction is producing unwanted by-products. Could temperature be the cause?

Yes, improper temperature control is a frequent cause of by-product formation. Different reactions have different activation energies. If an undesired side reaction has a higher activation energy than the desired reaction, increasing the temperature will accelerate the formation of the by-product more than the desired product, leading to decreased selectivity and purity. Conversely, if the desired product is unstable at higher temperatures, it may decompose, leading to a lower yield and the formation of degradation products.

Common signs that incorrect reaction temperature is leading to by-product formation include:

  • Lower than expected yield of the desired product.

  • Presence of unexpected peaks in analytical data (e.g., HPLC, GC-MS, NMR).

  • Formation of colored impurities.

  • Inconsistent results between batches.

Q4: How does temperature affect stereoselectivity?

Temperature can have a significant impact on the stereochemical outcome of a reaction. An increase in temperature generally makes a reaction less selective, as it provides more energy for the system to overcome the activation barriers for the formation of multiple stereoisomers. Conversely, lowering the temperature can enhance stereoselectivity by favoring the pathway with the lowest activation energy. However, the specific effect of temperature on stereoselectivity can be complex and is dependent on the reaction mechanism. In some enzymatic reactions, for instance, stereoselectivity has been observed to increase with higher temperatures up to a certain point.

Q5: What are the best practices for maintaining a stable reaction temperature?

Maintaining a stable and accurate temperature is crucial for reproducibility and achieving high selectivity.

  • Use appropriate heating and cooling equipment: Common methods include heating mantles, oil baths, water baths, and cryostats for cooling. For precise control, especially on a larger scale, jacketed reactors with circulating temperature-controlled fluids are recommended.

  • Ensure efficient stirring: Good agitation is essential to ensure a homogenous temperature throughout the reaction mixture and to avoid localized hot or cold spots.

  • Monitor the internal temperature: The temperature of the heating or cooling bath may not accurately reflect the internal temperature of the reaction mixture, especially for exothermic or endothermic reactions. Use a calibrated thermometer or temperature probe placed directly in the reaction mixture.

  • Use a PID controller: For highly sensitive reactions, a Proportional-Integral-Derivative (PID) controller can provide precise and automated temperature regulation.

Troubleshooting Guides

Guide 1: Improving Regioselectivity

Problem: The reaction is producing a mixture of regioisomers, and the desired isomer is not the major product.

Troubleshooting_Regioselectivity cluster_0 Problem Analysis cluster_1 Kinetic Product Pathway cluster_2 Thermodynamic Product Pathway cluster_3 Evaluation Start Problem: Poor Regioselectivity (Mixture of Isomers) Identify_Product_Type Is the desired product the kinetic or thermodynamic isomer? Start->Identify_Product_Type Kinetic_Product Desired: Kinetic Product (Forms Fastest) Identify_Product_Type->Kinetic_Product Kinetic Thermo_Product Desired: Thermodynamic Product (Most Stable) Identify_Product_Type->Thermo_Product Thermodynamic Lower_Temp Action: Decrease Reaction Temperature (e.g., in 10-20°C increments) Kinetic_Product->Lower_Temp Monitor_1 Monitor reaction progress (TLC, GC-MS, NMR) Lower_Temp->Monitor_1 Evaluate_Results Is regioselectivity improved? Monitor_1->Evaluate_Results Increase_Temp Action: Increase Reaction Temperature (e.g., in 10-20°C increments) Thermo_Product->Increase_Temp Monitor_2 Monitor reaction progress (TLC, GC-MS, NMR) Increase_Temp->Monitor_2 Monitor_2->Evaluate_Results Success Success: Optimal Temperature Identified Evaluate_Results->Success Yes Failure Failure: Consider Other Factors (Solvent, Catalyst, Reagents) Evaluate_Results->Failure No

A logical workflow for troubleshooting poor regioselectivity.
Guide 2: Minimizing By-product Formation

Problem: The reaction is producing a significant amount of a known, temperature-dependent by-product.

Troubleshooting_Byproducts cluster_0 Problem Identification cluster_1 High-Temperature By-product cluster_2 Low-Temperature By-product cluster_3 Evaluation Start Problem: Significant By-product Formation Analyze_Byproduct Is the by-product known to form at higher or lower temperatures? Start->Analyze_Byproduct High_Temp_Byproduct Forms at Higher Temperatures Analyze_Byproduct->High_Temp_Byproduct Higher Temp Low_Temp_Byproduct Forms at Lower Temperatures Analyze_Byproduct->Low_Temp_Byproduct Lower Temp Decrease_Temp Action: Decrease Reaction Temperature (e.g., in 10°C increments) High_Temp_Byproduct->Decrease_Temp Monitor_1 Monitor reaction progress and by-product formation (TLC, LC-MS, GC) Decrease_Temp->Monitor_1 Evaluate_Results Is by-product formation reduced? Monitor_1->Evaluate_Results Increase_Temp Action: Increase Reaction Temperature (e.g., in 10°C increments) Low_Temp_Byproduct->Increase_Temp Monitor_2 Monitor reaction progress and by-product formation (TLC, LC-MS, GC) Increase_Temp->Monitor_2 Monitor_2->Evaluate_Results Success Success: Optimal Temperature Identified Evaluate_Results->Success Yes Failure Failure: Re-evaluate Reaction Parameters (Concentration, Catalyst, etc.) Evaluate_Results->Failure No

A logical workflow for minimizing by-product formation.

Data Presentation

The following tables summarize the effect of temperature on the regioselectivity of two common reaction types.

Table 1: Temperature Effect on the Hydrobromination of 1,3-Butadiene

Temperature (°C)1,2-Adduct (Kinetic Product) (%)1,4-Adduct (Thermodynamic Product) (%)Regioisomeric Ratio (1,2:1,4)
-8080204:1
070302.3:1
4015851:5.7

Table 2: Temperature Effect on the Deprotonation of 2-Methylcyclohexanone

Temperature (°C)Kinetic Enolate (%)Thermodynamic Enolate (%)Isomer Ratio (Kinetic:Thermodynamic)
-78>99<1>99:1
2518821:4.6

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature for Selectivity

This protocol outlines a systematic approach to determine the optimal reaction temperature to maximize the yield of the desired product while minimizing by-products or undesired isomers.

Materials:

  • Reactants, solvent, and catalyst for the specific reaction.

  • Temperature-controlled reactor setup (e.g., jacketed reactor with circulator, or round-bottom flask in a controlled temperature bath).

  • Stirring mechanism (e.g., magnetic stirrer or overhead stirrer).

  • Inert atmosphere setup (if required).

  • Analytical instruments for reaction monitoring (e.g., TLC plates, HPLC, GC-MS, NMR).

Methodology:

  • Initial Temperature Selection: Based on literature precedents or theoretical calculations, select an initial temperature range to investigate. A common approach is to test a low, medium, and high temperature (e.g., -20°C, 20°C, and 60°C).

  • Reaction Setup: Assemble the reactor system and ensure the temperature control unit is calibrated and functioning correctly. Charge the reactor with the reactants, solvent, and catalyst under the appropriate atmosphere.

  • Temperature Control and Monitoring: Set the temperature controller to the first target temperature (e.g., -20°C). Allow the reaction mixture to reach and stabilize at the set temperature.

  • Reaction Monitoring: Once the reaction is initiated (e.g., by adding the final reagent), start monitoring the reaction progress at regular intervals. Use an appropriate analytical technique to quantify the formation of the desired product and any significant by-products or isomers.

  • Data Collection: Continue monitoring until the reaction has reached completion or a steady state. Record the final ratio of products and the overall yield.

  • Repeat for Other Temperatures: Repeat steps 3-5 for the other selected temperatures (e.g., 20°C and 60°C).

  • Data Analysis: Plot the yield of the desired product and the formation of undesired products as a function of temperature. Identify the temperature at which the selectivity for the desired product is maximized.

  • Refinement (Optional): If necessary, perform additional experiments at temperatures around the identified optimum to further refine the ideal reaction temperature.

Experimental_Workflow_Temp_Optimization Start Start: Define Reaction Parameters (Temp Range, Time, Conc.) Setup Assemble and Calibrate Temperature Control System Start->Setup Run_Low_T Run Reaction at Low Temperature Setup->Run_Low_T Monitor_Low_T Monitor Progress and Product Ratio (TLC, HPLC, GC-MS, NMR) Run_Low_T->Monitor_Low_T Run_Mid_T Run Reaction at Medium Temperature Monitor_Low_T->Run_Mid_T Monitor_Mid_T Monitor Progress and Product Ratio Run_Mid_T->Monitor_Mid_T Run_High_T Run Reaction at High Temperature Monitor_Mid_T->Run_High_T Monitor_High_T Monitor Progress and Product Ratio Run_High_T->Monitor_High_T Analyze Analyze Data: Plot Selectivity vs. Temperature Monitor_High_T->Analyze Optimize Identify Optimal Temperature Analyze->Optimize Refine Refine Temperature Range (Optional) Optimize->Refine End End: Optimized Protocol Optimize->End Refine->End

A typical experimental workflow for temperature optimization.
Protocol 2: Kinetic vs. Thermodynamic Control Experiment

This protocol provides a framework for investigating whether a reaction is under kinetic or thermodynamic control.

Materials:

  • Same as Protocol 1.

Methodology:

  • Kinetic Control Conditions:

    • Set up the reaction at a low temperature (e.g., -78°C or 0°C).

    • Add the final reagent and start monitoring the reaction immediately.

    • Take samples at short, regular intervals (e.g., every 5-10 minutes).

    • Quench the reaction aliquots immediately to stop the reaction.

    • Analyze the product ratio in each quenched sample. The product that forms fastest is the kinetic product.

  • Thermodynamic Control Conditions:

    • Set up the reaction at a higher temperature where the reaction is likely to be reversible (e.g., room temperature or elevated temperatures).

    • Allow the reaction to proceed for an extended period to ensure equilibrium is reached.

    • Take samples at longer intervals (e.g., every hour) and analyze the product ratio.

    • The product that is most abundant at equilibrium is the thermodynamic product.

  • Equilibration Test:

    • Isolate the pure kinetic product.

    • Subject the kinetic product to the thermodynamic reaction conditions.

    • Monitor the reaction mixture over time. If the kinetic product converts to the thermodynamic product, it confirms that the reaction is reversible under these conditions and that the identified products are indeed the kinetic and thermodynamic isomers.

Kinetic_vs_Thermodynamic_Control Reactants Reactants (A + B) TS_Kinetic Transition State 1 (Lower Activation Energy) Reactants->TS_Kinetic Low Temp, Short Time TS_Thermo Transition State 2 (Higher Activation Energy) Reactants->TS_Thermo High Temp, Long Time Product_Kinetic Kinetic Product (P1) (Forms Faster) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (P2) (More Stable) TS_Thermo->Product_Thermo Product_Kinetic->TS_Kinetic Reversible at High Temp

A simplified energy profile diagram illustrating kinetic vs. thermodynamic control.

Technical Support Center: Work-up Procedure for Removing Palladium Residue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium residues from their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove residual palladium from my reaction?

A1: Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in pharmaceutical products.[1][2][3] Palladium, a common catalyst, must be controlled to low parts-per-million (ppm) levels to ensure patient safety and comply with guidelines such as ICH Q3D.[1][2] Beyond regulatory concerns, residual palladium can also catalyze undesired side reactions in subsequent synthetic steps.[2]

Q2: What are the common methods for palladium removal?

A2: Traditional methods include chromatography, activated carbon treatment, extraction, distillation, and recrystallization.[1][2] However, these methods can be non-selective and lead to significant product loss.[1][2] The use of metal scavengers has become increasingly popular due to their high efficiency, selectivity, and ease of integration into existing workflows.[1][2]

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are typically solid-supported reagents with functional groups that chelate palladium, allowing for its removal through simple filtration.[2] They are designed to be highly selective for the metal, minimizing interaction with the desired product.

Q4: What types of palladium scavengers are available?

A4: There are several types of palladium scavengers, each with different functional groups and solid supports. Common types include:

  • Thiol-based scavengers: Effective for a broad range of palladium species.[2]

  • Thiourea-based scavengers: Versatile for various forms of palladium and widely used in the pharmaceutical industry.[2]

  • 2,4,6-Trimercaptotriazine (TMT)-based scavengers: Particularly effective for removing palladium from organic solutions.[4][5] Polystyrene-bound TMT has been shown to drastically decrease residual palladium levels.[4][5]

  • Amine-based scavengers: Can also be effective for palladium removal.

Q5: How do I choose the right scavenger for my application?

A5: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, the nature of your product, and the presence of other reactive species.[6][7] It is often recommended to screen a small panel of scavengers to identify the most effective one for your specific reaction.

Q6: What is the difference between batch and flow scavenging?

A6:

  • Batch scavenging involves adding the solid scavenger directly to the reaction mixture and stirring for a period of time before filtering it off.[8] This method is simple and suitable for initial screening.[8]

  • Flow scavenging involves passing the reaction solution through a cartridge packed with the scavenger.[8] This method is highly efficient and scalable.[8][9]

Troubleshooting Guides

Issue 1: High levels of residual palladium remain after scavenger treatment.

Possible Cause Troubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for various palladium species.[2] For Pd(0), oxidation to Pd(II) prior to scavenging can improve efficiency.[10] 2. Screen Multiple Scavengers: The effectiveness of a scavenger can be system-dependent. Screen a variety of scavengers (e.g., thiol, TMT, amine-based) to find the optimal one for your specific substrate and reaction conditions.[11]
Insufficient Scavenger Amount 1. Increase Scavenger Equivalents: The amount of scavenger needed depends on the initial palladium concentration. Increase the equivalents of the scavenger relative to the palladium content.[8] Typically, 5-10 equivalents are a good starting point.[8]
Suboptimal Reaction Conditions 1. Increase Temperature: For some scavengers, increasing the temperature (e.g., to 50 °C) can improve the rate and efficiency of palladium removal.[11] 2. Increase Contact Time: Extend the stirring time in a batch process or decrease the flow rate in a flow process to allow for sufficient interaction between the palladium and the scavenger.[8][12]
Scavenger Deactivation 1. Presence of Competing Ligands: If your product or other components in the reaction mixture are strong ligands, they may compete with the scavenger for palladium binding. Consider a pre-treatment step or use a scavenger with a higher affinity for palladium.

Issue 2: Significant product loss after scavenger treatment.

Possible Cause Troubleshooting Steps
Product Adsorption onto Scavenger 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize non-specific binding of your product.[6] 2. Wash the Scavenger: After filtration, thoroughly wash the scavenger with a fresh portion of the reaction solvent to recover any adsorbed product.[6] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[6] Test alternative scavengers to find one with lower product binding.
Product Instability 1. Milder Scavenging Conditions: If your product is sensitive, perform the scavenging at a lower temperature or for a shorter duration.

Quantitative Data

Table 1: Comparison of Palladium Scavenger Performance in a Buchwald-Hartwig Amination Reaction

EntryScavengerInitial [Pd] (ppm)Final [Pd] (ppm)% Pd Removal
1Control (End of Reaction)166816680%
2DARCO KB-G (Activated Carbon)166863362%
3ISOLUTE® Si-TMT166816190.3%
4SiliaMetS® DMT166828782.8%
5SiliaMetS® Thiol16687095.8%
6SiliaMetS® TaCOONa1668114531.4%
7SiliaMetS® Triamine166865660.7%
8SEM2616682098.8%
Conditions: Scavengers (0.6 w/w with respect to product) were added to the reaction mixture and heated to 50 °C for 4 hours.[11] Data is the average of two measurements.[11]

Table 2: Effect of Scavenger Loading on Palladium Removal

ScavengerEquivalents of ScavengerInitial [Pd] (ppm)Final [Pd] (ppm)
Biotage® MP-TMT~4852<10
Competitor TMT~16852<10
Conditions: Dichlorobis(DPP)ferrocene Palladium in THF/DMF (1/1).[13] This data highlights that not all scavengers with the same functional group have the same efficiency.[13]

Experimental Protocols

Protocol 1: Batch Scavenging with a Solid-Supported Scavenger

  • Select the Appropriate Scavenger: Choose a scavenger based on preliminary screening or literature precedence for your specific reaction type.[6]

  • Add the Scavenger: To the crude reaction mixture, add the recommended amount of the solid-supported scavenger (e.g., 5-10 equivalents relative to the initial palladium loading).[8]

  • Agitate the Mixture: Stir the mixture at room temperature or an elevated temperature (e.g., 50 °C) for a predetermined time (e.g., 1-16 hours).[8][11] The optimal time and temperature should be determined experimentally.

  • Filter off the Scavenger: Remove the scavenger by filtration through a pad of Celite or a suitable filter paper.

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[6] Combine the filtrates, which now contain the purified product with reduced palladium levels.

Protocol 2: Flow Scavenging with a Pre-packed Cartridge

  • Equilibrate the Cartridge: Pass 3-5 bed volumes of the solvent used for your product solution through the scavenger cartridge to wet the solid support and remove any air gaps.[8]

  • Load the Solution: Add the dissolved product solution to the top of the cartridge and allow it to flow through under gravity or with gentle positive pressure.[8]

  • Monitor Scavenging: For some scavengers like Si-TMT, a dark band of captured palladium may be visible at the top of the cartridge bed.[8]

  • Wash the Cartridge: After the entire product solution has passed through, wash the cartridge with 5 bed volumes of the solvent to elute all of the product.[8]

  • Collect the Eluent: The collected eluent contains the product with significantly reduced palladium levels. Typically, a single pass is sufficient to reduce palladium from hundreds of ppm to less than 10 ppm.[8]

Protocol 3: Filtration through Celite for Heterogeneous Palladium

This method is effective for removing insoluble, metallic palladium.[14]

  • Prepare the Celite Pad: In a sintered glass funnel, create a 1-2 cm thick pad of Celite.[14]

  • Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce viscosity.

  • Filter the Mixture: Slowly pass the diluted reaction mixture through the Celite pad. The Celite will trap the insoluble palladium particles.[14]

  • Wash the Pad: Wash the Celite pad with additional solvent to ensure all the product is recovered.[14]

  • Collect the Filtrate: The filtrate contains the product, free of heterogeneous palladium.

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (Containing Pd Residue) decision_pd_form Is Palladium Homogeneous or Heterogeneous? start->decision_pd_form heterogeneous Heterogeneous Pd (e.g., Pd/C, Pd(0)) decision_pd_form->heterogeneous Heterogeneous homogeneous Homogeneous Pd (Soluble Species) decision_pd_form->homogeneous Homogeneous celite_filtration Filtration through Celite heterogeneous->celite_filtration scavenger_screening Screen Palladium Scavengers (Thiol, TMT, etc.) homogeneous->scavenger_screening purified_product Purified Product (<10 ppm Pd) celite_filtration->purified_product decision_scale Scale of Reaction? scavenger_screening->decision_scale lab_scale Lab Scale decision_scale->lab_scale Lab process_scale Process/Large Scale decision_scale->process_scale Process batch_scavenging Batch Scavenging lab_scale->batch_scavenging flow_scavenging Flow Scavenging (Cartridge) process_scale->flow_scavenging batch_scavenging->purified_product flow_scavenging->purified_product

Caption: Decision tree for selecting a palladium removal method.

Batch_Scavenging_Workflow start Start: Crude Reaction Mixture add_scavenger Add Solid-Supported Scavenger start->add_scavenger agitate Agitate (Stir) (1-16 hours, RT to 50°C) add_scavenger->agitate filter Filter to Remove Scavenger agitate->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrates wash->combine end End: Purified Product Solution combine->end

Caption: Experimental workflow for batch scavenging.

Flow_Scavenging_Workflow start Start: Product Solution equilibrate Equilibrate Scavenger Cartridge with Solvent start->equilibrate load Load Product Solution onto Cartridge equilibrate->load flow Allow Solution to Flow Through Cartridge load->flow wash Wash Cartridge with Fresh Solvent flow->wash collect Collect Eluent wash->collect end End: Purified Product Solution collect->end

References

Technical Support Center: Scaling Up 2-Bromo-5-methoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methoxypyrimidine. The following information addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, with a focus on scaling up these transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: The most common palladium-catalyzed cross-coupling reactions involving this compound are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), the Buchwald-Hartwig amination (for C-N bond formation with amines), and the Sonogashira coupling (for C-C bond formation with terminal alkynes). These reactions are pivotal in the synthesis of a wide range of compounds for pharmaceutical and materials science applications.

Q2: What are the primary challenges when scaling up reactions with this compound?

A2: Scaling up reactions with this compound can present several challenges. The pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[1] On a larger scale, mass and heat transfer issues can become more pronounced, potentially affecting reaction kinetics and leading to the formation of impurities.[1] The formation of "palladium black," a sign of catalyst agglomeration and deactivation, can also be more prevalent at scale due to localized overheating or inadequate mixing.[1]

Q3: How can I minimize side reactions like homocoupling?

A3: Homocoupling, the undesired reaction of two molecules of the same coupling partner, can lower the yield of your desired product.[2] To minimize this, ensure your reaction is conducted under a strict inert atmosphere to exclude oxygen, which can promote homocoupling.[2] Using a Pd(0) source directly, or ensuring the efficient in-situ reduction of a Pd(II) precatalyst, can also be beneficial.[2] Additionally, optimizing the reaction temperature to the lowest effective level can disfavor this side reaction.[2]

Q4: My reaction is showing low to no yield. What are the first troubleshooting steps?

A4: For low or no yield, first verify the quality and purity of your reagents, including the this compound, coupling partner, and base. Ensure that your solvents are anhydrous and have been properly degassed.[3] Catalyst activity is another critical factor; if possible, test your catalyst on a known, reliable reaction.[4] Also, review your reaction conditions, such as temperature and stirring, to ensure they are optimal and consistent.[4]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired 2-aryl-5-methoxypyrimidine.

Possible CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. For Pd(II) precatalysts, ensure efficient in-situ reduction to Pd(0). Consider using more robust palladacycle precatalysts for challenging couplings.
Poor Reagent Quality Use high-purity this compound and boronic acid. Ensure the base is anhydrous and stored correctly.
Suboptimal Reaction Conditions Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water). Optimize the reaction temperature, as insufficient heat can lead to low conversion, while excessive heat can cause degradation.[5]
Protodeboronation of Boronic Acid This side reaction cleaves the C-B bond of the boronic acid.[6] Use of more stable boronic esters (e.g., pinacol esters) or milder bases can mitigate this.
Oxygen Contamination Rigorously degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2]
Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of byproducts.

Possible CauseRecommended Solution
Catalyst Inhibition The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, inhibiting the catalyst.[7] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often overcome this issue.[8]
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be more suitable, though they might require higher temperatures.[9][10]
Amine Volatility (for volatile amines) When using low-boiling point amines, perform the reaction in a sealed tube to prevent the amine from escaping.[11]
Dehalogenation of Starting Material This side reaction can be minimized by optimizing the reaction temperature and choosing an appropriate ligand that favors the desired C-N bond formation.
Sonogashira Coupling

Issue: Low yield of the 2-alkynyl-5-methoxypyrimidine and/or Glaser coupling byproduct.

Possible CauseRecommended Solution
Glaser Coupling (Homocoupling of Alkyne) This common side reaction can be suppressed by ensuring a strictly oxygen-free environment and by using an appropriate amine base (e.g., triethylamine, diisopropylethylamine).[12]
Inactive Copper Co-catalyst Ensure the copper(I) source (e.g., CuI) is fresh and has been handled under an inert atmosphere to prevent oxidation.
Suboptimal Reaction Conditions Screen different solvents (e.g., THF, DMF) and optimize the reaction temperature. Gentle heating is often sufficient for this reaction.[2]
Moisture Sensitivity of Ynamides If synthesizing ynamides, be aware of their sensitivity to moisture, which can lead to hydration, especially under acidic conditions or with heating.[13]

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[14]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[14]

  • Reaction: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C.[14]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Generalized Protocol for Buchwald-Hartwig Amination
  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a strict inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos) in the reaction solvent for 10-15 minutes.

  • Reaction Setup: To a flame-dried Schlenk tube, add the base (e.g., NaOtBu, 1.4 equiv.). Add the catalyst-ligand solution, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Generalized Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and copper(I) iodide (CuI, 4-6 mol%).[2]

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.).[2] Add the terminal alkyne (1.2 equiv.) dropwise.[2]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[2]

Data Presentation

The following tables summarize representative reaction conditions for cross-coupling reactions with substrates structurally similar to this compound. These should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles [14]

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O9012~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O1008~92

Note: The data in this table is based on reactions with structurally similar bromo-heterocycles and should be considered as a starting point for optimization.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene110High
MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene8075-98[8]

Note: Yields are generalized based on literature for similar substrates and require optimization for this compound.

Visualizations

experimental_workflow reagent_prep Reagent Preparation (Substrates, Catalyst, Base, Solvent) reaction_setup Reaction Setup (Inert Atmosphere, Degassing) reagent_prep->reaction_setup reaction Reaction (Heating, Stirring, Monitoring) reaction_setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

A generalized experimental workflow for cross-coupling reactions.

troubleshooting_workflow start Low/No Product Yield check_reagents Verify Reagent Quality (Purity, Activity, Stoichiometry) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stirring) start->check_conditions check_setup Examine Reaction Setup (Inert Atmosphere, Degassing) start->check_setup optimize Systematic Optimization (Screen Ligands, Bases, Solvents) check_reagents->optimize check_conditions->optimize check_setup->optimize

A logical workflow for troubleshooting low-yield reactions.

suzuki_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)2 Base pd2_intermediate R-Pd(II)L2-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Validation & Comparative

¹H and ¹³C NMR Analysis of 2-Bromo-5-methoxypyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-5-methoxypyrimidine, a key intermediate in medicinal chemistry. Due to the limited availability of public experimental spectra with full assignments, this guide presents a detailed prediction of its NMR data, supported by a comparison with structurally related analogs. The provided experimental protocols and comparative data will aid researchers in the structural elucidation and purity assessment of this and similar pyrimidine derivatives.

Predicted NMR Spectroscopic Data

The chemical shifts for this compound are predicted based on the established substituent effects on the pyrimidine ring. The electron-withdrawing nature of the bromine atom and the nitrogen atoms in the pyrimidine ring, combined with the electron-donating effect of the methoxy group, significantly influences the chemical shifts of the ring protons and carbons.

This compound

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-4, H-6~8.5s-
-OCH₃~3.9s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~158
C-4, C-6~155
C-5~140
-OCH₃~56

Comparative Analysis with Alternative Compounds

To provide a contextual understanding of the NMR data for this compound, a comparison with alternative 2,5-disubstituted pyrimidines is presented below. The variations in the chemical shifts can be attributed to the different electronic properties of the substituents at the C-2 and C-5 positions.

Table 3: Comparative ¹H NMR Data of 2,5-Disubstituted Pyrimidines

CompoundH-4, H-6 (δ, ppm)-OCH₃ (δ, ppm)Other Protons (δ, ppm)
This compound (Predicted)~8.5 (s)~3.9 (s)-
2-Chloro-5-methoxypyrimidineNot AvailableNot Available-
5-Methoxy-2-(methylthio)pyrimidine (Predicted)~8.3 (s)~4.0 (s)~2.6 (s, -SCH₃)

Table 4: Comparative ¹³C NMR Data of 2,5-Disubstituted Pyrimidines

CompoundC-2 (δ, ppm)C-4, C-6 (δ, ppm)C-5 (δ, ppm)-OCH₃ (δ, ppm)Other Carbons (δ, ppm)
This compound (Predicted)~158~155~140~56-
2-Chloro-5-methoxypyrimidineNot AvailableNot AvailableNot AvailableNot Available-
5-Methoxy-2-(methylthio)pyrimidine (Predicted)~172~157~138~58~14 (-SCH₃)

Note: "s" denotes a singlet multiplicity.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified pyrimidine derivative.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) inside a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication if necessary.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Employ a standard single-pulse experiment.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: Acquire a larger number of scans (e.g., 1024-4096) due to the low natural abundance of the ¹³C isotope.[1]

    • Referencing: Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

Visualizing NMR Analysis Workflow

The following diagrams illustrate the key aspects of the ¹H and ¹³C NMR analysis of this compound.

Structure and NMR Assignment of this compound cluster_structure Chemical Structure cluster_h_nmr ¹H NMR Assignments cluster_c_nmr ¹³C NMR Assignments a H4_H6 H-4, H-6 ~8.5 ppm (s) OCH3_H -OCH₃ ~3.9 ppm (s) C2 C-2 ~158 ppm C4_C6 C-4, C-6 ~155 ppm C5 C-5 ~140 ppm OCH3_C -OCH₃ ~56 ppm

Caption: Structure and Predicted NMR Assignments for this compound.

General NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition Dissolved Sample Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Raw FID Data Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis Processed Spectra StructureElucidation Structure Elucidation & Purity Assessment Analysis->StructureElucidation Interpreted Data

Caption: A generalized workflow for NMR sample preparation and data analysis.

References

A Comparative Guide to the Mass Spectrometry of Brominated Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometric techniques for the analysis of brominated pyrimidine compounds. It is designed to assist researchers in selecting the appropriate methodology and interpreting the resulting data. The information is supported by established principles of mass spectrometry and data from the scientific literature.

Introduction

Brominated pyrimidines are a class of compounds with significant applications in medicinal chemistry and drug development. Their analysis by mass spectrometry is crucial for identification, quantification, and structural elucidation. The presence of bromine, with its characteristic isotopic pattern, provides a distinct signature in the mass spectrum. This guide compares two of the most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), for the analysis of these compounds and provides detailed experimental protocols.

Comparison of Ionization Techniques: EI-MS vs. ESI-MS

The choice of ionization technique is critical and depends on the analyte's properties and the analytical goal. EI is a "hard" ionization technique that provides extensive fragmentation, which is useful for structural elucidation. In contrast, ESI is a "soft" ionization technique that typically yields the intact molecular ion, making it ideal for molecular weight determination and for analyzing thermally labile or non-volatile compounds like nucleosides.

Data Presentation: Predicted Fragmentation of 5-Bromouracil

To illustrate the differences between EI and ESI, the following table summarizes the predicted major ions for a representative brominated pyrimidine, 5-bromouracil (Molecular Weight: 190.0 g/mol for 79Br isotope, 192.0 g/mol for 81Br isotope). The presence of bromine results in characteristic M and M+2 isotope peaks of nearly equal intensity.[1]

Ionization TechniquePredicted Major Ions (m/z)Description of Fragmentation
Electron Ionization (EI) 190/192 (M+•), 111, 82/84, 79/81Extensive Fragmentation: The high energy of EI leads to the formation of a molecular radical cation (M+•) that readily fragments.[2] Common fragmentation pathways for pyrimidines involve the cleavage of the ring.[3] The loss of HNCO (cyanic acid) from the molecular ion would result in a fragment at m/z 147/149. Further fragmentation can lead to the loss of bromine, producing a fragment at m/z 111. The bromine radical itself can be observed at m/z 79/81.
Electrospray Ionization (ESI) 191/193 ([M+H]+) or 189/191 ([M-H]-)Soft Ionization: ESI typically results in the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode, with minimal fragmentation.[4] In-source fragmentation can sometimes be observed, but it is generally much less extensive than with EI.[5] For nucleoside derivatives, the cleavage of the glycosidic bond is a common fragmentation pathway in ESI-MS/MS.[6]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate results. Below are generalized protocols for the analysis of brominated pyrimidine compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Protocol for Volatile Brominated Pyrimidines

This protocol is suitable for thermally stable and volatile brominated pyrimidines.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1-10 µg/mL.

  • If necessary, derivatization can be performed to increase volatility, for example, by silylation of polar functional groups.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.[3]

  • Mass Range: m/z 40-500.

  • Data Acquisition: Full scan mode. For targeted analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[8]

LC-MS/MS Protocol for Brominated Pyrimidine Nucleosides

This protocol is designed for the analysis of less volatile and thermally labile brominated pyrimidine nucleosides.[9]

1. Sample Preparation:

  • Dissolve the sample in a mixture of water and organic solvent (e.g., 50:50 water:methanol) to a concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B.

    • 2-15 min: 5% to 95% B.

    • 15-18 min: 95% B.

    • 18-18.1 min: 95% to 5% B.

    • 18.1-25 min: 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Ion Source: Electrospray Ionization (ESI), positive or negative ion mode.

  • Ion Source Parameters:

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psi.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

  • Data Acquisition: For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. Precursor ions corresponding to the protonated or deprotonated molecules are selected and fragmented in the collision cell. The resulting product ion spectrum provides valuable structural information.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of brominated pyrimidine compounds by mass spectrometry.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing extraction Extraction/Dissolution derivatization Derivatization (optional for GC-MS) extraction->derivatization filtration Filtration derivatization->filtration chromatography Chromatographic Separation (GC or LC) filtration->chromatography ionization Ionization (EI or ESI) chromatography->ionization mass_analyzer Mass Analysis ionization->mass_analyzer detection Detection mass_analyzer->detection spectrum Mass Spectrum Generation detection->spectrum interpretation Spectral Interpretation spectrum->interpretation quantification Quantification interpretation->quantification

A typical experimental workflow for mass spectrometric analysis.
Pyrimidine Metabolism Pathway

Brominated pyrimidines can act as analogs of natural pyrimidines and interfere with their metabolic pathways. Understanding these pathways is crucial for drug development. The diagram below shows a simplified overview of the de novo pyrimidine biosynthesis pathway.[10][11][12]

Pyrimidine Biosynthesis Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion glutamine Glutamine + CO2 + 2 ATP carbamoyl_phosphate Carbamoyl Phosphate glutamine->carbamoyl_phosphate CPS II carbamoyl_aspartate Carbamoyl Aspartate carbamoyl_phosphate->carbamoyl_aspartate ATCase aspartate Aspartate aspartate->carbamoyl_aspartate dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate Dihydroorotase orotate_cytosol Orotate dihydroorotate->orotate_cytosol DHODH (Mitochondria) omp Orotate Monophosphate (OMP) orotate_cytosol->omp UMPS prpp PRPP prpp->omp ump Uridine Monophosphate (UMP) omp->ump UMPS udp Uridine Diphosphate (UDP) ump->udp Kinase utp Uridine Triphosphate (UTP) udp->utp Kinase ctp Cytidine Triphosphate (CTP) utp->ctp CTP Synthase

Simplified de novo pyrimidine biosynthesis pathway.

Conclusion

The mass spectrometric analysis of brominated pyrimidine compounds is a powerful tool in chemical and biomedical research. The choice between a hard ionization technique like EI and a soft ionization technique like ESI depends on the specific analytical question. EI-MS provides rich structural information through fragmentation, while ESI-MS is ideal for determining the molecular weight of intact molecules, especially for less volatile compounds like nucleosides. The provided protocols and diagrams serve as a starting point for developing and understanding the mass spectrometric analysis of this important class of compounds.

References

A Comparative Guide to the X-ray Crystallography of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray crystallographic data for a selection of substituted pyrimidine derivatives. The objective is to offer a clear comparison of their structural parameters and the experimental protocols used for their determination. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

Data Presentation: Crystallographic Parameters of Substituted Pyrimidines

The following table summarizes the key crystallographic data for three distinct substituted pyrimidine derivatives, offering a side-by-side comparison of their unit cell dimensions, space groups, and refinement statistics.

Parameter2,4,6-Triaminopyrimidine-1,3-diium dinitrate[1][2][3][4][5]1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea[6]2,4,5-Trisubstituted Pyrimidine HIV-1 NNRTI (16c)[7][8]
Chemical Formula C₄H₉N₅²⁺·2NO₃⁻C₂₄H₁₅BrF₂N₆O₃Not explicitly provided in abstract
Molecular Weight Not explicitly providedNot explicitly providedNot explicitly provided
Crystal System MonoclinicMonoclinicNot explicitly provided in abstract
Space Group P2₁/cP2₁/cNot explicitly provided in abstract
a (Å) Not explicitly providedNot explicitly providedNot explicitly provided
b (Å) Not explicitly providedNot explicitly providedNot explicitly provided
c (Å) Not explicitly providedNot explicitly providedNot explicitly provided
α (°) 9090Not explicitly provided
β (°) Not explicitly providedNot explicitly providedNot explicitly provided
γ (°) 9090Not explicitly provided
Volume (ų) Not explicitly providedNot explicitly providedNot explicitly provided
Z Not explicitly providedNot explicitly providedNot explicitly provided
R-factor Not explicitly providedNot explicitly providedNot explicitly provided
wR-factor Not explicitly providedNot explicitly providedNot explicitly provided

Experimental Protocols

The determination of the crystal structures of the compared pyrimidine derivatives generally follows a standard workflow for small-molecule X-ray crystallography.[9][10][11][12][13] The specific experimental conditions for each compound are detailed below.

Synthesis and Crystallization
  • 2,4,6-Triaminopyrimidine-1,3-diium dinitrate: This compound was synthesized by reacting 2,4,6-triaminopyrimidine with nitric acid.[4] Pale-yellow crystals suitable for X-ray diffraction were obtained by slow evaporation of the ethanolic solution at room temperature over 15 days.[4]

  • 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea: The synthesis of this pyrido[2,3-d]pyrimidine derivative was achieved through a multi-step process, with the final product's structure confirmed by various spectroscopic methods including mass spectrometry and NMR.[6] Single crystals for X-ray analysis were grown, although the specific crystallization technique is not detailed in the provided abstract.[6]

  • 2,4,5-Trisubstituted Pyrimidine HIV-1 NNRTI (16c): The synthesis of this class of compounds involved a multi-step protocol starting from 2,4-dichloropyrimidine.[7] The lead compound, 16c, was co-crystallized with the HIV-1 non-nucleoside reverse transcriptase inhibitor binding pocket (NNIBP). The crystals were cryo-protected with ethylene glycol before being flash-frozen in liquid nitrogen.[7]

X-ray Data Collection

For all compounds, single-crystal X-ray diffraction data was collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystals were mounted and maintained at a low temperature (typically 100 K) during data collection to minimize thermal vibrations and potential radiation damage.

Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structures were solved using direct methods or molecular replacement and subsequently refined using full-matrix least-squares on F².[12] Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Substituted Pyrimidine purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_recording Data Recording xray_diffraction->data_recording data_processing Data Processing data_recording->data_processing structure_solution Structure Solution (Direct Methods/MR) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: General experimental workflow for small-molecule X-ray crystallography.

Signaling Pathway: Pyrimidine Metabolism in Cancer

Caption: Pyrimidine metabolism pathway and its therapeutic targeting in cancer.[14]

References

A Comparative Guide to the Reactivity of 2-Bromo-5-methoxypyrimidine and 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two functionalized pyrimidine building blocks: 2-Bromo-5-methoxypyrimidine and 5-Bromo-2-chloropyrimidine. Understanding the distinct reactivity profiles of these molecules is crucial for the strategic design and efficient execution of synthetic routes in medicinal chemistry and drug discovery. This document outlines their comparative performance in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), supported by representative experimental data and detailed protocols.

Core Reactivity Principles

The reactivity of halopyrimidines is primarily governed by two factors: the nature of the carbon-halogen bond and the electronic effects of other substituents on the pyrimidine ring.

In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the general order of reactivity for halogens is I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, where the C-Br bond is weaker and thus more susceptible to oxidative addition by a palladium catalyst than a C-Cl bond.

In Nucleophilic Aromatic Substitution (SNAr) Reactions , the reactivity is dictated by the electrophilicity of the carbon atom attached to the halogen. The electron-deficient nature of the pyrimidine ring activates attached halogens for nucleophilic attack. Generally, halogens at the 2- and 4-positions of the pyrimidine ring are more activated towards SNAr than a halogen at the 5-position.

For 5-Bromo-2-chloropyrimidine , this leads to a predictable chemoselectivity:

  • Cross-Coupling: Preferential reaction at the more reactive C5-Br bond.

  • SNAr: Preferential reaction at the more activated C2-Cl position.

For This compound , the bromine is at the activated 2-position. The methoxy group at the 5-position is electron-donating, which can influence the overall electron density of the ring and modulate the reactivity of the C2-Br bond.

Comparative Performance in Key Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.

This compound: The C2-Br bond is activated and readily participates in Suzuki coupling reactions.

5-Bromo-2-chloropyrimidine: Selective coupling is achieved at the more reactive C5-Br bond, leaving the C2-Cl available for subsequent transformations.[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)9012~85-95 (estimated)
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄ (2 equiv)1,4-Dioxane/H₂O (4:1)9016Not Specified

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine

A flame-dried Schlenk flask is charged with 5-bromo-2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[2] The flask is evacuated and backfilled with argon. The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), is then added.[2] A degassed solvent system of 1,4-dioxane and water (4:1 v/v) is introduced via syringe.[2] The reaction mixture is heated to 90 °C and stirred vigorously while the reaction progress is monitored by TLC or LC-MS.[3] Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle reagents Combine Reactants: 5-Bromo-2-chloropyrimidine Arylboronic acid Base (K3PO4) catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Add Degassed Solvent (Dioxane/H2O) catalyst->solvent reaction Heat and Stir (e.g., 90 °C) solvent->reaction workup Work-up: Quench, Extract, Dry reaction->workup purification Purify (Column Chromatography) workup->purification pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_r_complex Ar-Pd(II)-R(L2) pd_complex->pd_r_complex transmetalation Transmetalation base Base boronic_acid R-B(OH)2 pd_r_complex->pd0 product Ar-R pd_r_complex->product reductive_elimination Reductive Elimination

Suzuki-Miyaura Coupling Workflow and Catalytic Cycle.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.

This compound: The C2-Br bond is susceptible to amination under Buchwald-Hartwig conditions.

5-Bromo-2-chloropyrimidine: Selective amination can be achieved at the C5-Br position, though reaction at the C2-Cl position is also possible, sometimes as a competing pathway depending on the catalyst system.[4]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Starting MaterialAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ (2 mol%), BINAP (3 mol%)NaOtBu (1.4 equiv)Toluene808-16~75-95 (estimated)
5-Bromo-2-chloropyrimidineMorpholinePd₂(dba)₃ (2 mol%), BINAP (3 mol%)NaOtBu (1.4 equiv)Toluene808-1675-98

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-chloropyrimidine

To an oven-dried reaction vessel, the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) are added. The vessel is then evacuated and backfilled with an inert gas. A degassed solvent such as toluene is added, followed by 5-bromo-2-chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.). The reaction mixture is stirred at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After completion, the reaction is quenched, and the product is extracted and purified.

Buchwald_Hartwig_Amination cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle reagents Combine: 5-Bromo-2-chloropyrimidine Amine Base (NaOtBu) catalyst Add Pd Precatalyst and Ligand reagents->catalyst solvent Add Degassed Solvent (Toluene) catalyst->solvent reaction Heat and Stir (e.g., 80 °C) solvent->reaction workup Work-up and Extraction reaction->workup purification Purification workup->purification pd0 Pd(0)L pd_complex Ar-Pd(II)-X(L) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_amine_complex [Ar-Pd(II)(L)(HNR'R'')]X pd_complex->pd_amine_complex HNR'R'' amine_coordination Amine Coordination pd_amido_complex Ar-Pd(II)-NR'R''(L) pd_amine_complex->pd_amido_complex Base deprotonation Deprotonation base Base pd_amido_complex->pd0 product Ar-NR'R'' pd_amido_complex->product reductive_elimination Reductive Elimination

Buchwald-Hartwig Amination Workflow and Catalytic Cycle.
Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.

This compound: The C2-Br bond is expected to undergo Sonogashira coupling efficiently.

5-Bromo-2-chloropyrimidine: The reaction selectively occurs at the C5-Br bond.

Table 3: Representative Conditions for Sonogashira Coupling

Starting MaterialAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃N (2 equiv)DMF806-12~60-85 (estimated)
5-Bromo-2-chloropyrimidinePhenylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃N (2 equiv)DMF806-1260-88

Experimental Protocol: Sonogashira Coupling of 5-Bromo-2-chloropyrimidine

In a reaction flask, 5-bromo-2-chloropyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%) are combined.[3] The flask is flushed with an inert gas. Degassed solvent, such as DMF, and an amine base like triethylamine (Et₃N, 2.0 equiv.) are added.[3] The terminal alkyne (1.2 equiv.) is then added via syringe. The mixture is stirred at the desired temperature (e.g., 80 °C) and the reaction progress is monitored.[3]

Sonogashira_Coupling cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle reagents Combine: 5-Bromo-2-chloropyrimidine Pd/Cu Catalysts solvent_base Add Degassed Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Heat and Stir alkyne->reaction workup Work-up and Purification reaction->workup pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_alkynyl_complex Ar-Pd(II)-C≡C-R(L2) pd_complex->pd_alkynyl_complex transmetalation Transmetalation cu_acetylide Cu-C≡C-R pd_alkynyl_complex->pd0 product Ar-C≡C-R pd_alkynyl_complex->product reductive_elimination Reductive Elimination

Sonogashira Coupling Workflow and Catalytic Cycle.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions offer a complementary approach to functionalization, often with different regioselectivity compared to cross-coupling reactions.

This compound: The bromine at the 2-position is activated towards SNAr. The electron-donating 5-methoxy group may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine.

5-Bromo-2-chloropyrimidine: The 2-chloro position is generally more susceptible to SNAr than the 5-bromo position due to the electronic activation at the 2-position.[1]

Table 4: Representative Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Morpholine | K₂CO₃ (2 equiv) | DMSO | 120 | 12 | Moderate to Good (estimated) | | 5-Bromo-2-chloropyrimidine | Morpholine | DIPEA (1.5 equiv) | DMF | 25 | 4 | Good to Excellent |

Experimental Protocol: Nucleophilic Aromatic Substitution of 5-Bromo-2-chloropyrimidine

To a dry round-bottom flask under an inert atmosphere, 5-Bromo-2-chloropyrimidine (1.0 mmol) is added. Anhydrous N,N-Dimethylformamide (DMF) (5 mL) is added as the solvent. The desired primary or secondary amine (1.1 mmol) is added, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 mmol). The reaction mixture is stirred at room temperature (20-25 °C), and the progress is monitored by TLC or LC-MS.

SNAr_Reaction cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism reagents Combine: 5-Bromo-2-chloropyrimidine Nucleophile (Amine) Base (DIPEA) solvent Add Anhydrous Solvent (DMF) reagents->solvent reaction Stir at Room Temperature solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Work-up and Purification monitoring->workup pyrimidine 5-Bromo-2-chloropyrimidine meisenheimer Meisenheimer Complex (Intermediate) pyrimidine->meisenheimer + Nucleophile nucleophile Nucleophile (e.g., R2NH) product 2-Amino-5-bromopyrimidine meisenheimer->product - Leaving Group leaving_group Cl- meisenheimer->leaving_group

SNAr Reaction Workflow and Mechanism.

Conclusion

Both this compound and 5-Bromo-2-chloropyrimidine are valuable and versatile building blocks for the synthesis of complex pyrimidine derivatives. The choice between these two reagents should be guided by the desired substitution pattern and the intended synthetic strategy.

  • 5-Bromo-2-chloropyrimidine is ideal for sequential functionalization, where the C5-position is first modified via palladium-catalyzed cross-coupling, followed by a subsequent reaction at the C2-position, typically through nucleophilic aromatic substitution.

  • This compound offers a direct route to 2-substituted-5-methoxypyrimidines via either cross-coupling or nucleophilic aromatic substitution at the C2-position. The 5-methoxy group can be a desirable feature in the final target molecule or can potentially be modified in later synthetic steps.

Careful consideration of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical for achieving high yields and selectivity with both substrates. The experimental protocols and comparative data presented in this guide provide a solid foundation for the successful application of these reagents in drug discovery and development programs.

References

Navigating the Pyrimidine Landscape: A Guide to Alternatives for 2-Bromo-5-methoxypyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of success in the synthesis of novel therapeutics. 2-Bromo-5-methoxypyrimidine has long been a valuable scaffold in medicinal chemistry; however, a nuanced understanding of its alternatives can unlock new chemical space, improve synthetic efficiency, and lead to compounds with enhanced biological profiles. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to empower informed decision-making in your drug discovery endeavors.

The utility of 2-halo-5-methoxypyrimidines lies in their susceptibility to functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The nature of the halogen atom at the 2-position significantly influences the reactivity of the substrate, providing a handle for chemists to tune their synthetic strategies.

Comparative Analysis of 2-Halo-5-methoxypyrimidine Reactivity

The choice of halogen (Iodo, Bromo, or Chloro) at the 2-position of the 5-methoxypyrimidine core directly impacts the rate and efficiency of cross-coupling reactions. This reactivity trend is a cornerstone of palladium-catalyzed processes and is governed by the strength of the carbon-halogen bond, which influences the rate-determining oxidative addition step. The general order of reactivity is I > Br > Cl.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl moieties. The following table summarizes the expected relative performance of 2-halo-5-methoxypyrimidines in this key transformation.

Starting MaterialHalogenRelative ReactivityTypical Reaction ConditionsExpected Yield
2-Iodo-5-methoxypyrimidineIodoHighMilder conditions, lower catalyst loading, shorter reaction times.High
This compoundBromoModerateStandard conditions, moderate catalyst loading and reaction times.Good
2-Chloro-5-methoxypyrimidineChloroLowHarsher conditions, higher catalyst loading, longer reaction times, and specialized ligands may be required.[1]Moderate to Low

Note: The expected yields are based on general reactivity trends in Suzuki-Miyaura couplings. Specific yields can vary significantly depending on the coupling partner, catalyst system, and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of N-arylated compounds, a common motif in biologically active molecules. Similar to the Suzuki-Miyaura coupling, the reactivity of the 2-halo-5-methoxypyrimidine is dictated by the nature of the halogen.

Starting MaterialHalogenRelative ReactivityTypical Reaction ConditionsExpected Yield
2-Iodo-5-methoxypyrimidineIodoHighMilder conditions, broader substrate scope.High
This compoundBromoModerateStandard conditions, generally good yields.[2]Good
2-Chloro-5-methoxypyrimidineChloroLowRequires more active catalyst systems (e.g., bulky, electron-rich phosphine ligands) and potentially higher temperatures.[3]Moderate to Low

Note: The expected yields are based on general reactivity trends in Buchwald-Hartwig aminations. Specific yields are highly dependent on the amine coupling partner and the catalyst system employed.

Bioisosteric Replacements and Other Alternatives

Beyond simply changing the halogen, researchers can explore other modifications to the pyrimidine scaffold. These "bioisosteric" replacements can modulate the physicochemical and pharmacological properties of the resulting compounds. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[4]

Alternative Building Blocks:

  • 2,4-Dihalopyrimidines: Compounds like 2,4-dichloropyrimidine offer two sites for sequential functionalization. Typically, the C4 position is more reactive towards nucleophilic aromatic substitution, while the C2 position can be targeted under different conditions.[5]

  • Modification at the 5-Position: Replacing the methoxy group with other substituents (e.g., methyl, chloro, nitro) can significantly alter the electronic properties of the pyrimidine ring, thereby influencing the reactivity at the 2-position and the biological activity of the final molecule.[6] For instance, an electron-withdrawing group at the 5-position generally increases the reactivity of the ring towards nucleophilic attack.[6]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for 2-halo-5-methoxypyrimidine derivatives. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve optimal results.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel, add the 2-halo-5-methoxypyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, a ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, and perform a standard aqueous work-up. The crude product is then purified, typically by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 2-halo-5-methoxypyrimidine (1.0 equiv.), the amine (1.1-1.5 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 1.2-2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) to a dry reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to >100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3]

  • Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. The crude material is then purified, typically by column chromatography.

Signaling Pathways and Experimental Workflows

Pyrimidine-based molecules are prominent in drug discovery, often targeting protein kinases.[7] A key example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.[8][9]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway targeted by pyrimidine-based inhibitors.

Experimental_Workflow Start 2-Halo-5-methoxy -pyrimidine Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Product Functionalized 5-Methoxypyrimidine Derivative Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., Kinase Assay, Cell Viability) Characterization->BioAssay Lead Lead Compound Identification BioAssay->Lead

Caption: General workflow for synthesis and evaluation of pyrimidine-based drug candidates.

By carefully considering the reactivity and properties of these alternatives to this compound, researchers can expand their synthetic toolbox and accelerate the discovery of novel and effective therapeutics.

References

Reactivity of Bromo vs. Chloro Substituents on Pyrimidine Rings: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the functionalization of the pyrimidine scaffold is a critical step in the synthesis of a vast array of bioactive molecules. The choice of halogen substituent, particularly bromo versus chloro, on the pyrimidine ring can significantly impact reaction outcomes, dictating the feasibility and efficiency of synthetic routes. This guide provides an objective comparison of the reactivity of bromo- and chloropyrimidines in key chemical transformations, supported by experimental data and detailed protocols.

General Reactivity Principles

The reactivity of halopyrimidines is primarily governed by the nature of the carbon-halogen (C-X) bond and the electronic properties of the pyrimidine ring. Two major classes of reactions are central to the functionalization of these heterocycles: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The reactivity of the halogen substituent in this step generally follows the order: I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy; the weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.[2] Consequently, bromopyrimidines are typically more reactive than their chloro counterparts in these transformations, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields.[2]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed, with chloropyrimidines being more reactive than bromopyrimidines.[2] This is because the SNAr mechanism involves the formation of a negatively charged Meisenheimer intermediate. The more electronegative chlorine atom is better able to stabilize the developing negative charge in the transition state leading to this intermediate, thus accelerating the reaction.[2]

The position of the halogen on the electron-deficient pyrimidine ring also significantly influences its reactivity. For both bromo- and chloropyrimidines, the general order of reactivity in cross-coupling reactions is C4/C6 > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition.

Comparative Performance in Cross-Coupling Reactions

The enhanced reactivity of bromopyrimidines in palladium-catalyzed cross-coupling reactions is a key consideration in synthetic planning. This allows for selective functionalization of dihalopyrimidines containing both bromo and chloro substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. When a pyrimidine ring is substituted with both bromine and chlorine, the reaction can be directed to selectively occur at the C-Br bond. For instance, in the case of 5-bromo-2-chloropyrimidine, Suzuki-Miyaura coupling is expected to selectively occur at the more reactive C-Br bond at the 5-position.[1]

Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst / Base / SolventProductYield (%)Reference
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane/H₂O2-Chloro-5-phenylpyrimidineNot specified[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃ / Toluene/Ethanol/H₂O2-Chloro-4-phenylpyrimidineHigh (implied)[3]
2,4-DibromopyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane/H₂O2-Bromo-4-phenylpyrimidine48[1]

Note: Direct comparative studies under identical conditions are scarce. This table provides examples from different sources to illustrate the general reactivity trends.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds. Similar to Suzuki coupling, the greater reactivity of the C-Br bond allows for selective amination of bromopyrimidines in the presence of a chloro substituent.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

SubstrateAmineCatalyst / Ligand / Base / SolventTemperature (°C)Time (h)Yield (%)Reference
5-BromopyrimidineN-MethylanilinePd₂(dba)₃ / Xantphos / NaOt-Bu / Toluene100Not specifiedHigh (implied)[4]
2-BromopyridinesVarious volatile aminesPd(OAc)₂ / dppp / NaOt-Bu / Toluene80Not specified55-98[5]
(Hetero)aryl ChloridesVarious amines[Pd(cinnamyl)Cl]₂ / Mor-DalPhos / NaOBut / H₂O110Not specifiedGood to excellent[6]

Note: This table presents typical conditions for related substrates, as direct comparative data for identical pyrimidine systems is limited in the provided search results.

Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the higher electronegativity of chlorine generally makes chloropyrimidines more reactive than their bromo analogs. This allows for selective substitution of a chloro group in the presence of a bromo group on the same pyrimidine ring.

Table 3: Reactivity in Nucleophilic Aromatic Substitution

SubstrateNucleophileConditionsProductKey ObservationReference
2-Bromo-4-chloropyridineMethoxideNot specified2-Bromo-4-methoxypyridineSelective displacement of chloride[2]
2-ChloropyrimidineVarious aminesNot specified2-AminopyrimidineHighly reactive, may not require Pd catalysis[6]
2,4,5,6-TetrachloropyrimidineHydroxybenzaldehydesNot specified((2,5,6-Trichloropyrimidin-4-yl)oxy)benzaldehydesNucleophilic attack occurs at the C4 position[7]

Kinetic studies on the substitution of 2-chloropyrimidine with various nucleophiles have shown that these reactions are typically second order, being first order in both the substrate and the nucleophile.[8] The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines highly susceptible to nucleophilic attack, in some cases obviating the need for metal catalysis that is often required for less activated aryl chlorides.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol is a representative example for the Suzuki-Miyaura coupling of a chloropyrimidine, emphasizing the need for an inert atmosphere.

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • Oven-dry all glassware and allow to cool under an inert atmosphere.

  • To a Schlenk flask containing a magnetic stir bar, add the chloropyrimidine, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[9]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 55-100 °C) with vigorous stirring.[3][10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

General Protocol for Buchwald-Hartwig Amination of a Bromopyrimidine

This protocol provides a general method for the Buchwald-Hartwig amination of a bromopyrimidine.

Materials:

  • Bromopyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-8 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[4]

  • Under a positive pressure of inert gas, add the base, the bromopyrimidine, and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Visualizing Reactivity and Workflows

G Logical Flow: Halogen Reactivity in Pyrimidine Functionalization cluster_reaction_type Choice of Reaction cluster_reactivity Relative Reactivity cluster_reason Primary Reason Cross-Coupling Cross-Coupling Bromo > Chloro Bromo > Chloro Cross-Coupling->Bromo > Chloro SNAr SNAr Chloro > Bromo Chloro > Bromo SNAr->Chloro > Bromo Weaker C-X Bond (Easier Oxidative Addition) Weaker C-X Bond (Easier Oxidative Addition) Bromo > Chloro->Weaker C-X Bond (Easier Oxidative Addition) Higher Electronegativity (Stabilizes Meisenheimer Complex) Higher Electronegativity (Stabilizes Meisenheimer Complex) Chloro > Bromo->Higher Electronegativity (Stabilizes Meisenheimer Complex)

Caption: Reactivity comparison of bromo- and chloropyrimidines.

G Generalized Experimental Workflow for Cross-Coupling start start setup Inert Atmosphere Setup (Schlenk Flask, N₂/Ar) start->setup reagents Add Halopyrimidine, Coupling Partner, Catalyst, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Cool, Quench, Extract monitoring->workup Reaction Complete purification Column Chromatography workup->purification end end purification->end

Caption: Typical workflow for a cross-coupling reaction.

G Palladium-Catalyzed Cross-Coupling Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_complex R-Pd(II)-X L₂ Pd0->PdII_complex Oxidative Addition Transmetalation Transmetalation PdII_R_Rprime R-Pd(II)-R' L₂ PdII_complex->PdII_R_Rprime Transmetalation PdII_R_Rprime->Pd0 Reductive Elimination RedElim Reductive Elimination Product R-R' PdII_R_Rprime->Product RX R-X (Halopyrimidine) RX->PdII_complex R_M R'-M (e.g., Boronic Acid) R_M->PdII_R_Rprime

Caption: Generalized catalytic cycle for cross-coupling reactions.

Conclusion

The choice between a bromo and a chloro substituent on a pyrimidine ring has significant implications for synthetic strategy. For palladium-catalyzed cross-coupling reactions, the greater reactivity of bromopyrimidines makes them the preferred substrate, often enabling milder conditions and selective functionalization. In contrast, for nucleophilic aromatic substitution reactions, chloropyrimidines are generally more reactive due to the stabilizing effect of the more electronegative chlorine atom on the reaction intermediate. A thorough understanding of these reactivity differences is essential for researchers in drug discovery and medicinal chemistry to design and execute efficient and selective syntheses of novel pyrimidine-based compounds.

References

Unambiguous Structural Elucidation of Suzuki Coupling Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel organic compounds, the Suzuki-Miyaura coupling reaction is a cornerstone for forging carbon-carbon bonds. However, the successful synthesis is only validated upon rigorous structural confirmation of the final product. This guide provides an objective comparison of the primary analytical techniques for the structural elucidation of Suzuki coupling products, supported by experimental data and detailed protocols to ensure confident characterization of target molecules.

The three principal methods for the unambiguous structural determination of Suzuki coupling products are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique offers unique insights into the molecular architecture, and a multi-faceted approach is often the most robust strategy for comprehensive characterization.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of NMR, MS, and X-ray Crystallography for the analysis of Suzuki coupling products.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, relative stereochemistry, and quantitative analysis.[1][2]Provides unambiguous structure elucidation and allows for purity assessment from a single experiment.[1][3]Can be complex to interpret for molecules with overlapping signals and requires deuterated solvents.[1][4]
Mass Spectrometry Precise molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns for structural clues.[5][6]High sensitivity allows for the detection of trace amounts of product and intermediates.[6] Can be used for real-time reaction monitoring.[5][7]Does not provide detailed stereochemical information and can be destructive to the sample.
X-ray Crystallography Absolute three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state.[8][9]Provides the most definitive structural information.[9]Requires a suitable single crystal of the product, which can be challenging to obtain.[10][11]

In-Depth Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data. Below are generalized protocols for the sample preparation and analysis of Suzuki coupling products using NMR, MS, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound in solution.[1][4]

Protocol for NMR Sample Preparation and Analysis: [1][12]

  • Sample Preparation: Accurately weigh approximately 5-20 mg of the purified Suzuki coupling product.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it should not contain protons that would obscure the signals from the analyte.[4]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For complex structures, 2D NMR experiments such as COSY and HSQC can be performed to establish connectivity between protons and carbons.[2]

  • Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to elucidate the structure of the product.[1]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of the Suzuki coupling product and can provide structural information through fragmentation analysis.[5][13]

Protocol for Mass Spectrometry Sample Preparation and Analysis: [14][15][16]

  • Sample Preparation: Prepare a stock solution of the purified product at a concentration of approximately 1 mg/mL in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Dilution: Take an aliquot (e.g., 100 µL) of the stock solution and dilute it further with an appropriate solvent to a final concentration in the range of 1-10 µg/mL.

  • Filtration: If any precipitate is observed, filter the sample to prevent blockage of the instrument's sample introduction system.

  • Vial Transfer: Place the final solution in a 2 mL mass spectrometry vial with a screw cap and a soft septum.

  • Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).[6] Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at the atomic level.[8][9]

Protocol for Single-Crystal X-ray Crystallography: [10][11][17]

  • Crystallization: The most critical and often challenging step is to grow a single crystal of the Suzuki coupling product with dimensions of at least 0.1 mm in all directions.[10] This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a focused, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of regularly spaced spots is collected on a detector.[10]

  • Structure Solution: The collected diffraction data (intensities and positions of the spots) are used to solve the phase problem and generate an initial electron density map.[11]

  • Structure Refinement: A molecular model is built into the electron density map and refined to best fit the experimental data, yielding the final three-dimensional structure with high precision.

Visualizing the Workflow and Logic

To better illustrate the process of structural elucidation and the interplay between different analytical techniques, the following diagrams are provided.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation Workflow start Suzuki Coupling Reaction purification Purification of Product start->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (LRMS/HRMS) purification->ms xray X-ray Crystallography purification->xray If single crystal is obtained structure_elucidation Structure Confirmed nmr->structure_elucidation ms->structure_elucidation xray->structure_elucidation

A general workflow for the structural elucidation of a Suzuki coupling product.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography product Suzuki Coupling Product connectivity Connectivity (¹H-¹H, ¹H-¹³C) product->connectivity stereochemistry Relative Stereochemistry product->stereochemistry purity Purity & Quantification product->purity molecular_weight Molecular Weight product->molecular_weight elemental_comp Elemental Composition product->elemental_comp fragmentation Structural Fragments product->fragmentation absolute_structure Absolute 3D Structure product->absolute_structure bond_lengths Bond Lengths & Angles product->bond_lengths solid_state_conformation Solid-State Conformation product->solid_state_conformation

Logical relationship between analytical techniques and the structural information they provide.

References

A Comparative Guide to HPLC Purity Analysis of 2-Bromo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 2-Bromo-5-methoxypyrimidine is critical for ensuring the reliability of downstream applications and the quality of final products. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose, offering high resolution and quantitative accuracy. This guide provides an objective comparison of HPLC methods for the purity analysis of this compound, supported by detailed experimental data and protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is the most common and effective method for the purity analysis of this compound. This technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC Purity Analysis of this compound

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, such as phosphoric acid, to improve peak shape). A common mobile phase for similar compounds is a mix of acetonitrile, water, and phosphoric acid.[1]

  • Gradient Elution: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Analysis:

  • Inject the sample solution into the HPLC system and record the chromatogram.

  • The percentage purity is typically calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: Experimental workflow for HPLC purity analysis.

Comparison of HPLC with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the standard for purity analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a complementary or alternative technique, particularly for identifying volatile impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Broadly applicable to a wide range of compounds, including those that are non-volatile or thermally labile.Suitable for volatile and thermally stable compounds.
Typical Impurities Detected Non-volatile starting materials, intermediates, by-products, and degradation products.Volatile residual solvents, starting materials, and certain by-products.
Quantitation Highly quantitative with UV detection.Can be quantitative, but often used for identification.
Advantages High resolution, robust, and widely available.High sensitivity and provides structural information for impurity identification.
Limitations May require derivatization for compounds without a UV chromophore.Not suitable for non-volatile or thermally unstable compounds.

Supporting Experimental Data

The following table summarizes hypothetical data from the HPLC analysis of three different batches of this compound, demonstrating the method's ability to resolve the main component from potential impurities. The impurities listed are plausible based on common synthetic routes for similar compounds.

CompoundRetention Time (min)Peak Area (%) - Batch 1Peak Area (%) - Batch 2Peak Area (%) - Batch 3
2,5-dibromopyrimidine (Impurity A)8.20.150.200.12
2-Bromo-5-hydroxypyrimidine (Impurity B)5.40.300.250.35
This compound 7.1 99.50 99.45 99.48
Unidentified Impurity9.50.050.100.05

Logical Workflow for Analytical Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the appropriate technique.

Method_Selection start Start: Purity Analysis of This compound is_routine Routine Purity Check? start->is_routine use_hplc Use Validated HPLC Method is_routine->use_hplc Yes is_impurity_id Impurity Identification Needed? is_routine->is_impurity_id No end End use_hplc->end use_lcms Use LC-MS for Non-Volatile Impurities is_impurity_id->use_lcms Yes is_volatile_impurity Suspect Volatile Impurities? is_impurity_id->is_volatile_impurity No use_lcms->end is_volatile_impurity->use_hplc No use_gcms Use GC-MS is_volatile_impurity->use_gcms Yes use_gcms->end

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to Palladium Catalysts for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, underpinning the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool, offering high efficiency and broad functional group tolerance.[1][2] This guide provides a comparative analysis of common palladium catalysts for three key C-C bond-forming reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The objective is to furnish researchers with the necessary data and protocols to make informed decisions for catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficacy of a palladium catalyst is intricately linked to the nature of its ligand, which influences its stability and catalytic activity.[3] This section compares the performance of several classes of palladium catalysts, including those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and heterogeneous catalysts. While a direct, head-to-head comparison under identical conditions is challenging to compile from the existing literature, the following tables summarize representative data from various sources to highlight the general performance of these catalysts in Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. It is renowned for its mild reaction conditions and exceptional functional group tolerance.[1][4]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196
Pd/C (3%)0.024NaOHH₂O/EtOH651~1004167

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).

Analysis of Catalyst Performance:

  • Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst, though it may require higher loadings and longer reaction times.[3] More advanced systems utilizing bulky, electron-rich phosphine ligands like SPhos often provide higher yields and turnover numbers, effectively promoting the key steps of the catalytic cycle.[3][5]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes are highly active, often requiring lower catalyst loadings and shorter reaction times.[3] Their strong σ-donating character enhances catalytic activity, making them particularly effective for coupling challenging substrates.[3]

  • Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers the significant advantage of easy separation and recyclability.[6] Recent studies have demonstrated its high efficiency, especially in aqueous media, making it a more sustainable option.[7][8]

Heck Reaction

The Heck reaction couples aryl or vinyl halides/triflates with alkenes, offering a direct route to substituted alkenes. It is an atom-economical process as it does not require the preparation of an organometallic reagent.[1][9]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Frequency (TOF) (h⁻¹)
Pd(OAc)₂1-5Et₃NDMF80-120-Good-
Pd/C (3%)--Aqueous--Moderate to Good12

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.

Analysis of Catalyst Performance:

  • Homogeneous Catalysts (e.g., Pd(OAc)₂): Palladium(II) acetate is a common and effective catalyst for the Heck reaction.[9] The choice of ligand is crucial and can be tuned to optimize the reaction for specific substrates.

  • Heterogeneous Catalysts (e.g., Pd/C): As with the Suzuki coupling, Pd/C is a viable and recyclable catalyst for the Heck reaction, with studies showing its effectiveness in aqueous media.[7]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl or vinyl halide/triflate and a terminal alkyne. This reaction is a primary method for synthesizing substituted alkynes.[1][10]

Catalyst SystemCo-catalystCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuI0.01-0.03Et₃NTHF or DMFRT-60-High
Pd(PPh₃)₂Cl₂None2Et₃NTHFRT-High
Pd/DNA@MWCNTsNone0.024NaOHH₂O/EtOH65-Excellent

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.

Analysis of Catalyst Performance:

  • Classic System (PdCl₂(PPh₃)₂/CuI): The traditional Sonogashira reaction often employs a copper(I) co-catalyst, which can sometimes lead to side reactions.[10][11]

  • Copper-Free Systems: To circumvent the issues associated with copper, copper-free Sonogashira protocols have been developed and are often preferred.[12][13]

  • Heterogeneous Catalysts (e.g., Pd/DNA@MWCNTs): Innovative heterogeneous catalysts, such as palladium nanoparticles immobilized on DNA-modified carbon nanotubes, have shown excellent activity in green solvents under mild, ligand-free conditions.[14]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful research. The following are generalized procedures for the Suzuki-Miyaura, Heck, and Sonogashira couplings, which can be adapted to specific substrates and catalysts.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O mixture, 10 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Add the solvent to the vessel.

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Heck Reaction

This protocol provides a general framework for performing a Heck reaction.[9]

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Solvent (e.g., DMF or Acetonitrile, 10 mL)

Procedure:

  • In a reaction vessel, dissolve the aryl halide and the alkene in the chosen solvent.[9]

  • Add the base to the mixture.[9]

  • Degas the solution with an inert gas.

  • Add the palladium catalyst to the reaction mixture.[9]

  • Heat the reaction to 80-120 °C until the starting material is consumed, as monitored by TLC or GC-MS.[9]

  • After cooling to room temperature, filter off any precipitated salts and dilute the filtrate with water.[9]

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the product by flash chromatography.

General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for a copper-free Sonogashira coupling.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Solvent (e.g., THF or DMF, 10 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst.

  • Add the solvent and the base, followed by the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC.[9]

  • Once the reaction is complete, remove the solvent in vacuo.[9]

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.[9]

  • Dry the organic phase, filter, and concentrate.[9]

  • Purify the product by flash chromatography.[9]

Visualizations

To further elucidate the processes discussed, the following diagrams illustrate a typical experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select & Weigh Reagents Setup Assemble Reaction Reagents->Setup Solvent Prepare & Degas Solvent Solvent->Setup Run Heat & Stir Setup->Run Monitor Monitor Progress (TLC/GC-MS) Run->Monitor Monitor->Run Continue Quench Quench Reaction Monitor->Quench Complete Extract Extract Product Quench->Extract Purify Purify (Chromatography) Extract->Purify Characterize Characterize (NMR, MS) Purify->Characterize Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd RX R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal Boronic R¹B(OH)₂ PdII_R_R1 R-Pd(II)L₂-R¹ Transmetal->PdII_R_R1 Base Base RedElim Reductive Elimination PdII_R_R1->RedElim Product R-R¹ RedElim->Pd0 RedElim->Product Product out RX->OxAdd + Boronic->Transmetal + Base->Transmetal

References

A Comparative Guide to Isotopic Peak Patterns in Mass Spectrometry for Halogenated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry (MS) is an indispensable tool for molecular identification and quantification. The presence of halogen atoms, specifically chlorine (Cl) and bromine (Br), in a molecule imparts highly characteristic and readily identifiable patterns in a mass spectrum. These unique isotopic signatures arise from the natural abundance of their stable isotopes. This guide provides an objective comparison of the isotopic peak patterns observed for chlorinated and brominated compounds, supported by experimental data and detailed methodologies, to aid in the interpretation of mass spectral data.

Distinguishing Halogens: Isotopic Abundance at a Glance

The key to differentiating between chlorinated and brominated compounds in mass spectrometry lies in the distinct natural isotopic abundances of chlorine and bromine. While most elements have one predominant isotope, chlorine and bromine each have two abundant stable isotopes separated by two mass units.

ElementIsotopeAtomic Mass (amu)Natural Abundance (%)
Chlorine 35Cl34.968975.77
37Cl36.965924.23
Bromine 79Br78.918350.69
81Br80.916349.31

Table 1: Natural Abundance of Chlorine and Bromine Isotopes.

These abundances give rise to the characteristic M+2 peaks, where 'M' represents the molecular ion containing the lighter isotope.

Interpreting Isotopic Patterns: A Head-to-Head Comparison

The presence of one or more chlorine or bromine atoms in a molecule generates predictable isotopic cluster patterns for the molecular ion and any fragment ions containing the halogen.

Single Halogen Substitution

For a compound containing a single chlorine atom, the mass spectrum will exhibit a molecular ion peak (M) and an M+2 peak with a relative intensity ratio of approximately 3:1. In contrast, a compound with one bromine atom will show an M and M+2 peak with a nearly 1:1 intensity ratio. This striking difference is often the first and most definitive indication of the presence and identity of the halogen.

Number of Halogen AtomsHalogenIsotopic Peak PatternRelative Intensity Ratio
1ChlorineM, M+2~3:1
1BromineM, M+2~1:1
2ChlorineM, M+2, M+4~9:6:1
2BromineM, M+2, M+4~1:2:1
3ChlorineM, M+2, M+4, M+6~27:27:9:1
3BromineM, M+2, M+4, M+6~1:3:3:1

Table 2: Theoretical Isotopic Peak Patterns and Relative Intensities for Compounds Containing Chlorine and Bromine.

Multiple Halogen Substitutions

As the number of halogen atoms increases, the isotopic patterns become more complex but remain predictable. For instance, a compound with two chlorine atoms will display peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. A compound with two bromine atoms will also show M, M+2, and M+4 peaks, but with a 1:2:1 ratio. These patterns are a result of the binomial distribution of the isotopes.

Experimental Protocol: GC-MS Analysis of Halogenated Compounds

The following is a generalized protocol for the analysis of volatile halogenated organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a starting point and may require optimization for specific analytes and matrices.

1. Sample Preparation:

  • Liquid Samples: For liquid samples where the halogenated compound is in a relatively clean matrix, a simple dilution with a suitable solvent (e.g., ethyl acetate, hexane) may be sufficient. A typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.

  • Solid Samples: For solid matrices, such as soil or tissue, solvent extraction is commonly employed.

    • Weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., dichloromethane, acetone/hexane mixture).

    • Vortex or sonicate the sample for 15-30 minutes to ensure efficient extraction.

    • Centrifuge the sample to pellet the solid material.

    • Carefully transfer the supernatant (the solvent extract) to a clean vial.

    • The extract may be concentrated under a gentle stream of nitrogen if necessary.

    • The final extract can be reconstituted in a suitable solvent for GC-MS analysis.

  • Aqueous Samples: For aqueous samples, liquid-liquid extraction or solid-phase extraction (SPE) is typically used.

    • Liquid-Liquid Extraction:

      • Take a known volume of the aqueous sample in a separatory funnel.

      • Add a water-immiscible organic solvent (e.g., dichloromethane).

      • Shake vigorously, venting periodically.

      • Allow the layers to separate and collect the organic layer.

      • Repeat the extraction process 2-3 times.

      • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Solid-Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent followed by water.

      • Load the aqueous sample onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the halogenated analyte with a small volume of an organic solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Identify the molecular ion peak (M+).

  • Examine the mass spectrum for the characteristic isotopic patterns of chlorine (M+2 peak with ~33% the intensity of M+) or bromine (M+2 peak with ~98% the intensity of M+).

  • Analyze the fragmentation patterns to further confirm the structure of the compound.

Visualizing Isotopic Peak Formation

The following diagram illustrates the logical relationship between the natural isotopic abundances of chlorine and bromine and the resulting mass spectral patterns for a singly substituted compound.

Isotopic_Peak_Patterns cluster_Cl Chlorinated Compound Analysis cluster_Br Brominated Compound Analysis Cl_Isotopes Natural Chlorine Isotopes Cl35 ³⁵Cl (~75%) Cl_Isotopes->Cl35 Cl37 ³⁷Cl (~25%) Cl_Isotopes->Cl37 Molecule_Cl Molecule (M) with one Cl MS_Cl Mass Spectrum Molecule_Cl->MS_Cl M_peak_Cl M Peak (contains ³⁵Cl) MS_Cl->M_peak_Cl M2_peak_Cl M+2 Peak (contains ³⁷Cl) MS_Cl->M2_peak_Cl Ratio_Cl Relative Intensity ~3:1 M_peak_Cl->Ratio_Cl M2_peak_Cl->Ratio_Cl Br_Isotopes Natural Bromine Isotopes Br79 ⁷⁹Br (~50%) Br_Isotopes->Br79 Br81 ⁸¹Br (~50%) Br_Isotopes->Br81 Molecule_Br Molecule (M) with one Br MS_Br Mass Spectrum Molecule_Br->MS_Br M_peak_Br M Peak (contains ⁷⁹Br) MS_Br->M_peak_Br M2_peak_Br M+2 Peak (contains ⁸¹Br) MS_Br->M2_peak_Br Ratio_Br Relative Intensity ~1:1 M_peak_Br->Ratio_Br M2_peak_Br->Ratio_Br

Isotopic peak patterns for Cl and Br.

Fragmentation Patterns: Further Clues to Identification

Beyond the molecular ion, the isotopic pattern will propagate to any fragment ions that retain the halogen atom(s). This provides valuable information for structural elucidation. For example, in the mass spectrum of 2-chloropropane, not only will the molecular ion at m/z 78 and 80 show a 3:1 ratio, but fragment ions containing chlorine will also exhibit this pattern.

While the isotopic patterns are the most prominent distinguishing feature, the fragmentation pathways can also differ between analogous chlorinated and brominated compounds due to the difference in bond strengths (C-Cl vs. C-Br). The C-Br bond is weaker than the C-Cl bond, which can lead to a more facile loss of a bromine radical compared to a chlorine radical upon electron ionization. This can result in a more abundant [M-Br]+ fragment peak compared to the [M-Cl]+ peak in their respective spectra.

Conclusion

The distinct isotopic signatures of chlorine and bromine provide an unambiguous method for their identification in mass spectrometry. The characteristic 3:1 (M/M+2) ratio for chlorine and 1:1 for bromine are foundational knowledge for any scientist working with halogenated compounds. By understanding these patterns and employing appropriate experimental protocols, researchers can confidently identify and characterize chlorinated and brominated molecules in a wide range of applications, from pharmaceutical development to environmental analysis.

A Comparative Guide to the Reactivity of 2-Bromo-5-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two key halogenated pyrimidine building blocks: 2-bromo-5-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. A thorough understanding of their differential reactivity is crucial for the strategic design and efficient execution of synthetic routes toward complex molecular targets in medicinal chemistry and drug discovery. This document summarizes their performance in essential chemical transformations, supported by available experimental data and detailed protocols.

Overview of Reactivity

The reactivity of this compound and 2,4-dichloro-5-bromopyrimidine is primarily governed by the electronic properties of the pyrimidine ring and the nature and position of the halogen and methoxy substituents. These structural differences lead to significant variations in regioselectivity for key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

This compound features a bromine atom at the C2 position and an electron-donating methoxy group at the C5 position. The methoxy group increases the electron density of the pyrimidine ring, which can influence the reactivity of the C-Br bond.

2,4-dichloro-5-bromopyrimidine , in contrast, possesses two electron-withdrawing chloro groups at the C2 and C4 positions and a bromo group at the C5 position. The presence of two chloro substituents significantly activates the pyrimidine ring towards nucleophilic attack.[1]

Comparative Reactivity in Key Chemical Transformations

The distinct substitution patterns of these two molecules result in predictable and complementary reactivity profiles, which can be strategically exploited in multi-step syntheses.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[1] This trend is a critical factor in determining the regioselectivity of reactions on polyhalogenated pyrimidines.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.

  • This compound: The C2-bromo position is the primary site for Suzuki-Miyaura coupling.

  • 2,4-dichloro-5-bromopyrimidine: The C5-bromo position is the most reactive site for Suzuki coupling.[1] Under carefully controlled conditions, selective coupling at the C5 position can be achieved, leaving the two chloro groups available for subsequent functionalization.[1]

Table 1: Comparative Data for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O806Data not available for this specific substrate. Yields for similar bromopyrimidines are generally moderate to high.[1]
2,4-dichloro-5-bromopyrimidine Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O80-10018-22Selective C5 coupling data is limited, but C4 coupling on 2,4-dichloropyrimidine proceeds in good to excellent yields (e.g., 71% with phenylboronic acid).[1]

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

  • This compound: The C2-bromo position is the expected site of amination.

  • 2,4-dichloro-5-bromopyrimidine: The C5-bromo bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed aminations.[2] This allows for selective amination at the C5 position.

Table 2: Comparative Data for Buchwald-Hartwig Amination

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene80-10016-24Data not available for this specific substrate. Representative yields for similar bromopyrimidines range from 60-88%.[2][3]
2,4-dichloro-5-bromopyrimidine AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane11016Data for selective C5 amination is not readily available. Data shown is for a related bromo-chlorothiazole, indicating high potential yields (90-98%).[2]
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly when substituted with electron-withdrawing groups.

  • This compound: The electron-donating methoxy group at C5 deactivates the ring towards nucleophilic attack compared to unsubstituted halopyrimidines. The C2 position, being adjacent to a ring nitrogen, is the most likely site for substitution, though reactions may require forcing conditions.

  • 2,4-dichloro-5-bromopyrimidine: The two chloro groups strongly activate the pyrimidine ring for SNAr. The C4-chloro is the most reactive site for nucleophilic attack.[1] This is due to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens.[1] The C2 position is the second most reactive site.[1] The C5-bromo is generally unreactive in SNAr.

Table 3: Comparative Data for Nucleophilic Aromatic Substitution

SubstrateNucleophileBaseSolventTemp. (°C)Time (h)Product (Major)Yield (%)Reference
This compound PiperidineK₂CO₃DMF100-120242-(Piperidin-1-yl)-5-methoxypyrimidineData not available for this specific substrate.-
2,4-dichloro-5-bromopyrimidine MorpholineK₂CO₃DMF80-1004-85-Bromo-2-chloro-4-morpholinopyrimidineHigh[1]

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. These should serve as a starting point, and optimization may be necessary for specific substrates and coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the halopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 mmol).

  • Seal the flask, evacuate, and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add the halopyrimidine (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed solvent (e.g., toluene).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • In a round-bottom flask, dissolve the halopyrimidine (1.0 equiv) in a suitable solvent (e.g., DMF, NMP, or EtOH).[1]

  • Add the amine nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the discussed chemical transformations.

Suzuki_Miyaura_Coupling_Workflow start Start reagents Combine Halopyrimidine, Boronic Acid, Base, Catalyst start->reagents 1. reaction Heat under Inert Atmosphere reagents->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product Pure Product purification->product 5.

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald_Hartwig_Amination_Workflow start Start setup Prepare Catalyst System (Pd Precatalyst + Ligand) start->setup addition Add Halopyrimidine, Amine, Base, Solvent setup->addition reaction Heat under Inert Atmosphere addition->reaction quench Quench Reaction & Extract reaction->quench purify Purify Product quench->purify end Final Product purify->end

Buchwald-Hartwig Amination Experimental Workflow

SNAr_Logical_Relationship substrate Halopyrimidine intermediate Meisenheimer Complex (Anionic Intermediate) substrate->intermediate nucleophile Nucleophile nucleophile->substrate Nucleophilic Attack product Substituted Pyrimidine intermediate->product Elimination leaving_group Leaving Group (Halide Ion) intermediate->leaving_group

Nucleophilic Aromatic Substitution (SNAr) Pathway

Conclusion

The distinct substitution patterns of this compound and 2,4-dichloro-5-bromopyrimidine give rise to complementary reactivity profiles that are highly valuable in synthetic chemistry. For this compound, the C2-bromo position is the primary site for palladium-catalyzed cross-coupling reactions. In contrast, 2,4-dichloro-5-bromopyrimidine exhibits primary reactivity at the C4-chloro position for nucleophilic attack and at the C5-bromo position for cross-coupling reactions. This differential reactivity allows for the selective and sequential functionalization of the pyrimidine core, providing medicinal chemists with a versatile toolkit for the synthesis of novel and complex molecules. While direct comparative quantitative data is not always available for these specific substrates, the established principles of reactivity for halopyrimidines, supported by data from closely related analogues, provide a strong foundation for rational synthetic design.

References

Confirming Regioselectivity: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of molecular structure is paramount. Regioselectivity, the preferential formation of one constitutional isomer over another in a chemical reaction, is a critical aspect of structural elucidation. This guide provides a comprehensive comparison of modern 2D Nuclear Magnetic Resonance (NMR) techniques—Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY)—for the definitive confirmation of regioselectivity. We will utilize the Friedel-Crafts acylation of 2-methoxynaphthalene as a case study to present supporting experimental data and detailed protocols.

The Challenge of Regioselectivity

In many chemical transformations, particularly electrophilic aromatic substitutions, multiple isomers can be formed. Distinguishing between these regioisomers is crucial as they can exhibit vastly different chemical, physical, and biological properties. While 1D NMR provides initial insights, complex molecules often yield overlapping signals, necessitating the use of more advanced 2D NMR techniques for conclusive structural assignment.

Principles of 2D NMR Techniques for Regioselectivity Determination

Two-dimensional NMR spectroscopy provides a powerful means to unravel complex molecular structures by spreading NMR signals into two frequency dimensions, revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is fundamental for identifying direct one-bond correlations between protons and heteronuclei, most commonly ¹³C. In an HSQC spectrum, each cross-peak represents a direct attachment between a proton and a carbon atom. This is invaluable for assigning protonated carbons and serves as a foundational map for further analysis. While highly sensitive, HSQC alone is often insufficient to determine regioselectivity as it does not provide information about long-range connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful tool for determining the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[1] Crucially, direct one-bond correlations are typically suppressed. By observing these long-range correlations, one can piece together the connectivity of different molecular fragments, making it ideal for distinguishing between regioisomers where the points of attachment differ.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike HSQC and HMBC, which rely on through-bond scalar couplings, the NOESY experiment detects through-space correlations between protons that are in close spatial proximity (typically < 5 Å). This is based on the Nuclear Overhauser Effect (NOE). NOESY is particularly useful for determining stereochemistry and, in the context of regioselectivity, can provide crucial information when through-bond correlations are ambiguous or when trying to distinguish between isomers with different spatial arrangements of substituents.

Case Study: Friedel-Crafts Acylation of 2-Methoxynaphthalene

The Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride can yield two primary regioisomers: 1-acetyl-2-methoxynaphthalene (the kinetic product) and 6-acetyl-2-methoxynaphthalene (the thermodynamic product).[2][3] The regioselectivity is highly dependent on the reaction conditions, such as the catalyst, solvent, and temperature.[3]

Quantitative Data Presentation

The regioselectivity of the Friedel-Crafts acylation of 2-methoxynaphthalene under different conditions can be quantified using ¹H NMR by integrating the signals corresponding to the distinct protons of each isomer.[4][5][6]

CatalystSolventTemperature (°C)Reaction Time (h)Conversion of 2-Methoxynaphthalene (%)Selectivity for 1-acetyl-2-methoxynaphthalene (%)Selectivity for 6-acetyl-2-methoxynaphthalene (%)
AlCl₃CS₂01~44 (Yield of isolated product)High (major product)Low
AlCl₃Nitrobenzene10-132, then 12 at RTHighLowHigh (major product, 45-48% isolated yield)
HBEA 15 Zeolite1,2-Dichloroethane100-150-35-40Primary productRearrangement product
Phosphotungstic Acid[BPy]BF₄ (Ionic Liquid)120170.496.43.6

Data compiled from various sources, including references[7][8][9][10]. Please note that direct quantitative comparison between different studies can be challenging due to variations in experimental setups.

The following table summarizes the key 2D NMR correlations that unequivocally distinguish between the 1-acetyl and 6-acetyl isomers.

2D NMR Technique Observed Correlation in 1-acetyl-2-methoxynaphthalene Observed Correlation in 6-acetyl-2-methoxynaphthalene Conclusion
HMBC Correlation between the acetyl protons (-COCH₃) and the quaternary carbon C1.Correlation between the acetyl protons (-COCH₃) and the quaternary carbon C2 and the protonated carbon C7.HMBC directly establishes the point of attachment of the acetyl group, thus definitively identifying the regioisomer.
NOESY NOE between the acetyl protons (-COCH₃) and the proton at C8.NOE between the acetyl protons (-COCH₃) and the proton at C7.NOESY provides through-space proximity information that confirms the substitution pattern.
HSQC Provides direct ¹H-¹³C correlations for all protonated carbons, aiding in the assignment of the aromatic signals.Provides direct ¹H-¹³C correlations for all protonated carbons, aiding in the assignment of the aromatic signals.While essential for initial assignments, HSQC alone does not distinguish the regioisomers.

Experimental Protocols

General Sample Preparation

Dissolve approximately 5-10 mg of the purified product mixture or isolated isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the solution is homogeneous.

HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy
  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution. A non-spinning sample is generally recommended for 2D experiments.[11]

  • Acquisition Parameters (Bruker Example):

    • Load a standard HMBC parameter set (e.g., hmbcetgpl3nd).

    • Set the spectral widths (SW) for both ¹H (F2 dimension) and ¹³C (F1 dimension) to encompass all relevant signals. For aromatic compounds, a ¹³C spectral width of 0-220 ppm is often appropriate to include carbonyl signals.[11]

    • The number of data points in the direct dimension (TD F2) is typically 1k or 2k.

    • The number of increments in the indirect dimension (TD F1) is typically 256 to 512.

    • The long-range coupling constant (CNST13) is typically set to a compromise value of 8 Hz. To detect a wider range of couplings, acquiring two HMBC experiments with CNST13 set to 5 Hz and 10 Hz can be beneficial.[11]

    • Set the number of scans (NS) per increment based on the sample concentration (e.g., 8, 16, or higher for dilute samples).

    • Set a relaxation delay (D1) of 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correction is typically not required for magnitude-mode HMBC spectra.

HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy
  • Spectrometer Setup: Follow the same initial setup as for HMBC.

  • Acquisition Parameters (Bruker Example):

    • Load a standard HSQC parameter set (e.g., hsqcedetgpsisp2.2).

    • Set the spectral widths for ¹H and ¹³C as in the HMBC experiment. The ¹³C spectral width can often be reduced (e.g., 0-165 ppm) if no signals from non-protonated carbons are expected in this experiment.[11]

    • Set TD(F2) to 1k or 2k and TD(F1) to 256 or 512.

    • The one-bond ¹J(CH) coupling constant is typically set to 145 Hz for sp² carbons.

    • Set NS and D1 as appropriate for the sample.

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions. Edited HSQC experiments will show CH/CH₃ and CH₂ signals with opposite phases.

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Spectrometer Setup: Follow the same initial setup as for HMBC. A non-spinning sample is crucial.

  • Acquisition Parameters (Bruker Example):

    • Load a standard NOESY parameter set (e.g., noesytp).

    • Set the spectral width for the ¹H dimension.

    • Set TD(F2) to 1k or 2k and TD(F1) to 256 or 512.

    • The mixing time (d8) is a critical parameter and depends on the molecular size. For small molecules (<1000 Da), a mixing time of 0.5-1.5 seconds is a good starting point.

    • Set NS and D1 as appropriate.

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_nmr NMR Analysis cluster_analysis Structure Elucidation start Friedel-Crafts Acylation of 2-Methoxynaphthalene product Mixture of Regioisomers start->product isolated Isolated Isomers product->isolated oneD_NMR 1D NMR (¹H, ¹³C) isolated->oneD_NMR twoD_NMR 2D NMR (HSQC, HMBC, NOESY) oneD_NMR->twoD_NMR assignment Signal Assignment twoD_NMR->assignment correlation Correlation Analysis assignment->correlation structure Regioselectivity Confirmation correlation->structure

Caption: Experimental workflow for regioselectivity confirmation.

regioselectivity_determination cluster_hsqc HSQC Analysis cluster_hmbc HMBC Analysis cluster_noesy NOESY Analysis cluster_conclusion Conclusion hsqc Identify direct ¹H-¹³C attachments hmbc Observe long-range (2-3 bond) ¹H-¹³C correlations hsqc->hmbc hmbc_acetyl Correlate acetyl protons to aromatic carbons hmbc->hmbc_acetyl isomer1 1-acetyl-2-methoxynaphthalene hmbc_acetyl->isomer1 Correlation to C1 isomer6 6-acetyl-2-methoxynaphthalene hmbc_acetyl->isomer6 Correlation to C2 & C7 noesy Observe through-space ¹H-¹H correlations noesy_acetyl Correlate acetyl protons to nearby aromatic protons noesy->noesy_acetyl noesy_acetyl->isomer1 Correlation to H8 noesy_acetyl->isomer6 Correlation to H7

Caption: Logic diagram for distinguishing regioisomers using 2D NMR.

Comparison with Other Alternatives

While 2D NMR is a powerful tool, other techniques can also provide information on regioselectivity.

X-ray Crystallography:

  • Principle: Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.

  • Advantages: Provides an unambiguous and highly precise determination of the molecular structure, including regiochemistry.

  • Disadvantages: Requires a single crystal of suitable quality, which can be difficult or impossible to obtain for many compounds. The determined structure is that of the solid state, which may not be representative of the structure in solution.

  • Comparison: When a suitable crystal is available, X-ray crystallography is the "gold standard" for structure determination. However, 2D NMR is more broadly applicable as it analyzes molecules in solution, which is often more relevant to their chemical and biological activity.

Computational Chemistry:

  • Principle: Uses theoretical chemistry principles and computer modeling to predict molecular properties, including the relative energies of different regioisomers and their NMR chemical shifts. Density Functional Theory (DFT) is a commonly used method.

  • Advantages: Can predict the likely regiochemical outcome of a reaction before it is performed, guiding synthetic strategy. It can also be used to predict NMR spectra to aid in the interpretation of experimental data.

  • Disadvantages: The accuracy of the predictions is dependent on the level of theory and the computational model used. It is a predictive tool and requires experimental verification.

  • Comparison: Computational methods are a valuable complement to experimental techniques like 2D NMR. They can help rationalize observed regioselectivity and assist in the assignment of complex spectra. However, they cannot replace the definitive experimental confirmation provided by 2D NMR.

Conclusion

The confirmation of regioselectivity is a critical step in chemical research and development. While 1D NMR provides a first look, 2D NMR techniques, particularly HMBC, offer an unparalleled ability to unambiguously determine the connectivity of a molecule in solution. HMBC, through its detection of long-range proton-carbon correlations, directly elucidates the substitution pattern. HSQC provides essential foundational information, and NOESY offers complementary through-space correlations that can further solidify structural assignments. When compared to alternatives, 2D NMR provides a robust and widely applicable solution for the definitive characterization of regioisomers, ensuring the structural integrity of novel compounds.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-methoxypyrimidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Bromo-5-methoxypyrimidine, ensuring the safety of laboratory personnel and compliance with regulations.

Researchers, scientists, and drug development professionals handling this compound must be aware of its specific hazards to ensure its safe disposal. This compound is classified as harmful and an irritant, necessitating careful handling throughout its lifecycle, from use to final disposal. Adherence to proper disposal protocols is critical to prevent harm to individuals and the environment.

Hazard Identification and Safety Data

Understanding the hazards associated with this compound is the first step in safe handling and disposal. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for this.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) for Disposal

Before beginning any disposal-related activities, all personnel must be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Body Covering: A lab coat or other protective clothing.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of waste generation to its final removal from the laboratory.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves), in a designated, leak-proof, and clearly labeled solid waste container.

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, sealed, and labeled liquid waste container. Avoid mixing with incompatible chemicals.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

Step 2: Waste Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • A clear description of the contents (e.g., "Solid waste contaminated with this compound")

  • The primary hazard pictograms (e.g., exclamation mark for irritant and harmful)

  • The date the waste was first added to the container.

Step 3: Storage of Waste

Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that the storage area is cool and dry, and that incompatible waste streams are kept separate.

Step 4: Disposal of Empty Containers

Empty containers of this compound must also be disposed of properly.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in a designated liquid waste container.

  • Render Unusable: After triple rinsing, the container should be punctured or otherwise rendered unusable for other purposes.[2]

  • Dispose: The clean, punctured container can then be disposed of in accordance with institutional and local regulations, which may include recycling or disposal in a sanitary landfill.[2]

Step 5: Arranging for Final Disposal

The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company. Follow your institution's procedures for scheduling a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[2] While some sources suggest that similar compounds can be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber, this should only be performed by qualified personnel at a licensed facility.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

A Waste Generation (Solid, Liquid, Sharps) B Step 1: Segregate Waste - Solid Waste Container - Liquid Waste Container - Sharps Container A->B Proper Handling E Step 4: Handle Empty Containers - Triple Rinse - Collect Rinsate as Waste - Render Unusable A->E For Empty Containers C Step 2: Label Waste Container - Chemical Name - 'Hazardous Waste' - Hazard Pictograms - Date B->C Accurate Identification D Step 3: Store Waste Securely - Designated, Ventilated Area - Away from Incompatibles C->D Safe Storage F Step 5: Arrange for Professional Disposal - Contact Approved Waste Vendor - Schedule Pickup D->F Compliance E->F Compliance G Final Disposal (e.g., Incineration) F->G Final Step

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 1209459-99-3). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance. All personnel must be familiar with its potential risks before handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.[1]

GHS Hazard Classifications [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound.

PPE CategorySpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling is crucial for safety.

  • Preparation :

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents.

    • Don the required PPE.

  • Handling :

    • Conduct all manipulations of this compound within the fume hood.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • Keep the container tightly closed when not in use.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, appropriately labeled container for hazardous waste.

    • Clean the spill area thoroughly.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is essential to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.

  • Waste Segregation :

    • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled container.

    • The container must be marked with "Hazardous Waste" and the full chemical name.

    • Do not mix with non-halogenated solvent waste.

  • Container Management :

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key decision points and steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood handle_solid Handle Solid/Solution prep_fume_hood->handle_solid spill_check Spill Occurs? handle_solid->spill_check spill_contain Contain Spill with Inert Material spill_check->spill_contain Yes waste_collect Collect Waste in Labeled Container spill_check->waste_collect No spill_collect Collect in Labeled Waste Container spill_contain->spill_collect spill_clean Decontaminate Area spill_collect->spill_clean spill_clean->handle_solid waste_segregate Segregate as Halogenated Waste waste_collect->waste_segregate waste_dispose Dispose via EHS/Licensed Contractor waste_segregate->waste_dispose

Caption: A flowchart illustrating the procedural steps for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.